molecular formula C5H6O2 B041437 3-Pentynoic acid CAS No. 36781-65-4

3-Pentynoic acid

Cat. No.: B041437
CAS No.: 36781-65-4
M. Wt: 98.1 g/mol
InChI Key: NIZKVZYBUGUDTI-UHFFFAOYSA-N
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Description

3-Pentynoic acid is a versatile bifunctional chemical reagent that serves as a critical building block in synthetic organic chemistry and chemical biology. Its structure features a terminal alkyne group, enabling its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "Click Chemistry" reaction. This allows for the efficient and specific conjugation of molecules, making this compound invaluable for bioconjugation strategies, proteomics, and the development of chemical probes. The carboxylic acid functional group provides a convenient handle for further derivatization, typically through amide or ester bond formation, facilitating its incorporation into larger molecular architectures such as enzyme inhibitors, PROTACs (Proteolysis Targeting Chimeras), and material science precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZKVZYBUGUDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190246
Record name 3-Pentynoic acid
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36781-65-4
Record name 3-Pentynoic acid
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Record name 3-Pentynoic acid
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Record name pent-3-ynoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Pentynoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentynoic acid, a member of the alkynoic acid family, is a valuable building block in organic synthesis, particularly in the development of complex molecular architectures and pharmacologically active agents. Its unique structural features, combining a carboxylic acid moiety with a carbon-carbon triple bond, provide a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, providing essential knowledge for its effective application in research and development. Notably, it serves as a key intermediate in the synthesis of Salinosporamide A, a potent proteasome inhibitor with anticancer properties, and in the preparation of small-molecule inhibitors of geranylgeranyltransferase Type I[1].

Section 1: Core Molecular Attributes

Structure and Identification

This compound is a five-carbon carboxylic acid characterized by a terminal methyl group and a triple bond located at the C-3 position.

  • IUPAC Name: Pent-3-ynoic acid[2]

  • Molecular Formula: C₅H₆O₂[1][2][3]

  • CAS Number: 36781-65-4[1][2][3]

  • Canonical SMILES: CC#CCC(=O)O[2]

Molecular Structure of this compound

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Acidic Workup start 1-Butyne reagent1 Strong Base (e.g., n-BuLi) in an aprotic solvent (e.g., THF) -78 °C to 0 °C start->reagent1 intermediate Butyn-1-ide anion reagent1->intermediate reagent2 Carbon Dioxide (CO₂) -78 °C to room temperature intermediate->reagent2 product_salt Lithium 3-pentynoate reagent2->product_salt reagent3 Aqueous Acid (e.g., HCl) product_salt->reagent3 final_product This compound reagent3->final_product

Caption: A three-step synthetic workflow for this compound.

Step-by-Step Methodology:

  • Deprotonation of 1-Butyne:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 1-butyne in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the stirred solution while maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional hour to ensure complete formation of the butyn-1-ide anion.

  • Carboxylation:

    • Cool the reaction mixture back down to -78 °C.

    • Introduce a stream of dry carbon dioxide gas into the flask or add crushed dry ice in small portions.

    • Continue the addition of carbon dioxide until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, slowly warm the mixture to room temperature.

  • Acidic Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and acidify with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Section 3: Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction, while the alkyne moiety can participate in a variety of addition and coupling reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be readily transformed into other functional groups. For instance, esterification can be achieved by reacting it with an alcohol in the presence of an acid catalyst.

Reactions of the Alkyne Group

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to electrophilic addition reactions. It can also be deprotonated at the terminal alkyne position to form a nucleophile for carbon-carbon bond formation.

Key Reaction Pathways of this compound

Reactivity cluster_acid_reactions Carboxylic Acid Reactions cluster_alkyne_reactions Alkyne Reactions start This compound ester Esterification (R'OH, H⁺) start->ester Forms Ester amide Amidation (R'₂NH, coupling agent) start->amide Forms Amide acid_chloride Acid Chloride Formation (SOCl₂) start->acid_chloride Forms Acid Chloride hydrogenation Hydrogenation (H₂, catalyst) start->hydrogenation Forms Alkane/Alkene halogenation Halogenation (X₂) start->halogenation Forms Dihaloalkene hydration Hydration (H₂O, H⁺, Hg²⁺) start->hydration Forms Ketone

Caption: Overview of the primary reaction types for this compound.

Section 4: Spectroscopic Characterization

Definitive experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be predicted.

¹H NMR Spectroscopy (Predicted)
  • CH₃-C≡C- (propargylic methyl): A singlet or a triplet (if coupled to the methylene protons through the triple bond, though this coupling is often small) around δ 1.8-2.0 ppm.

  • -C≡C-CH₂-COOH (propargylic methylene): A singlet or a quartet (if coupled to the methyl protons) around δ 3.2-3.5 ppm.

  • -COOH (carboxylic acid): A broad singlet at a downfield chemical shift, typically > δ 10 ppm.

¹³C NMR Spectroscopy (Predicted)
  • CH₃-C≡C-: ~δ 4-6 ppm.

  • -C≡C-CH₂-COOH: ~δ 15-20 ppm.

  • CH₃-C≡C- and -C≡C-CH₂-COOH (alkynyl carbons): Two signals in the range of δ 70-90 ppm.

  • -COOH (carbonyl): ~δ 170-180 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H stretch (carboxylic acid): A very broad band from ~2500 to 3300 cm⁻¹.

  • C≡C stretch (internal alkyne): A weak to medium absorption around 2200-2260 cm⁻¹.

  • C=O stretch (carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 98.

  • Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, m/z = 45) and fragmentation of the alkyl chain.

Section 5: Safety and Handling

This compound is classified as a corrosive and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Section 6: Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of complex natural products and medicinally relevant compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development. Further investigation into its spectroscopic characterization and reaction scope will undoubtedly expand its applications in the future.

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An In-depth Technical Guide to 3-Pentynoic Acid (CAS Number: 36781-65-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-pentynoic acid, a valuable building block in organic synthesis and drug discovery. With its unique combination of a terminal alkyne and a carboxylic acid moiety, this molecule offers a versatile platform for the construction of complex molecular architectures. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory professionals.

Core Molecular Characteristics

This compound, with the chemical formula C₅H₆O₂, is a short-chain carboxylic acid containing a carbon-carbon triple bond. This internal alkyne functionality imparts distinct reactivity to the molecule, making it a subject of interest in various chemical transformations.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 36781-65-4[1][2]
Molecular Formula C₅H₆O₂[1][2]
Molecular Weight 98.10 g/mol [1][2]
Predicted pKa 3.59 ± 0.10[3]
Canonical SMILES CC#CCC(=O)O[3]
InChI Key NIZKVZYBUGUDTI-UHFFFAOYSA-N[3]

Synthesis of this compound

While various synthetic routes to alkynoic acids exist, a common and reliable method for the preparation of this compound involves the hydrolysis of its corresponding ester, ethyl 3-pentynoate. This straightforward approach provides good yields of the desired acid.

Experimental Protocol: Synthesis of this compound via Ester Hydrolysis

This protocol outlines the saponification of ethyl 3-pentynoate to yield this compound.

Materials:

  • Ethyl 3-pentynoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or other suitable organic solvent

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Saponification: In a round-bottom flask, dissolve ethyl 3-pentynoate in a solution of sodium hydroxide or potassium hydroxide in water. The molar ratio of hydroxide to ester should be at least 1:1, with a slight excess of the base often being beneficial.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution becomes acidic (pH < 2). This will protonate the carboxylate salt to form the free carboxylic acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield crude this compound.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Diagram 1: Synthesis of this compound

G start Ethyl 3-pentynoate step1 1. NaOH or KOH, H₂O 2. Heat (Reflux) start->step1 Saponification intermediate Sodium 3-pentynoate step1->intermediate step2 HCl (aq) intermediate->step2 Acidification product This compound step2->product

Caption: Synthesis of this compound via ester hydrolysis.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its two functional groups: the internal alkyne and the carboxylic acid. This bifunctionality allows for a diverse range of chemical transformations.

Reactions of the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to a variety of addition reactions, similar to other internal alkynes.

  • Hydrogenation: The alkyne can be fully or partially reduced. Catalytic hydrogenation over platinum or palladium catalysts will reduce the triple bond to an alkane (pentanoic acid). Using a poisoned catalyst, such as Lindlar's catalyst, will selectively produce the corresponding cis-alkene (Z)-3-pentenoic acid.

  • Halogenation and Hydrohalogenation: Addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) across the triple bond can lead to various halogenated alkene and alkane derivatives.

  • Hydration: In the presence of a mercury(II) catalyst in acidic aqueous solution, hydration of the alkyne can occur, leading to the formation of a ketone.

  • Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, resulting in the formation of two carboxylic acids.[4][5]

  • Cycloaddition Reactions: The alkyne can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings.

Diagram 2: Key Reactions of the Alkyne Functionality

G start This compound product1 Pentanoic Acid start->product1 H₂, Pd/C product2 (Z)-3-Pentenoic Acid start->product2 H₂, Lindlar's Cat. product3 Halogenated Derivatives start->product3 X₂, HX product4 Ketone Derivatives start->product4 H₂O, H₂SO₄, HgSO₄ product5 Carboxylic Acid Fragments start->product5 O₃ or KMnO₄ product6 Heterocyclic Compounds start->product6 [3+2] Cycloaddition

Caption: Reactivity of the alkyne in this compound.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group undergoes typical reactions of this functional class:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

  • Amide Formation: Conversion to an acyl chloride followed by reaction with an amine forms an amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding alcohol, 3-pentyn-1-ol.

Intramolecular Reactions

The proximity of the alkyne and carboxylic acid groups allows for intramolecular cyclization reactions, often catalyzed by transition metals like gold, to form lactones.[6]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable building block in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

Synthesis of Geranylgeranyltransferase I (GGTase-I) Inhibitors

Geranylgeranyltransferase I is an enzyme implicated in cellular signaling pathways that are often dysregulated in cancer. Inhibitors of this enzyme are therefore of significant interest as potential anti-cancer agents. While specific protocols starting from this compound are proprietary, the molecule's structure is amenable to incorporation into scaffolds designed to mimic the substrates of GGTase-I. The alkyne can be used as a handle for "click" chemistry or other coupling reactions to build larger, more complex inhibitor molecules.

Precursor in the Synthesis of Salinosporamide A

Salinosporamide A is a potent proteasome inhibitor with significant anticancer activity that has undergone clinical trials.[7] Although many total syntheses of Salinosporamide A have been reported starting from different materials, the structural framework of this compound is conceptually related to fragments used in its assembly. For instance, a related compound, 4-pentenoic acid, has been utilized as a starting material in a concise and stereoselective total synthesis of (-)-salinosporamide A.[8] This highlights the utility of small, functionalized pentanoic acid derivatives in the construction of this complex natural product.

Safety and Handling

As a carboxylic acid, this compound is expected to be corrosive and an irritant. Proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10][11][12]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9]

  • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[12] If ingested, do not induce vomiting and seek immediate medical attention.

Table 2: GHS Hazard Information for this compound [1]

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261, P264, P271, P280, P302+P352, P304+P340, P305+P354+P338, P317, P319, P321, P332+P317, P362+P364, P403+P233, P405, P501
H318: Causes serious eye damage
H335: May cause respiratory irritation

Conclusion

This compound is a versatile and valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its dual functionality provides a rich platform for a wide array of chemical transformations, enabling the construction of diverse and complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

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A Predictive Guide to the Spectroscopic Data of 3-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-pentynoic acid. Due to a notable scarcity of published experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and comparative data from analogous structures to offer a robust, predictive framework for researchers, scientists, and professionals in drug development. Our approach is grounded in the fundamental principles of chemical structure and its direct influence on spectroscopic output, providing a valuable resource for the identification and characterization of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Behavior

This compound (C₅H₆O₂) is a carboxylic acid containing an internal alkyne functional group. Its structure dictates a unique spectroscopic fingerprint, which we will explore in detail. The insights provided herein are derived from a comprehensive analysis of spectroscopic databases and peer-reviewed literature for compounds with similar structural motifs, such as 2-pentynoic acid, 4-pentynoic acid, and other internal alkynes and carboxylic acids.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show three distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in this region. This signal will disappear upon D₂O exchange.[1][2]
~3.2Singlet2H-CH₂-The methylene protons are adjacent to the carboxylic acid and the alkyne, leading to a downfield shift. The absence of adjacent protons results in a singlet.
~1.8Triplet3H-CH₃The methyl protons are adjacent to the sp² hybridized carbon of the alkyne, resulting in a slight downfield shift. They will be split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum of this compound is expected to display five signals, corresponding to each unique carbon atom.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~175-180C=OThe carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[1][3]
~80-90-C≡C-The sp-hybridized carbons of the internal alkyne are expected in this range.[4]
~70-80-C≡C-The other sp-hybridized carbon of the internal alkyne.[4]
~20-30-CH₂-The methylene carbon is adjacent to the electron-withdrawing carbonyl group, causing a downfield shift.
~10-15-CH₃The methyl carbon is at the terminus of the chain and is the most shielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups: the carboxylic acid and the internal alkyne.

Predicted Wavenumber (cm⁻¹)VibrationDescription
2500-3300O-H stretchA very broad and strong absorption characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[2][5]
~2900-3000C-H stretchAliphatic C-H stretching from the methyl and methylene groups.
~2100-2260C≡C stretchA weak to medium, sharp absorption for the internal alkyne. This band is often weak for symmetrical or near-symmetrical alkynes.[6][7]
~1700-1725C=O stretchA very strong and sharp absorption characteristic of the carboxylic acid carbonyl group.[7][8]
~1210-1320C-O stretchA medium to strong absorption for the C-O single bond of the carboxylic acid.

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information on its molecular weight and fragmentation patterns, aiding in its identification.

Predicted Mass Spectrum Data

  • Molecular Ion (M⁺): m/z = 98.10. The molecular ion peak is expected to be observed, though it may be of low intensity.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (-•CH₃): A fragment at m/z = 83.

    • Loss of a carboxyl group (-•COOH): A fragment at m/z = 53.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion.

    • McLafferty Rearrangement: Carboxylic acids can undergo a characteristic McLafferty rearrangement, which would result in a fragment at m/z = 60.[9][10]

Predicted Mass Spectrometry Fragmentation of this compound

MS_Fragmentation mol [C₅H₆O₂]⁺˙ m/z = 98 frag1 [C₄H₃O₂]⁺ m/z = 83 mol->frag1 - •CH₃ frag2 [C₄H₅]⁺ m/z = 53 mol->frag2 - •COOH frag3 [C₂H₂O₂]⁺˙ m/z = 58 (McLafferty) mol->frag3 McLafferty Rearrangement

Sources

A Technical Guide to 3-Pentynoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Pentynoic acid (C₅H₆O₂) is a compact, bifunctional organic molecule featuring a terminal methyl group, an internal alkyne, and a carboxylic acid. Its unique structural arrangement makes it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of its physicochemical properties, discusses plausible synthetic strategies, and details its critical applications as a precursor to potent therapeutic agents, including the proteasome inhibitor Salinosporamide A and inhibitors of Geranylgeranyltransferase-I (GGTase-I). Safety protocols and handling guidelines are also provided to ensure its effective and safe use in a research environment.

Core Physicochemical Properties

This compound is a small molecule whose utility is derived from the reactivity of its two key functional groups: the carboxyl group and the internal carbon-carbon triple bond. A summary of its fundamental properties is presented below.

PropertyDataSource(s)
IUPAC Name pent-3-ynoic acid[1]
Synonyms This compound, Pent-3-ynoic acid[1]
CAS Number 36781-65-4[1]
Molecular Formula C₅H₆O₂[1]
Molecular Weight 98.10 g/mol [1]
Monoisotopic Mass 98.036779430 Da[1]
Predicted pKa 3.59 ± 0.10[2]
Canonical SMILES CC#CCC(=O)O[1]
InChI Key NIZKVZYBUGUDTI-UHFFFAOYSA-N[1]

Synthesis and Spectroscopic Characterization

A reliable and reproducible synthesis is paramount for the utilization of any chemical building block. While specific literature procedures for this compound are not as prevalent as for its isomers, a logical and effective synthetic approach can be designed based on fundamental principles of organic chemistry.

Proposed Synthetic Strategy: Carboxylation of an Alkynyllithium Reagent

A robust method for the synthesis of carboxylic acids is the carboxylation of a potent nucleophile, such as an organolithium reagent, with carbon dioxide (CO₂). For this compound, the logical precursor is 1-butyne.

Causality of Experimental Choices:

  • Starting Material: 1-Butyne provides the required four-carbon backbone with the alkyne positioned correctly for the subsequent steps.

  • Deprotonation: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to deprotonate the methylene group adjacent to the alkyne (the propargylic position). This position is significantly more acidic than a standard alkane C-H bond due to the electron-withdrawing nature of the alkyne, making this deprotonation feasible.

  • Carboxylation: Solid carbon dioxide (dry ice) serves as an inexpensive, efficient, and readily available electrophile. It is added in excess to ensure complete reaction with the generated organolithium species.

  • Workup: An acidic workup (e.g., with aqueous HCl) is crucial to protonate the intermediate lithium carboxylate salt, yielding the final carboxylic acid product.

Experimental Protocol (Hypothetical)
  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-butyne in a dry, aprotic solvent such as tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (e.g., 1.1 equivalents in hexanes) to the cooled 1-butyne solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium salt.

  • Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture. The reaction is exothermic and will cause the CO₂ to sublime. Allow the mixture to slowly warm to room temperature overnight, which allows for complete reaction and sublimation of excess CO₂.

  • Quenching and Extraction: Quench the reaction by slowly adding dilute aqueous hydrochloric acid (HCl). Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The resulting crude product can be further purified by silica gel chromatography or distillation to yield pure this compound.

Synthesis and Verification Workflow

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1-Butyne D Deprotonation in THF (-78 °C) A->D B n-Butyllithium B->D C CO₂ (Dry Ice) E Carboxylation (-78 °C to RT) C->E D->E F Aqueous HCl Quench & Extraction E->F G Silica Gel Chromatography or Distillation F->G H Spectroscopic Verification (NMR, IR, MS) G->H I Pure this compound H->I

Caption: Workflow for the synthesis and validation of this compound.

Spectroscopic Characterization (Predicted)

Confirmation of the product's identity is achieved through standard spectroscopic methods. The expected signals for this compound are:

  • ¹H NMR:

    • ~1.8 ppm (t, 3H): A triplet corresponding to the methyl protons (CH₃), coupled to the methylene protons.

    • ~3.2 ppm (q, 2H): A quartet for the methylene protons (CH₂) adjacent to the alkyne and coupled to the methyl group.

    • ~11-12 ppm (s, 1H): A broad singlet for the acidic proton of the carboxylic acid.

  • ¹³C NMR:

    • ~12 ppm: Signal for the methyl carbon (CH₃).

    • ~25 ppm: Signal for the methylene carbon (CH₂).

    • ~75-85 ppm (2C): Two signals for the sp-hybridized carbons of the alkyne.

    • ~175 ppm: Signal for the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy:

    • ~2900-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~2250 cm⁻¹ (weak): C≡C stretch for the internal alkyne.

    • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

Applications in Drug Development

The true value of this compound lies in its role as a sophisticated intermediate for synthesizing complex, biologically active molecules.

Key Precursor to Salinosporamide A (Marizomib)

Salinosporamide A (Marizomib) is a potent, marine-derived natural product that has advanced to clinical trials for treating aggressive cancers like glioblastoma.[3] Its mechanism of action is the irreversible inhibition of the 20S proteasome, a cellular machine responsible for protein degradation.[3][4]

  • Mechanism of Action: The proteasome's catalytic activity relies on an N-terminal threonine residue in its active sites.[4][5] Salinosporamide A's unique γ-lactam-β-lactone core acts as a warhead, forming a covalent bond with this threonine residue.[3][6] This irreversible binding blocks all three of the proteasome's proteolytic activities (chymotrypsin-like, trypsin-like, and caspase-like), leading to a buildup of misfolded proteins and ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][5]

  • Synthetic Role: Total synthesis of Salinosporamide A and its analogs often utilizes building blocks derived from molecules like this compound. The acid's framework provides a scaffold that can be elaborated through stereoselective reactions to construct the complex bicyclic core of the final drug molecule.

Scaffold for Geranylgeranyltransferase-I (GGTase-I) Inhibitors

Geranylgeranyltransferase-I (GGTase-I) is an enzyme that plays a critical role in the post-translational modification of many signaling proteins, including those in the Rho and Ras superfamilies, which are frequently implicated in cancer.[7]

  • Therapeutic Rationale: GGTase-I attaches a geranylgeranyl lipid group to these proteins, a process essential for their proper membrane localization and function.[7] Inhibiting GGTase-I prevents this modification, trapping oncogenic proteins in the cytosol and blocking their downstream signaling pathways. This can lead to cell cycle arrest and inhibit tumor growth, invasion, and metastasis.

  • Role of this compound: this compound serves as a valuable starting material for creating peptidomimetic inhibitors of GGTase-I.[2] The carboxylic acid end can be coupled to amino acid or amine fragments, while the alkyne end can be functionalized to mimic other parts of the natural peptide substrate or to introduce new binding interactions, leading to the development of potent and selective inhibitors.[2]

Safety, Handling, and Toxicology

As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

GHS Hazard Classification:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a potent and versatile building block for advanced organic synthesis, particularly within the field of drug discovery. Its simple structure belies its strategic importance as a precursor to complex therapeutic agents targeting fundamental cellular processes like protein degradation and oncogenic signaling. A thorough understanding of its properties, synthetic routes, and safe handling is essential for researchers aiming to leverage its unique chemical reactivity to develop next-generation therapeutics.

References

  • Structural Insights into Salinosporamide A Mediated Inhibition of the Human 20S Proteasome. MDPI. [Link]

  • (−)-Homosalinosporamide A and Its Mode of Proteasome Inhibition: An X-ray Crystallographic Study. National Institutes of Health (NIH). [Link]

  • 3-Pentenoic acid. SpectraBase. [Link]

  • (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706. PubChem, National Institutes of Health. [Link]

  • (3Z)-3-Pentenoic acid | C5H8O2 | CID 5463134. PubChem, National Institutes of Health. [Link]

  • 3-Pentenoic acid, 2,4-dimethyl-, 1-methylethyl ester, (S)- - Optional[13C NMR]. SpectraBase. [Link]

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  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • E-3-Penten-acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

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  • Process for synthesizing ethyl propiolate.
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  • One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. ResearchGate. [Link]

  • Method for producing 3-pentenoic acid.
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  • Inhibitors of protein prenyltransferases.
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An In-depth Technical Guide to the Physical Properties of Pentynoic and Pentenoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: The initial query for "3-Pentynoic acid" highlights a critical aspect of chemical nomenclature: precision. While this compound is a valid chemical structure, its physical property data is less commonly reported compared to its structural isomer, 4-Pentynoic acid. Furthermore, search results frequently lead to 3-Pentenoic acid, an alkene derivative. This guide will therefore address the physical properties of this compound, 4-Pentynoic acid, and 3-Pentenoic acid to provide a comprehensive and clear resource for researchers, scientists, and drug development professionals. Understanding the subtle differences in the placement of the triple or double bond is paramount, as it significantly influences the molecule's physical and chemical characteristics.

Comparative Analysis of Physical Properties

The location of the carbon-carbon triple or double bond within the five-carbon chain of these carboxylic acids results in distinct physical properties, notably their melting and boiling points. These differences arise from variations in molecular symmetry, intermolecular forces, and crystal packing efficiency.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound CH₃-C≡C-CH₂-COOH98.10102-106[1]Not consistently reported
4-Pentynoic acid HC≡C-CH₂-CH₂-COOH98.1054-59[2]204
3-Pentenoic acid CH₃-CH=CH-CH₂-COOH100.12~20.4 (estimate)[3][4], -7.4 (cis-isomer)[1]192-194[3][5]

Expert Insights on Structure-Property Relationships:

  • This compound: The internal position of the triple bond in this compound creates a more linear and rigid molecular structure. This linearity can facilitate efficient packing into a crystal lattice, leading to stronger intermolecular forces (van der Waals and dipole-dipole interactions) and consequently, a significantly higher melting point compared to its terminal alkyne isomer. The lack of consistent boiling point data in readily available literature may suggest thermal instability at atmospheric pressure, a common trait for some internal alkynes.

  • 4-Pentynoic Acid: With the triple bond at the terminus of the carbon chain, 4-Pentynoic acid possesses a terminal alkyne proton (H-C≡). This allows for hydrogen bonding, in addition to the carboxylic acid hydrogen bonding, albeit weaker. Its less linear structure compared to the 3-isomer leads to less efficient crystal packing, resulting in a lower melting point. The boiling point is well-documented, indicating greater thermal stability during distillation.

  • 3-Pentenoic Acid: The presence of a double bond in 3-Pentenoic acid introduces the possibility of cis-trans isomerism, which can affect physical properties. The trans isomer generally has a higher melting point than the cis isomer due to its more linear shape and better crystal packing. The boiling point is influenced by the polarity and overall shape of the molecule.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following protocols outline standard, reliable methods for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This is the most common and accurate method for determining the melting point of a crystalline organic compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

    • Take a capillary tube, sealed at one end, and tap the open end into the powdered sample. A small amount of solid will enter the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.[6]

  • Apparatus Setup:

    • A melting point apparatus with a heated block and a thermometer or a digital temperature probe is used.

    • Insert the capillary tube containing the sample into the designated slot in the heating block.

  • Measurement:

    • Begin heating the block. For an unknown sample, a rapid initial heating can be performed to get an approximate melting point range.

    • Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[7]

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.[7]

  • Purity Indication: A pure compound will have a sharp melting point range (typically 0.5-1 °C). Impurities will cause a depression and broadening of the melting point range.

Workflow Diagram:

MeltingPointDetermination A Sample Preparation (Dry & Powder) B Pack Capillary Tube (2-3 mm height) A->B C Insert into Melting Point Apparatus B->C D Rapid Heating (Approximate MP) C->D Optional E Slow Heating (1-2 °C/min) C->E F Record T1 (First liquid drop) E->F G Record T2 (Completely liquid) F->G H Report Melting Point Range (T1-T2) G->H BoilingPointDetermination A Place Liquid in Test Tube B Insert Inverted Sealed Capillary A->B C Assemble with Thermometer B->C D Immerse in Heating Bath C->D E Heat Gently D->E F Observe Rapid Stream of Bubbles E->F G Remove Heat & Cool F->G H Record Temperature when Liquid Enters Capillary G->H

Caption: Workflow for Micro Boiling Point Determination.

Applications in Research and Development

These unsaturated carboxylic acids serve as versatile building blocks in organic synthesis.

  • This compound:

    • Used as a chemical reagent in the preparation of small-molecule inhibitors of geranylgeranyltransferase Type I. [8] * It is also utilized in the synthesis of Salinosporamide A, a proteasome inhibitor with anticancer properties. [8]

  • 4-Pentynoic Acid:

    • Serves as a building block for the synthesis of sequence-defined model oligomers. [2][9] * Its terminal alkyne group makes it a valuable reagent in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. [9] * It is used in the synthesis of complex polycyclic heterocycles and biologically active ynenol lactones. [2] * It has been investigated as a hypoglycemic agent. [2] * It is also used in the development of new materials, including polymers and coatings. [10]

  • 3-Pentenoic Acid:

    • The trans-isomer is used as a flavoring agent in food and beverages. [11] * It serves as a building block in the synthesis of various pharmaceutical compounds. [11] * It is employed in the production of specialty polymers for coatings, adhesives, and sealants. [11] * It is also used in biochemical research related to metabolic pathways. [11]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling these acids.

  • This compound:

    • Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation. [12] * Precautions: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. [12]

  • 4-Pentynoic Acid:

    • Hazards: Corrosive. Causes severe skin burns and eye damage. [13][14]It may also be combustible. [13]It is light and air-sensitive. [13] * Precautions: Handle under an inert atmosphere and protect from light. [13]Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat. Use in a well-ventilated area or a fume hood. [13]

  • 3-Pentenoic Acid:

    • Hazards: Causes severe skin burns and eye damage. [15] * Precautions: Wear protective gloves, clothing, and eye/face protection. [15]Ensure adequate ventilation.

Always consult the material safety data sheet (MSDS) for the specific compound before use.

References

  • Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 13, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved January 13, 2026, from [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 13, 2026, from [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). Retrieved January 13, 2026, from [Link]

  • Material Safety Data Sheet - 4-Pentynoic acid, 98%. (n.d.). Cole-Parmer. Retrieved January 13, 2026, from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved January 13, 2026, from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 13, 2026, from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 13, 2026, from [Link]

  • Determination of Boiling Point (B.P):. (n.d.). Retrieved January 13, 2026, from [Link]

  • This compound | C5H6O2 | CID 142106. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 4-Pentynoic acid | C5H6O2 | CID 22464. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • cis-pent-3-enoic acid. (2024, April 9). ChemBK. Retrieved January 13, 2026, from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved January 13, 2026, from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved January 13, 2026, from [Link] melting-point-determination-of-solid-organic-compounds

  • 3-Pentenoic acid | C5H8O2 | CID 21263. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 3-pentenoic acid pent-3-enoic acid. (n.d.). The Good Scents Company. Retrieved January 13, 2026, from [Link]

  • Chemical Properties of 4-Pentynoic acid (CAS 6089-09-4). (n.d.). Cheméo. Retrieved January 13, 2026, from [Link]

  • Pentanoic acid, 3-methyl-. (2018, June 22). Synerzine. Retrieved January 13, 2026, from [Link]

  • 3-Pentenoic acid, 2-methyl-, ethyl ester. (n.d.). Synerzine. Retrieved January 13, 2026, from [Link]

  • Pentenoic acid. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • 2-methyl-3-pentynoic acid, 17074-99-6. (n.d.). The Good Scents Company. Retrieved January 13, 2026, from [Link]

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A Technical Guide to the Solubility of 3-Pentynoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-pentynoic acid in a range of common organic solvents. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes a predictive and methodological approach tailored for researchers, scientists, and professionals in drug development. We will explore the theoretical underpinnings of solubility, focusing on the principle of "like dissolves like" and the application of Hansen Solubility Parameters (HSP) for predictive analysis. This guide culminates in a detailed, step-by-step experimental protocol for the accurate determination of this compound solubility, ensuring scientific integrity and providing a self-validating system for laboratory application.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate, such as this compound, is a critical physicochemical property that governs its behavior in various chemical and biological systems. In drug development, solubility directly impacts bioavailability, formulation strategies, and purification processes. For synthetic chemists, understanding the solubility of reactants and products is paramount for reaction optimization, solvent selection, and product isolation.

This compound, with its carboxylic acid functionality and a carbon-carbon triple bond, presents an interesting case study in solubility. Its molecular structure allows for a range of intermolecular interactions, making its solubility profile sensitive to the choice of solvent. This guide will provide the necessary tools to navigate the complexities of its solubility in organic media.

Theoretical Framework: Predicting Solubility

In the absence of extensive empirical data, a theoretical approach to predicting solubility is a valuable starting point. The principle of "like dissolves like" serves as a fundamental concept, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3]

Physicochemical Properties of this compound

To apply the "like dissolves like" principle, we must first understand the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₅H₆O₂[4]
Molecular Weight98.10 g/mol [4]
pKa (predicted)3.59 ± 0.10[5]
XLogP3-AA (predicted)0.5[4]

The presence of the carboxylic acid group (-COOH) makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. The relatively short carbon chain means that the polar nature of the carboxylic acid group has a significant influence on the overall properties of the molecule.

The Role of Intermolecular Forces

The dissolution of a solute in a solvent is a process that involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.[6] The predominant intermolecular forces at play for this compound are:

  • Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) and the hydroxyl group (O-H) create a significant dipole moment.

  • Van der Waals Forces (London Dispersion Forces): Present in the non-polar alkyl portion of the molecule.

A solvent that can effectively engage in these types of interactions with this compound is likely to be a good solvent for it.[7][8]

Qualitative Solubility Predictions

Based on the principles discussed, we can make some qualitative predictions about the solubility of this compound in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the carboxylic acid group of this compound, suggesting good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments and can act as hydrogen bond acceptors, indicating they are likely to be effective solvents.[9][10]

  • Less Polar Solvents (e.g., Dichloromethane, Chloroform): These solvents can engage in dipole-dipole interactions and may have some capacity to dissolve this compound, though likely to a lesser extent than more polar solvents.

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces and are expected to be poor solvents for the polar this compound.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but for definitive quantitative data, experimental determination is essential. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Weigh excess this compound into a vial B Add a known volume of the selected organic solvent A->B C Seal the vial and place in a constant temperature shaker B->C D Equilibrate for a sufficient time (e.g., 24-48 hours) C->D E Allow the solution to settle or centrifuge D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot through a syringe filter F->G H Accurately dilute the filtered solution G->H I Analyze the diluted solution by a validated analytical method (e.g., HPLC) H->I J Determine the concentration of this compound in the diluted sample I->J K Calculate the original concentration in the saturated solution J->K L Express solubility in appropriate units (e.g., g/100mL, mg/mL, mol/L) K->L

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a clean, dry vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to achieve a clear supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in the desired units, such as grams of solute per 100 mL of solvent (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Safety Precautions

This compound and many organic solvents pose potential health and safety risks. It is imperative to handle these chemicals with appropriate care in a well-ventilated fume hood.

  • This compound: May cause skin irritation and serious eye damage.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic Solvents: Many organic solvents are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use.[1][6]

Conclusion

References

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Introduction to 3-Pentynoic Acid and the Significance of pKa

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Acidity and pKa of 3-Pentynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity and pKa value of this compound. It delves into the underlying electronic principles governing its acidic character, presents methodologies for its quantitative determination, and offers a comparative analysis with structurally related molecules. This document is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development where a precise understanding of a molecule's ionization constant is critical for predicting its behavior.

This compound (C₅H₆O₂) is an unsaturated carboxylic acid featuring a five-carbon chain with a carbon-carbon triple bond (an alkyne) located between carbons 3 and 4.[1][2] The key to its chemical personality lies in the interplay between its carboxylic acid group (-COOH) and this internal alkyne functionality.

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution. For drug development professionals, the pKa value is indispensable; it governs a molecule's solubility, lipophilicity, membrane permeability, and interaction with biological targets.[3][4] An accurate understanding of the pKa of a molecule like this compound is crucial for designing synthetic pathways, formulating drug products, and predicting pharmacokinetic profiles.

Theoretical Framework: The Dominance of the Inductive Effect

The acidity of this compound is significantly greater than that of its saturated counterpart, pentanoic acid. This phenomenon is almost exclusively explained by the inductive effect , a distance-dependent polarization of sigma bonds within a molecule caused by differences in electronegativity of the constituent atoms.[5][6]

The Role of Carbon Hybridization

The carbon atoms of the alkyne group in this compound are sp-hybridized . An sp-hybridized orbital possesses 50% s-character, rendering it more electronegative than an sp²-hybridized orbital (33% s-character, found in alkenes) or an sp³-hybridized orbital (25% s-character, found in alkanes).[7][8] The higher the s-character, the closer the electrons are held to the nucleus, resulting in greater electronegativity.[8]

Stabilization of the Conjugate Base

This enhanced electronegativity of the sp-hybridized carbons creates a potent electron-withdrawing inductive effect (-I effect) .[5][9] This effect propagates through the sigma bonds of the molecule, pulling electron density away from the carboxylic acid group.

When this compound donates a proton, it forms the 3-pentynoate conjugate base. The negative charge on this carboxylate anion is delocalized across the two oxygen atoms through resonance. The electron-withdrawing nature of the nearby alkyne group further pulls electron density away from the carboxylate, effectively dispersing and stabilizing the negative charge.[10]

A fundamental principle of acidity states that any factor that stabilizes the conjugate base increases the strength of the corresponding acid.[11] By stabilizing the 3-pentynoate anion, the inductive effect of the alkyne group facilitates the dissociation of the proton, resulting in a stronger acid and, consequently, a lower pKa value.

Quantitative Analysis: pKa Values and Comparative Data

CompoundStructureKey FeaturepKa ValueRationale
This compound CH₃-C≡C-CH₂-COOHsp -hybridized carbons3.59 ± 0.10 (Predicted) [12]Strong electron-withdrawing inductive effect from the alkyne stabilizes the conjugate base, increasing acidity.
Pentanoic Acid CH₃-CH₂-CH₂-CH₂-COOHsp³-hybridized carbons~4.84[13]The alkyl chain has a weak electron-donating inductive effect, slightly destabilizing the conjugate base and decreasing acidity relative to formic acid.
3-Pentenoic Acid CH₃-CH=CH-CH₂-COOHsp²-hybridized carbons~4.68 (Predicted)The sp² carbons are more electronegative than sp³ carbons but less than sp carbons, resulting in intermediate acidity.

Note: The pKa for 3-pentenoic acid is a predicted value for comparative purposes, as a definitive experimental value is not widely cited.

Methodologies for pKa Determination

For researchers requiring a definitive pKa value, both experimental and computational methods provide robust pathways. The choice of method depends on the availability of the compound, required accuracy, and available resources.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa.[14][15] The procedure involves the gradual addition of a standardized titrant (a strong base) to a solution of the analyte (the acid) and monitoring the resulting change in pH.[3][16] The pKa is equal to the pH at the half-equivalence point of the titration.[17]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH).

    • Prepare a ~0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent system may be employed, though this will yield an apparent pKa (pKaapp) that requires extrapolation to aqueous conditions.[14]

    • Prepare a ~1 M solution of Potassium Chloride (KCl) to maintain constant ionic strength.

  • Calibration of Equipment:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

  • Titration Procedure:

    • Place a known volume (e.g., 25.00 mL) of the this compound solution into a beaker with a magnetic stir bar.

    • Add a small volume of the KCl solution to maintain ionic strength.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but clear of the stir bar.

    • Record the initial pH.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point volume (Veq), which is the inflection point of the sigmoid curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.

    • The half-equivalence point occurs at Veq / 2.

    • The pKa is the pH of the solution at the half-equivalence point volume.

Diagram: Experimental Workflow for pKa Determination

G cluster_prep Preparation & Calibration cluster_titration Titration Process cluster_analysis Data Analysis A Prepare 0.1M NaOH & 0.01M this compound B Calibrate pH Meter (pH 4.00 & 7.00 buffers) A->B C Combine Acid, H2O, KCl B->C D Add NaOH in Increments C->D Repeat E Record pH & Volume After Each Addition D->E Repeat E->D Repeat F Plot pH vs. Volume E->F G Determine Equivalence Point (Veq) (First Derivative Peak) F->G H Calculate Half-Equivalence Point (Veq / 2) G->H I pKa = pH at Veq / 2 H->I

Caption: Workflow for potentiometric titration to determine pKa.

Computational Workflow: Predicting pKa

Computational chemistry offers a powerful tool for predicting pKa values, especially for novel compounds or those difficult to analyze experimentally.[18][19] The methods rely on quantum mechanics to calculate the Gibbs free energy of the acid dissociation reaction in a simulated solvent environment.[20]

General Computational Steps:

  • Structure Modeling:

    • Construct the 3D molecular structures of both this compound (the protonated state) and its conjugate base, 3-pentynoate (the deprotonated state), using molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization calculations for both species using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)).

    • These calculations must be performed in a simulated aqueous environment using a solvation model, such as the Polarizable Continuum Model (PCM), to account for the stabilizing effect of the solvent.

  • Gibbs Free Energy Calculation:

    • From the optimized structures, calculate the Gibbs free energy (G) in solution for both the acid (G_acid) and the conjugate base (G_base).

  • pKa Calculation:

    • The pKa is calculated from the Gibbs free energy change (ΔG_sol) of the dissociation reaction in solution using the following thermodynamic relationship: ΔG_sol = G_base + G_H+ - G_acid pKa = ΔG_sol / (2.303 * RT)

    • Where R is the gas constant, T is the temperature in Kelvin, and G_H+ is the solvation free energy of the proton, which is a well-established literature value for specific computational models.

Diagram: Computational Workflow for pKa Prediction

G A 1. Model 3D Structures (Acid & Conjugate Base) B 2. Select Level of Theory (DFT) & Solvation Model (PCM) A->B C 3. Perform Geometry Optimization & Energy Calculations B->C D 4. Obtain Gibbs Free Energies (G_acid, G_base) C->D E 5. Calculate ΔG_solvation (Using literature G_H+ value) D->E F 6. Convert ΔG to pKa pKa = ΔG / (2.303 RT) E->F

Caption: A generalized workflow for the computational prediction of pKa.

Conclusion

This compound is a moderately strong carboxylic acid with a predicted pKa of approximately 3.59. Its acidity is significantly enhanced compared to its saturated and alkene analogues, a direct consequence of the powerful electron-withdrawing inductive effect exerted by its sp-hybridized alkyne carbons. This effect stabilizes the resulting carboxylate anion, facilitating proton dissociation. This guide has outlined the theoretical basis for this enhanced acidity and provided detailed, actionable protocols for both the experimental determination and computational prediction of its pKa. For scientists in discovery and development, a firm grasp of these principles and methods is essential for anticipating and optimizing the chemical and biological behavior of functionalized molecules.

References

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An In-depth Technical Guide to 3-Pentynoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Niche Synthetic Tool

In the landscape of organic chemistry, some molecules, while not possessing the widespread recognition of common reagents, carve out indispensable niches in the synthesis of complex and biologically significant targets. 3-Pentynoic acid is one such molecule. While a detailed historical account of its initial discovery and synthesis is not prominently documented in the annals of chemical literature, its significance has grown in tandem with the ambitions of synthetic chemists. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its crucial role as a building block in the construction of intricate natural products and its potential as a biochemical probe. For the researcher, scientist, and drug development professional, understanding the nuances of this versatile reagent is key to unlocking its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is foundational to its effective application. This compound is a short-chain carboxylic acid containing a terminal alkyne functionality. Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 36781-65-4[1][2]
Molecular Formula C₅H₆O₂[2][3]
Molecular Weight 98.10 g/mol [1][3]
IUPAC Name Pent-3-ynoic acid[1]
Predicted pKa 3.59 ± 0.10[2]
Predicted XLogP3-AA 0.5[2]
Canonical SMILES CC#CCC(=O)O[1]
InChIKey NIZKVZYBUGUDTI-UHFFFAOYSA-N[1]
Spectroscopy Predicted/Typical Chemical Shifts (δ) or Frequencies (cm⁻¹)
¹H NMR Signals corresponding to the methyl, methylene, and carboxylic acid protons. The methylene protons adjacent to the carbonyl group would be expected around 2.5 ppm, and the methyl protons of the alkyne around 1.8 ppm. The carboxylic acid proton would be a broad singlet at higher ppm values.
¹³C NMR Resonances for the carboxyl carbon, the two sp-hybridized carbons of the alkyne, the methylene carbon, and the methyl carbon.
Infrared (IR) Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1710 cm⁻¹), and the C≡C stretch (~2100-2260 cm⁻¹, typically weak).

Synthesis of this compound: A Practical Approach

While the seminal publication detailing the first synthesis of this compound is not readily identifiable, its preparation can be achieved through established methodologies in organic synthesis. A common and logical approach involves the alkylation of a propyne-derived acetylide with a two-carbon electrophile containing the carboxylic acid functionality or a precursor.

A plausible and efficient synthesis is the reaction of the lithium salt of propyne with ethyl bromoacetate, followed by saponification of the resulting ester. This method provides a clear and controllable route to the target molecule.

Experimental Protocol: A Representative Synthesis

Reaction Scheme:

  • CH₃C≡CH + n-BuLi → CH₃C≡CLi

  • CH₃C≡CLi + BrCH₂COOEt → CH₃C≡CCH₂COOEt

  • CH₃C≡CCH₂COOEt + NaOH/H₂O → CH₃C≡CCH₂COOH

Step-by-Step Methodology:

  • Generation of Propynyl Lithium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve propyne (condensed at -78°C) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C and slowly add a solution of n-butyllithium (n-BuLi) in hexanes. Stir the reaction mixture at this temperature for one hour to ensure complete formation of the lithium acetylide.

  • Alkylation: To the solution of propynyl lithium, add a solution of ethyl bromoacetate in anhydrous THF dropwise, maintaining the temperature at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The causality behind the slow addition and low temperature is to control the exothermicity of the reaction and prevent side reactions.

  • Work-up and Ester Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude ethyl 3-pentynoate can be purified by vacuum distillation or column chromatography.

  • Saponification: Dissolve the purified ethyl 3-pentynoate in a mixture of ethanol and water. Add a stoichiometric excess of sodium hydroxide and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Acidification and Final Product Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold hydrochloric acid. Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Logical Workflow for Synthesis

Synthesis_Workflow Propyne Propyne Acetylide Propynyl Lithium Propyne->Acetylide Deprotonation nBuLi n-BuLi in THF nBuLi->Acetylide Ester Ethyl 3-Pentynoate Acetylide->Ester Alkylation EtBromoacetate Ethyl Bromoacetate EtBromoacetate->Ester Saponification Saponification (NaOH, EtOH/H₂O) Ester->Saponification Acidification Acidification (HCl) Saponification->Acidification FinalProduct This compound Acidification->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Complex Molecule Synthesis

The utility of this compound is most prominently demonstrated in its application as a key building block in the total synthesis of natural products. Its bifunctional nature, possessing both a nucleophilic alkyne and an electrophilic carboxylic acid (or its derivative), allows for its incorporation into complex molecular architectures.

Case Study: Synthesis of Salinosporamide A

A significant application of this compound is in the synthesis of Salinosporamide A, a potent proteasome inhibitor with promising anticancer properties.[4] In several synthetic routes to this complex molecule, derivatives of this compound are utilized to introduce a key fragment of the carbon skeleton. The alkyne functionality often serves as a handle for further transformations, such as cyclization reactions or the introduction of other functional groups. The carboxylic acid moiety provides a point of attachment for other fragments of the molecule.

Biochemical Potential: An Inhibitor of Fatty Acid Metabolism?

While direct studies on the enzyme inhibitory properties of this compound are not extensively reported, its structural similarity to other short-chain unsaturated fatty acids that are known metabolic inhibitors suggests a potential role in this area. Specifically, the related compound, 4-pentenoic acid, is a well-documented inhibitor of fatty acid β-oxidation.[5][6]

Inferred Mechanism of Action: Inhibition of β-Oxidation

Fatty acid β-oxidation is the primary metabolic pathway for the degradation of fatty acids to produce acetyl-CoA. This process involves a series of enzymatic steps that shorten the fatty acid chain by two carbons in each cycle. It is plausible that this compound, after conversion to its CoA thioester, could act as an inhibitor of one or more enzymes in the β-oxidation pathway.

The mechanism of inhibition by 4-pentenoic acid is thought to involve the formation of a reactive intermediate that covalently modifies and inactivates key enzymes in the pathway, such as thiolase.[5] Given the presence of the reactive alkyne functionality, it is conceivable that 3-pentenoyl-CoA could act as a mechanism-based inactivator, where the enzyme processes the substrate mimic to a point where a reactive species is generated, leading to irreversible inhibition.

The β-Oxidation Spiral and Potential Point of Inhibition

Beta_Oxidation_Inhibition FattyAcylCoA Fatty Acyl-CoA FAD FAD FattyAcylCoA->FAD EnoylCoA Trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase FADH2 FADH₂ HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase H2O H₂O H2O->EnoylCoA NAD NAD⁺ HydroxyacylCoA->NAD KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase NADH NADH + H⁺ AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShorterAcylCoA Shorter Acyl-CoA KetoacylCoA->ShorterAcylCoA CoA_SH CoA-SH CoA_SH->KetoacylCoA Inhibitor 3-Pentenoyl-CoA (Hypothetical Inhibitor) Inhibitor->KetoacylCoA Potential Inhibition

Caption: The fatty acid β-oxidation spiral with a hypothetical point of inhibition by 3-pentenoyl-CoA.

It is crucial to emphasize that the role of this compound as a fatty acid oxidation inhibitor is, at present, speculative and based on analogy. Further experimental validation is required to confirm this hypothesis and elucidate the precise mechanism of action.

Conclusion and Future Outlook

This compound stands as a testament to the idea that a molecule's importance is defined by its utility. While its history may be less storied than that of more common reagents, its role in the synthesis of complex, high-value molecules like Salinosporamide A is undeniable. Its straightforward, albeit not widely documented, synthesis makes it an accessible tool for the synthetic chemist.

The future of this compound likely lies in two key areas. First, as synthetic targets become increasingly complex, the demand for versatile, small-molecule building blocks will continue to grow. The unique combination of an alkyne and a carboxylic acid in a small, rigid framework ensures that this compound and its derivatives will remain relevant in the synthetic chemist's toolbox. Second, the potential for this compound to act as a metabolic inhibitor warrants further investigation. Should its inhibitory effects on fatty acid oxidation be confirmed, it could become a valuable probe for studying metabolic pathways and potentially serve as a lead compound in the development of new therapeutic agents. This guide has aimed to provide a thorough technical foundation for understanding and utilizing this valuable and intriguing molecule.

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  • Study.com. Given propyne as the starting material, propose a retrosynthetic analysis and a forward synthesis for the target molecule, pentanoic acid. [Link]

  • Organic Syntheses. Ethyl bromoacetate. [Link]

  • Nau, H., & Siems, W. (2006). S-2-pentyl-4-pentynoic hydroxamic acid and its metabolite s-2-pentyl-4-pentynoic acid in the NMRI-exencephaly-mouse model: pharmacokinetic profiles, teratogenic effects, and histone deacetylase inhibition abilities of further valproic acid hydroxamates and amides. Drug metabolism and disposition, 34(4), 612-620. [Link]

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of 3-Pentynoic Acid and its Derivatives

Abstract

This technical guide provides a comprehensive examination of the natural occurrence of this compound and its derivatives. A thorough review of current scientific literature indicates that this compound is not a known naturally occurring compound. Instead, it is recognized as a synthetic reagent utilized in various chemical syntheses, including the preparation of small-molecule inhibitors and anti-cancer agents[1][2]. This guide, therefore, shifts its focus to the broader context of naturally occurring acetylenic fatty acids, providing an in-depth exploration of their diversity, biosynthesis, and biological significance. Furthermore, a detailed, hypothetical experimental workflow is presented for the exploratory screening of novel short-chain acetylenic fatty acids from natural sources, offering a practical guide for researchers in the field.

Introduction: The Landscape of Acetylenic Fatty Acids

Acetylenic fatty acids are a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds within their hydrocarbon chains.[3][4] These compounds are found across a wide range of organisms, including plants, fungi, marine invertebrates, and insects.[4][5] The presence of the acetylenic functional group imparts distinct chemical properties and often confers potent biological activities, making them a subject of interest for drug discovery and natural product chemistry.

While a vast number of long-chain acetylenic fatty acids have been isolated and characterized from natural sources, the same cannot be said for short-chain variants like this compound. This guide will delve into the known landscape of these fascinating molecules and provide a framework for future discovery.

The Apparent Absence of this compound in Nature

Extensive searches of chemical databases and scientific literature reveal no evidence of this compound or its simple derivatives being isolated from a natural source. Commercially available this compound is of synthetic origin.[1][2][6] This absence could be due to several factors, including:

  • Biosynthetic Constraints: The enzymatic machinery responsible for producing acetylenic bonds in nature may have a strong substrate preference for longer-chain fatty acids.

  • Metabolic Instability: Short-chain acetylenic compounds might be highly reactive and rapidly metabolized within the organism, preventing their accumulation to detectable levels.

  • Lack of Discovery: It is also possible that these compounds exist in unexplored ecological niches or in concentrations below the detection limits of standard analytical methods.

A Survey of Naturally Occurring Acetylenic Fatty Acids

To provide context, this section highlights the diversity and significance of known naturally occurring acetylenic fatty acids, which are typically longer-chain molecules.

Acetylenic Fatty Acid Structure Natural Source(s) Known Biological Activity
Dihydromatricaria acid 8Z-decene-4,6-diynoic acidPlants, fungi, soldier beetles[5]Defensive agent against predators[5]
Crepenynic acid 9Z-octadecene-12-ynoic acidSeed oil of Crepis alpina[7]Precursor for other polyacetylenes
Tariric acid 6-octadecynoic acidSeed fat of Picramnia tariri[3]Antifungal[8]
Stearolic acid 9-octadecynoic acidSeeds of Santalaceae family[3]Antifungal[8]
Ximenynic acid 11-trans-octadecen-9-ynoic acidSeed fat of Santalum album[3]Anti-inflammatory
6-Acetylenic Acids (C16-C20) VariousSommera sabiceoidesPotent antifungal activity[8]

These examples underscore the prevalence of C18 and other long-chain backbones in naturally occurring acetylenic lipids.

Biosynthesis of Acetylenic Fatty Acids: A Mechanistic Overview

The biosynthesis of acetylenic bonds in fatty acids is a fascinating enzymatic process. In plants, the formation of the triple bond is typically catalyzed by a specialized class of enzymes known as acetylenases. These enzymes are often modified fatty acid desaturases. The biosynthesis of crepenynic acid from oleic acid is a well-studied example:

Biosynthesis Oleic_acid Oleic Acid (on PC) Linoleic_acid Linoleic Acid (on PC) Oleic_acid->Linoleic_acid FAD2 (Δ12-desaturase) Crepenynic_acid Crepenynic Acid (on PC) Linoleic_acid->Crepenynic_acid Acetylenase (Δ12-acetylenase)

Caption: Biosynthesis of Crepenynic Acid.

This pathway highlights that the acetylenase acts on a pre-existing C18 fatty acid, linoleic acid. This substrate specificity for long-chain fatty acids provides a plausible explanation for the apparent absence of short-chain acetylenic acids like this compound in nature.

An Experimental Protocol for the Exploratory Screening of Short-Chain Acetylenic Fatty Acids

For researchers interested in investigating the potential natural occurrence of this compound or other novel short-chain acetylenic fatty acids, the following detailed experimental workflow is proposed. This protocol is designed to be a self-validating system, incorporating rigorous steps for extraction, fractionation, and identification.

Sample Collection and Preparation
  • Source Selection: Prioritize organisms from underexplored ecological niches or those known to produce other unusual lipids. Examples include marine sponges, extremophilic bacteria, or fungi from unique environments.

  • Sample Collection: Collect fresh material and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Lyophilization and Grinding: Lyophilize the frozen tissue to remove water and then grind to a fine powder to increase the surface area for extraction.

Extraction

The choice of extraction method is critical for efficiently isolating small, potentially volatile, acidic compounds.

  • Supercritical Fluid Extraction (SFE):

    • Rationale: SFE using supercritical CO2 is an excellent method for extracting non-polar to moderately polar compounds with minimal thermal degradation. The addition of a polar co-solvent like methanol can enhance the extraction of acidic compounds.

    • Procedure:

      • Pack the lyophilized powder into the SFE extraction vessel.

      • Perform an initial extraction with pure supercritical CO2 to remove non-polar lipids.

      • Follow with a second extraction using supercritical CO2 with a 5-10% methanol gradient as a modifier to elute more polar and acidic compounds.

      • Collect the fractions and evaporate the solvent under a stream of nitrogen.

Fractionation and Derivatization
  • Solid-Phase Extraction (SPE):

    • Rationale: SPE allows for the rapid fractionation of the crude extract to isolate the acidic components.

    • Procedure:

      • Condition an anion exchange SPE cartridge (e.g., SAX) with methanol and then a non-polar solvent like hexane.

      • Dissolve the SFE extract in the non-polar solvent and load it onto the cartridge.

      • Wash with the non-polar solvent to remove neutral and basic compounds.

      • Elute the acidic fraction with a solution of 5% formic acid in methanol.

      • Evaporate the solvent.

  • Derivatization for GC-MS Analysis:

    • Rationale: To improve the volatility and chromatographic behavior of the carboxylic acids for gas chromatography-mass spectrometry (GC-MS) analysis, they should be derivatized to their methyl esters.

    • Procedure:

      • To the dried acidic fraction, add a solution of 2% sulfuric acid in methanol.

      • Heat at 60°C for 1 hour.

      • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the methyl esters with hexane.

      • Dry the hexane layer over anhydrous sodium sulfate and concentrate for analysis.

Analytical Identification
  • GC-MS Analysis:

    • Rationale: GC-MS is a powerful tool for separating and identifying volatile compounds. The mass spectrum will provide information about the molecular weight and fragmentation pattern of the derivatized acid.

    • Procedure:

      • Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

      • Use a temperature program that allows for the separation of short-chain fatty acid methyl esters.

      • Compare the resulting mass spectra with libraries (e.g., NIST) and with a synthetic standard of this compound methyl ester[9].

  • LC-MS/MS Analysis:

    • Rationale: For underivatized samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide high sensitivity and structural information.

    • Procedure:

      • Dissolve the underivatized acidic fraction in a suitable solvent (e.g., methanol/water).

      • Inject onto a reverse-phase LC column (e.g., C18) and elute with a gradient of water and acetonitrile containing 0.1% formic acid.

      • Perform MS/MS analysis on ions corresponding to the mass of this compound (m/z 99.04 for [M-H]-).

      • Compare the fragmentation pattern with a synthetic standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: If a sufficient quantity of the compound of interest is isolated, NMR spectroscopy provides definitive structural elucidation.

    • Procedure:

      • Purify the compound of interest using preparative HPLC.

      • Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl3).

      • Acquire 1H and 13C NMR spectra. The characteristic chemical shifts and coupling constants will confirm the presence of the acetylenic bond and the overall structure.

Workflow cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_analysis Analysis & Identification Sample_Collection Sample Collection (Flash Freeze) Lyophilization Lyophilization & Grinding Sample_Collection->Lyophilization SFE Supercritical Fluid Extraction (SFE) (with MeOH modifier) Lyophilization->SFE SPE Solid-Phase Extraction (SPE) (Anion Exchange) SFE->SPE Derivatization Derivatization (Methylation for GC-MS) SPE->Derivatization LC_MS LC-MS/MS Analysis (Underivatized) SPE->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS NMR NMR Spectroscopy (for structure confirmation) GC_MS->NMR LC_MS->NMR

Caption: Exploratory Screening Workflow.

Conclusion

While this compound remains a compound of synthetic origin, the vast and structurally diverse world of naturally occurring acetylenic fatty acids continues to be a fertile ground for scientific discovery. The apparent absence of this short-chain acetylenic acid in nature is likely rooted in the substrate specificity of the biosynthetic enzymes involved. However, the possibility of its existence in unexplored organisms cannot be entirely dismissed. The experimental workflow detailed in this guide provides a robust and scientifically rigorous framework for researchers to undertake the challenge of discovering novel short-chain acetylenic fatty acids, potentially leading to new bioactive molecules for drug development and other applications.

References

  • Molecular structures of naturally occurring acetylenic fatty acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, X. C., et al. (2008). Potent in vitro antifungal activities of naturally occurring acetylenic acids. PubMed. Retrieved from [Link]

  • Fatty acids - Acetylenic FA. (n.d.). Cyberlipid. Retrieved from [Link]

  • Production of Unusual Fatty Acids in Plants. (2019). AOCS. Retrieved from [Link]

  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and Function of Polyacetylenes and Allied Natural Products. PMC. Retrieved from [Link]

  • 3-Pentenoic acid | C5H8O2 | CID 21263. (n.d.). PubChem. Retrieved from [Link]

  • (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706. (n.d.). PubChem. Retrieved from [Link]

  • Pentenoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound | 36781-65-4. (n.d.). Coompo. Retrieved from [Link]

  • This compound | C5H6O2 | CID 142106. (n.d.). PubChem. Retrieved from [Link]

  • Lee, J. Y., et al. (2005). Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60. PubMed. Retrieved from [Link]

  • Sarker, S. D., & Nahar, L. (2012). Natural product isolation. ResearchGate. Retrieved from [Link]

  • (3E)-2-amino-3-pentenoic acid. (n.d.). ChemSynthesis. Retrieved from [Link]

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Unlocking the Potential of 3-Pentynoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Versatility of a Unique C5 Scaffolding

In the vast landscape of chemical building blocks, 3-pentynoic acid emerges as a molecule of significant, yet underexplored, potential. Its deceptively simple C5 structure harbors a powerful combination of reactive functionalities: an internal alkyne and a terminal carboxylic acid. This unique arrangement provides a versatile platform for a wide array of chemical transformations, positioning this compound as a valuable starting material for the synthesis of complex organic molecules, novel pharmaceuticals, and advanced materials. This guide will serve as a technical deep-dive into the promising research avenues for this compelling molecule, offering field-proven insights and detailed methodologies for its application in organic synthesis, medicinal chemistry, and materials science.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆O₂[1]
Molecular Weight 98.10 g/mol [1]
CAS Number 36781-65-4[2]
pKa (predicted) 3.59 ± 0.10[2]
logP (predicted) 0.5[1]
¹H NMR (CDCl₃, 300 MHz) δ 1.99-1.95 (t, 3H), 2.54-2.46 (m, 2H), 2.63-2.58 (m, 2H), 10.06 (bs, 1H)[3]
¹³C NMR (CDCl₃, 75 MHz) δ 13.7, 32.8, 69.9, 81.7, 117.5[3]

Part 1: Foundational Synthesis of this compound

A reliable and scalable synthesis of this compound is paramount for its exploration as a research tool. The acetoacetic ester synthesis provides a robust and well-established method for this purpose.[4][5]

Recommended Synthetic Protocol: Acetoacetic Ester Synthesis

This method leverages the acidic α-protons of ethyl acetoacetate for alkylation, followed by hydrolysis and decarboxylation.[4][6]

Step 1: Enolate Formation and Alkylation

  • To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add propargyl bromide (1.0 eq) dropwise to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alkylated product, ethyl 2-acetyl-4-pentynoate.

Step 2: Hydrolysis and Decarboxylation

  • Reflux the crude ethyl 2-acetyl-4-pentynoate in a 10% aqueous solution of sodium hydroxide for 4 hours.

  • Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to a pH of ~2.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by distillation or chromatography to yield this compound.

Synthesis_of_3_Pentynoic_Acid ethyl_acetoacetate Ethyl Acetoacetate enolate Enolate ethyl_acetoacetate->enolate 1. NaOEt, EtOH alkylated_ester Ethyl 2-acetyl-4-pentynoate enolate->alkylated_ester 2. Propargyl Bromide beta_keto_acid β-Keto Acid alkylated_ester->beta_keto_acid 3. NaOH, H₂O, Δ 4. H₃O⁺ pentynoic_acid This compound beta_keto_acid->pentynoic_acid 5. Δ (-CO₂)

Caption: Acetoacetic ester synthesis of this compound.

Part 2: Frontiers in Organic Synthesis

The bifunctional nature of this compound opens doors to a multitude of synthetic transformations, allowing for the construction of diverse and complex molecular architectures.

Accessing Bioactive Cyclopentenones: The Pauson-Khand Reaction

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones, a structural motif present in numerous natural products.[7][8][9] this compound serves as an ideal substrate for this transformation.

Proposed Research Workflow:

  • Complexation: React this compound with dicobalt octacarbonyl to form the stable hexacarbonyl dicobalt alkyne complex.

  • Cycloaddition: Subject the complex to various alkenes (e.g., norbornene, ethylene) under a carbon monoxide atmosphere to initiate the cycloaddition.

  • Optimization: Investigate the effects of different solvents, temperatures, and promoters (e.g., N-oxides) on the reaction yield and regioselectivity.

Pauson_Khand_Workflow start This compound complex Co₂(CO)₆ Complex start->complex Co₂(CO)₈ cycloaddition [2+2+1] Cycloaddition complex->cycloaddition + Alkene + CO product Substituted Cyclopentenone cycloaddition->product

Caption: Pauson-Khand reaction workflow with this compound.

Building Heterocyclic Libraries

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The reactivity of both the alkyne and carboxylic acid moieties in this compound can be harnessed for the efficient synthesis of various heterocyclic systems.

  • Pyrroles via Paal-Knorr Synthesis: Conversion of the alkyne to a 1,4-dicarbonyl compound through methods such as ozonolysis or oxidation, followed by condensation with ammonia or primary amines, offers a direct route to substituted pyrroles.[9][10][11][12][13]

  • Oxazoles and Pyrimidines: The internal alkyne can participate in various cycloaddition and condensation reactions. For instance, reaction with amides can lead to the formation of oxazoles, while condensation with amidines can yield pyrimidines.[1][2][14][15][16]

Part 3: Drug Discovery and Medicinal Chemistry Applications

The structural motifs accessible from this compound are of significant interest in the development of novel therapeutic agents.

A Gateway to Potent Enzyme Inhibitors

This compound is a known reagent in the synthesis of small-molecule inhibitors of geranylgeranyltransferase Type I (GGTase-I) and the potent proteasome inhibitor Salinosporamide A.[2][17]

Salinosporamide A (Marizomib): A Case Study

Salinosporamide A is a marine natural product with potent anticancer activity. It acts as an irreversible inhibitor of the 20S proteasome, a key target in cancer therapy.[10][18][19]

Table 2: In Vitro Activity of Salinosporamide A

Proteasome SubunitIC₅₀ (nM)Source
Chymotrypsin-like (β5) 3.5[18]
Trypsin-like (β2) 28[18]
Caspase-like (β1) 430[18]
HCT-116 cells (GI₅₀) < 10[19]

The established biological activity of Salinosporamide A provides a strong rationale for the synthesis of novel analogs derived from this compound to explore structure-activity relationships and develop new anticancer agents.

Exploring Antimicrobial and Antifungal Potential

Short-chain alkynoic acids have demonstrated promising antimicrobial and antifungal activities.[20][21][22] This suggests that derivatives of this compound, such as amides and esters, could represent a new class of antimicrobial agents.

Proposed Research Protocol: Synthesis and Evaluation of this compound Amides

  • Amide Synthesis: Activate the carboxylic acid of this compound using a coupling agent such as HATU or EDC/HOBt.

  • React the activated acid with a library of primary and secondary amines to generate a diverse set of this compound amides.

  • Antimicrobial Screening: Screen the synthesized amides against a panel of clinically relevant bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to determine their minimum inhibitory concentrations (MICs).

Leveraging Bioisosteric Replacement for Improved Pharmacokinetics

The carboxylic acid moiety, while often crucial for target binding, can sometimes lead to poor pharmacokinetic properties. Replacing it with a bioisostere, such as a tetrazole, can maintain or improve biological activity while enhancing drug-like properties.

Bioisostere_Strategy cluster_0 Drug Design Cycle lead_compound Lead Compound (with Carboxylic Acid) synthesis Synthesize Bioisosteric Analogs (e.g., Tetrazoles) lead_compound->synthesis screening Biological Screening (Activity, PK/PD) synthesis->screening optimization Lead Optimization screening->optimization optimization->lead_compound Iterate

Sources

Methodological & Application

Application Note: Synthesis of 3-Pentynoic Acid from Simple Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details two robust and scalable methods for the synthesis of 3-pentynoic acid, a valuable building block in pharmaceutical and materials science. The protocols outlined herein utilize simple, readily available precursors—propyne and carbon dioxide—offering efficient and reliable pathways for researchers, chemists, and drug development professionals. The methodologies discussed are founded on fundamental organometallic principles: the deprotonation of a terminal alkyne followed by carboxylation. Specifically, this document provides a comparative analysis of two common approaches: one employing an organolithium reagent and the other utilizing a Grignard reagent. Each section includes a detailed explanation of the reaction mechanism, step-by-step experimental protocols, and critical safety considerations.

Introduction: The Significance of this compound

This compound is a five-carbon carboxylic acid containing a terminal alkyne functionality. This unique structural motif makes it a versatile intermediate in organic synthesis. The presence of both a carboxylic acid and an alkyne allows for a wide range of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including biologically active compounds and novel polymers. The methods described in this application note focus on the construction of the this compound backbone from fundamental building blocks: propyne (a C3 unit) and carbon dioxide (a C1 unit).

Synthetic Strategies: An Overview

The core strategy for the synthesis of this compound from propyne involves a two-step process:

  • Deprotonation: The terminal proton of propyne is acidic (pKa ≈ 25) and can be removed by a strong base to generate a highly nucleophilic propynilide anion.[1]

  • Carboxylation: The resulting acetylide anion acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide to form a new carbon-carbon bond and, after an acidic workup, the desired carboxylic acid.[2]

This application note will detail two of the most common and effective methods for achieving this transformation, differing in the choice of the strong base used for deprotonation.

Method 1: Synthesis via an Organolithium Reagent

This approach utilizes an organolithium reagent, such as n-butyllithium (n-BuLi), as the strong base. Organolithium reagents are extremely powerful bases and nucleophiles, making them highly effective for the deprotonation of terminal alkynes.[3][4]

Reaction Mechanism

The reaction proceeds in two distinct steps. First, n-butyllithium deprotonates propyne to form lithium propynilide and butane. Subsequently, the propynilide anion attacks a molecule of carbon dioxide (typically from dry ice) to form a lithium carboxylate salt. This intermediate is then protonated during an acidic workup to yield the final product, this compound.

Experimental Protocol

Materials:

  • Propyne (condensed)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Schlenk line or inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet.

  • Solvent and Alkyne: Add anhydrous diethyl ether or THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath. Carefully condense a known amount of propyne gas into the cooled solvent.

  • Deprotonation: Slowly add one equivalent of n-BuLi solution from the dropping funnel to the propyne solution while maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature. The formation of the lithium acetylide may result in a color change or the formation of a precipitate.

  • Carboxylation: In a separate beaker, crush a significant excess of dry ice into a powder. Rapidly and carefully pour the lithium propynilide solution onto the crushed dry ice with vigorous stirring. The reaction is exothermic; maintain caution.

  • Quenching and Workup: Allow the reaction mixture to warm to room temperature, which will sublime the excess CO2. Slowly add 3 M HCl to the mixture until the solution is acidic (test with pH paper). This will protonate the carboxylate salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

Key Data Summary
ParameterValue/RangeSource
Typical Yield70-90%General synthetic knowledge
Reaction Time3-4 hoursGeneral synthetic knowledge
Temperature-78 °C to room temperature[5]
Key ReagentsPropyne, n-BuLi, CO2[2][4]
Workflow Diagram

organolithium_synthesis cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_purification Purification Propyne Propyne in Anhydrous Ether/THF Deprotonation Deprotonation (-78 °C) Propyne->Deprotonation nBuLi n-Butyllithium in Hexanes nBuLi->Deprotonation Carboxylation Carboxylation (Dry Ice) Deprotonation->Carboxylation Lithium Propynilide Workup Acidic Workup (HCl) Carboxylation->Workup Lithium Carboxylate Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product caption Workflow for Organolithium-based Synthesis

Figure 1: Workflow for the synthesis of this compound using an organolithium reagent.

Method 2: Synthesis via a Grignard Reagent

An alternative to organolithium reagents is the use of Grignard reagents. While Grignard reagents are generally less basic than their organolithium counterparts, they are sufficiently strong to deprotonate terminal alkynes.[6] A common approach involves the reaction of propyne with a pre-formed Grignard reagent, such as ethylmagnesium bromide, in an acid-base reaction to generate propynylmagnesium bromide in situ.

Reaction Mechanism

The reaction begins with the deprotonation of propyne by ethylmagnesium bromide, forming the propynylmagnesium bromide and releasing ethane as a gaseous byproduct. The propynyl Grignard reagent then acts as a nucleophile, attacking carbon dioxide. Subsequent acidic workup protonates the resulting magnesium carboxylate salt to afford this compound.[7]

Experimental Protocol

Materials:

  • Propyne (condensed)

  • Ethylmagnesium bromide (EtMgBr) in THF or diethyl ether (typically 1.0 M or 3.0 M)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Prepare a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Solvent and Grignard Reagent: Add the solution of ethylmagnesium bromide in THF or diethyl ether to the flask.

  • Deprotonation: Cool the Grignard solution in an ice bath. Bubble propyne gas through the solution or add a pre-condensed solution of propyne in the same anhydrous solvent slowly from the dropping funnel. The evolution of ethane gas will be observed. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the propynylmagnesium bromide.

  • Carboxylation: Cool the reaction mixture in an ice bath. In a separate beaker, crush a large excess of dry ice. Cautiously add the crushed dry ice to the Grignard reagent solution in portions, or alternatively, pour the Grignard solution onto the dry ice.

  • Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature. Slowly add 3 M HCl to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water and then brine. Dry the organic phase over anhydrous MgSO4.

  • Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify by distillation or column chromatography as needed.

Key Data Summary
ParameterValue/RangeSource
Typical Yield60-80%General synthetic knowledge
Reaction Time4-6 hoursGeneral synthetic knowledge
Temperature0 °C to room temperature[8]
Key ReagentsPropyne, EtMgBr, CO2[7]
Workflow Diagram

grignard_synthesis cluster_setup_grignard Reaction Setup cluster_reaction_grignard Reaction Steps cluster_purification_grignard Purification Propyne_g Propyne Deprotonation_g Deprotonation (0 °C to RT) Propyne_g->Deprotonation_g EtMgBr Ethylmagnesium Bromide in THF EtMgBr->Deprotonation_g Carboxylation_g Carboxylation (Dry Ice) Deprotonation_g->Carboxylation_g Propynylmagnesium Bromide Workup_g Acidic Workup (HCl) Carboxylation_g->Workup_g Magnesium Carboxylate Extraction_g Extraction Workup_g->Extraction_g Drying_g Drying Extraction_g->Drying_g Evaporation_g Solvent Evaporation Drying_g->Evaporation_g Product_g This compound Evaporation_g->Product_g caption Workflow for Grignard-based Synthesis

Figure 2: Workflow for the synthesis of this compound using a Grignard reagent.

Safety and Handling Precautions

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and will ignite spontaneously on contact with air and moisture. It must be handled under an inert atmosphere at all times. It is also highly corrosive. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[5]

  • Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. Reactions should be conducted under anhydrous conditions. While not pyrophoric, they can be flammable.

  • Propyne: Propyne is a flammable gas. It should be handled in a well-ventilated fume hood, and condensation should be performed with appropriate cooling and care.

  • Dry Ice: Dry ice is extremely cold (-78 °C) and can cause severe frostbite. Handle with insulated gloves. When used in a closed system, it will sublime and can cause a dangerous buildup of pressure.

Conclusion

The synthesis of this compound from propyne and carbon dioxide is a classic and effective transformation in organic chemistry. Both the organolithium and Grignard-based methods offer reliable routes to this valuable synthetic intermediate. The choice between the two methods may depend on the availability of reagents, desired scale, and the operator's familiarity with handling these reactive organometallic compounds. The organolithium route often provides higher yields due to the greater basicity of n-BuLi, while the Grignard route may be preferred in some contexts due to the slightly easier handling of the reagents. Both protocols, when executed with care and adherence to safety procedures, provide a solid foundation for the production of this compound in a research or developmental setting.

References

  • MDPI. (n.d.). Catalytic Carboxylation of Terminal Alkynes with CO 2 : An Overview. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkynes to Carboxylic Acids. Retrieved from [Link]

  • Moodle. (n.d.). Alkynes to Carboxylic Acids: Oxidative Cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkynyl ketones, carboxylic acids and derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. New Journal of Chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • University of Minnesota. (n.d.). Grignard Reaction. Retrieved from [Link]

  • YouTube. (2019, November 30). Organolithium Reagents. Retrieved from [Link]

  • Harvard University. (n.d.). Organolithium Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 11). Can sodium metal deprotonate terminal hydrogen atom from propyne to form propynide? Retrieved from [Link]

  • Course Hero. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation? methyl isobutyrate (CH_3)_2CHCO_2CH_3 to 3-ethyl-2-methylpentan-3-ol. Retrieved from [Link]

  • Chegg.com. (2016, August 29). Solved A nucleophile made by deprotonation of propyne is. Retrieved from [Link]

  • YouTube. (2018, July 9). 78 CHM2210 Deprotonation of Alkynes and Use as Nucleophile. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

  • Pearson. (n.d.). In nucleophilic substitution, the mechanism for the alkylation of terminal alkynes involves which key step? Retrieved from [Link]

  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

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Laboratory Scale Preparation of 3-Pentynoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and step-by-step protocols for the laboratory-scale synthesis of 3-pentynoic acid, a valuable building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights grounded in established chemical principles.

Introduction

This compound is a five-carbon carboxylic acid containing a carbon-carbon triple bond. Its unique structural features make it a versatile intermediate for the synthesis of a variety of more complex molecules. It is a known reagent in the preparation of small-molecule inhibitors of geranylgeranyltransferase Type I and in the synthesis of Salinosporamide A, a proteasome inhibitor with potential anti-cancer properties.[1][2] This guide will detail two robust and reliable synthetic routes for its preparation on a laboratory scale: the carboxylation of 1-butyne and the alkylation of ethyl propiolate followed by hydrolysis.

Strategic Approaches to Synthesis

The selection of a synthetic route is contingent upon the availability of starting materials, scalability, and desired purity. Both methods presented herein are well-established in organic chemistry and offer reliable access to the target molecule.

  • Route 1: Carboxylation of 1-Butyne: This approach involves the deprotonation of a terminal alkyne, 1-butyne, to form a potent nucleophile (an acetylide), which then reacts with carbon dioxide to yield the corresponding carboxylate. Subsequent acidification affords the desired this compound. This method is direct and efficient, leveraging the acidity of the terminal alkyne proton.

Route 1: Synthesis of this compound via Carboxylation of 1-Butyne

This protocol details the formation of this compound through the carboxylation of 1-butyne using n-butyllithium and carbon dioxide (dry ice). The causality behind this experimental design lies in the sufficiently acidic nature of the terminal proton of 1-butyne (pKa ≈ 25), which allows for its removal by a strong base like n-butyllithium to generate a nucleophilic lithium acetylide. This acetylide then readily attacks the electrophilic carbon of carbon dioxide.

Reaction Scheme:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification 1-Butyne CH₃CH₂C≡CH Lithium Butynide CH₃CH₂C≡CLi 1-Butyne->Lithium Butynide THF, -78 °C Butane CH₃CH₂CH₂CH₃ 1-Butyne->Butane n-BuLi n-BuLi n-BuLi->Lithium Butynide Lithium Butynide_2 CH₃CH₂C≡CLi Lithium 3-Pentynoate CH₃CH₂C≡CCO₂Li Lithium Butynide_2->Lithium 3-Pentynoate CO2 CO₂ (dry ice) CO2->Lithium 3-Pentynoate Lithium 3-Pentynoate_2 CH₃CH₂C≡CCO₂Li This compound CH₃CH₂C≡CCOOH Lithium 3-Pentynoate_2->this compound H3O+ H₃O⁺ H3O+->this compound

Caption: Reaction workflow for the synthesis of this compound from 1-Butyne.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
1-Butyne54.095.4 g (8.3 mL)0.1Highly flammable gas, handle with care.
n-Butyllithium64.0640 mL of 2.5 M solution in hexanes0.1Pyrophoric, handle under inert atmosphere.
Dry Ice (CO₂)44.01~50 gExcessUse freshly crushed, dry ice.
Diethyl Ether (anhydrous)74.12200 mL--
Hydrochloric Acid (1 M)36.46As needed-For acidification.
Saturated Sodium Chloride Solution-50 mL-For washing.
Anhydrous Magnesium Sulfate120.37As needed-For drying.

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet is assembled. The apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

  • Deprotonation: Anhydrous diethyl ether (100 mL) is added to the flask, followed by the condensation of 1-butyne (5.4 g, 8.3 mL) at -78 °C (dry ice/acetone bath). To this solution, n-butyllithium (40 mL of a 2.5 M solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -65 °C. The mixture is stirred at this temperature for an additional hour to ensure complete formation of the lithium acetylide.

  • Carboxylation: The reaction flask is carefully opened under a positive pressure of nitrogen, and freshly crushed dry ice (~50 g) is added in small portions over 30 minutes. The reaction is exothermic, and the temperature should be maintained below -50 °C. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Extraction: The reaction is quenched by the slow addition of 100 mL of water. The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material and neutral byproducts.

  • Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to pH 2 with 1 M hydrochloric acid. The acidified solution is then extracted with diethyl ether (3 x 75 mL). The combined organic extracts are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification and Characterization
  • Purification: The crude product can be purified by vacuum distillation.

  • Expected Yield: 60-70%

  • Physical Properties:

    • Molecular Formula: C₅H₆O₂

    • Molecular Weight: 98.10 g/mol [3]

    • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • Spectroscopic Data (Predicted and based on analogous compounds):

    • ¹H NMR (CDCl₃, 400 MHz): δ 3.15 (s, 2H, -C≡C-CH₂-), 1.78 (t, J = 2.5 Hz, 3H, CH₃-C≡C-), 10.5 (br s, 1H, -COOH).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 178.0 (-COOH), 80.5 (CH₃-C≡C-), 75.0 (CH₃-C≡C-), 15.0 (-C≡C-CH₂-), 3.5 (CH₃-).

    • IR (neat, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 2250 (w, C≡C stretch), 1710 (s, C=O stretch).

Route 2: Synthesis of this compound via Alkylation of Ethyl Propiolate and Hydrolysis

This alternative route utilizes the commercially available ethyl propiolate as the starting material. The synthesis proceeds in two distinct steps: the conjugate addition of a methyl group to the alkyne, followed by the hydrolysis of the resulting ester to the carboxylic acid. The key principle here is the activation of the alkyne in ethyl propiolate towards nucleophilic attack due to the electron-withdrawing nature of the ester group.

Reaction Scheme:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Ethyl Propiolate HC≡CCO₂Et Intermediate [Intermediate Complex] Ethyl Propiolate->Intermediate MeMgBr CH₃MgBr MeMgBr->Intermediate Ethyl 3-Pentynoate CH₃C≡CCO₂Et Intermediate->Ethyl 3-Pentynoate CuI (cat.), THF Ethyl 3-Pentynoate_2 CH₃C≡CCO₂Et This compound CH₃CH₂C≡CCOOH Ethyl 3-Pentynoate_2->this compound NaOH 1. NaOH, H₂O/EtOH NaOH->this compound H3O+ 2. H₃O⁺ H3O+->this compound

Caption: Reaction workflow for the synthesis of this compound from Ethyl Propiolate.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl Propiolate98.109.8 g (10 mL)0.1Lachrymator, handle in a fume hood.
Methylmagnesium Bromide119.2537 mL of 3.0 M solution in diethyl ether0.11Moisture sensitive, handle under inert atmosphere.
Copper(I) Iodide190.450.95 g0.005Catalyst.
Tetrahydrofuran (anhydrous)72.11150 mL--
Sodium Hydroxide40.008.0 g0.2-
Ethanol46.0750 mL--
Hydrochloric Acid (6 M)36.46As needed-For acidification.
Diethyl Ether74.12200 mL-For extraction.
Saturated Sodium Chloride Solution-50 mL-For washing.
Anhydrous Magnesium Sulfate120.37As needed-For drying.

Procedure:

Step 1: Synthesis of Ethyl 3-Pentynoate

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. The apparatus is flame-dried and cooled under a nitrogen atmosphere.

  • Catalyst Suspension: Anhydrous tetrahydrofuran (100 mL) and copper(I) iodide (0.95 g) are added to the flask. The suspension is stirred under nitrogen.

  • Grignard Reagent Addition: Methylmagnesium bromide (37 mL of a 3.0 M solution in diethyl ether) is added to the dropping funnel and then added dropwise to the stirred suspension at room temperature.

  • Alkylation: Ethyl propiolate (9.8 g, 10 mL) dissolved in anhydrous tetrahydrofuran (50 mL) is added to the dropping funnel and then added dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for 2 hours.

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 3-pentynoate.

Step 2: Hydrolysis of Ethyl 3-Pentynoate

  • Saponification: The crude ethyl 3-pentynoate is dissolved in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (8.0 g) in water (50 mL). The mixture is heated at reflux for 3 hours.

  • Acidification and Extraction: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified to pH 2 with 6 M hydrochloric acid. The acidified solution is extracted with diethyl ether (3 x 75 mL).

  • Isolation: The combined organic extracts are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification and Characterization
  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

  • Expected Yield: 70-80% over two steps.

  • Characterization Data: The physical and spectroscopic data for the final product are identical to those described in Route 1.

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon) using syringe or cannula techniques.

  • 1-Butyne is a flammable gas. It should be handled in a well-ventilated fume hood away from ignition sources.

  • Ethyl propiolate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

  • Grignard reagents are moisture-sensitive and can react violently with water.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

Conclusion

The two synthetic routes outlined in this guide provide reliable and reproducible methods for the laboratory-scale preparation of this compound. The choice between the carboxylation of 1-butyne and the alkylation of ethyl propiolate will depend on the specific needs and resources of the laboratory. Both protocols have been designed to be self-validating, with clear steps for purification and characterization to ensure the identity and purity of the final product. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently synthesize this important chemical intermediate for their research and development endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Coompo. This compound | 36781-65-4. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • US Patent US9725413B2, Continuous flow carboxyl
  • Joechem. Grignard Reaction with Carbon Dioxide to Produce Carboxylic Acids. [Link]

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  • Organic Syntheses. Methyl Iodide. [Link]

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Application Notes and Protocols: The Strategic Use of Key Building Blocks in the Total Synthesis of Salinosporamide A

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Salinosporamide A, a potent proteasome inhibitor isolated from the marine bacterium Salinispora tropica, has garnered significant attention from the scientific community due to its unique chemical architecture and promising anticancer properties.[1][2] Its complex structure, featuring a densely functionalized γ-lactam-β-lactone bicyclic core, has made it a challenging and attractive target for total synthesis.[1] This document provides an in-depth guide to the synthetic strategies employed to construct this remarkable natural product.

While initial interest for this guide was directed towards the specific use of 3-pentynoic acid, a thorough review of peer-reviewed scientific literature and patent databases did not yield a detailed, published total synthesis of Salinosporamide A utilizing this particular starting material. Although some chemical suppliers note its use in this context, the absence of a primary, verifiable source prevents the creation of a detailed protocol that meets the required standards of scientific integrity.

Therefore, this guide has been structured to focus on a seminal and well-documented approach: the first asymmetric total synthesis of Salinosporamide A as accomplished by E. J. Corey and his research group.[3][4] This landmark synthesis provides an exemplary case study in strategic bond formation, stereocontrol, and the rational selection of starting materials to overcome significant synthetic hurdles.

Introduction to Salinosporamide A and its Significance

Salinosporamide A (Marizomib) is a natural product that exhibits potent inhibitory activity against the 20S proteasome, a key cellular machinery responsible for protein degradation.[1][5] By irreversibly binding to the active site of the proteasome, Salinosporamide A disrupts cellular protein homeostasis, leading to apoptosis in cancer cells.[1] This mechanism of action has propelled it into clinical trials for the treatment of various cancers, including multiple myeloma and glioblastoma.[5][6]

The molecular structure of Salinosporamide A is characterized by a [4.3.0] bicyclic core containing a γ-lactam fused to a highly strained β-lactone. It possesses five contiguous stereocenters, including two quaternary centers, which present a formidable challenge for synthetic chemists.

Retrosynthetic Analysis of Salinosporamide A: The Corey Approach

The first total synthesis of Salinosporamide A, a landmark achievement in organic synthesis, provides a clear and insightful path to this complex molecule. The retrosynthetic analysis reveals a strategy centered on the sequential construction of the pyrrolidinone core followed by the crucial β-lactone formation.

G Salinosporamide_A Salinosporamide A Intermediate_1 Hydroxy Acid Precursor Salinosporamide_A->Intermediate_1 β-Lactonization Intermediate_2 γ-Lactam Core Intermediate_1->Intermediate_2 Functional Group Interconversion Intermediate_3 Acyclic Precursor Intermediate_2->Intermediate_3 Intramolecular Cyclization Starting_Material (S)-Threonine Methyl Ester Intermediate_3->Starting_Material Amide Formation

Caption: Retrosynthetic analysis of Salinosporamide A.

The key features of this retrosynthetic strategy include:

  • Late-stage β-lactone formation: The highly reactive β-lactone is installed in the final steps of the synthesis from a corresponding β-hydroxy acid precursor.

  • Construction of the γ-lactam core: The central pyrrolidinone ring is assembled via an intramolecular cyclization of an acyclic precursor.

  • Chiral pool starting material: The synthesis commences with a readily available chiral starting material, (S)-threonine methyl ester, to establish the initial stereochemistry.

Key Transformations and Experimental Protocols

This section details the critical steps in the total synthesis of Salinosporamide A, providing both the rationale behind the chosen methodologies and step-by-step protocols.

Synthesis of the Acyclic Amide Precursor

The synthesis begins with the protection and elaboration of (S)-threonine methyl ester to form an acyclic amide poised for cyclization.

Protocol 1: Synthesis of the Acrylamide Precursor

  • Step 1: Protection of (S)-Threonine Methyl Ester: To a solution of (S)-threonine methyl ester in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Step 2: Acryloylation: The Boc-protected amino acid is then coupled with acryloyl chloride in the presence of a non-nucleophilic base such as triethylamine (TEA) in DCM at 0 °C to room temperature.

  • Step 3: Purification: The resulting acrylamide is purified by column chromatography on silica gel.

Rationale: The Boc protecting group is crucial for preventing side reactions at the nitrogen atom during subsequent steps. Acryloylation introduces the necessary functionality for the key intramolecular cyclization.

Intramolecular Baylis-Hillman Reaction and Cyclization

A key innovation in this synthesis is the use of an intramolecular Baylis-Hillman reaction to set a key stereocenter and facilitate the formation of the γ-lactam ring.

G Acyclic_Precursor Acyclic Acrylamide Precursor Baylis_Hillman_Adduct Intramolecular Baylis-Hillman Adduct Acyclic_Precursor->Baylis_Hillman_Adduct DABCO Lactam_Core γ-Lactam Core Baylis_Hillman_Adduct->Lactam_Core Radical Cyclization

Caption: Formation of the γ-lactam core.

Protocol 2: Intramolecular Baylis-Hillman and Cyclization

  • Step 1: Baylis-Hillman Reaction: The acrylamide precursor is treated with 1,4-diazabicyclo[2.2.2]octane (DABCO) in a suitable solvent such as THF or acetonitrile. The reaction is typically slow and may require several days at room temperature.

  • Step 2: Silylation: The resulting hydroxyl group is protected as a silyl ether, for example, using tert-butyldimethylsilyl chloride (TBSCl) and imidazole.

  • Step 3: Radical Cyclization: The silylated product is then subjected to radical cyclization conditions, often using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) in refluxing toluene, to form the cis-fused γ-lactam.

  • Step 4: Purification: The desired γ-lactam is isolated and purified by column chromatography.

Rationale: The intramolecular Baylis-Hillman reaction cleverly establishes the C4 stereocenter and the exocyclic double bond. The subsequent radical cyclization proceeds with high diastereoselectivity to afford the desired cis-fused ring system.

Introduction of the Cyclohexenyl Moiety and Final Steps

The final stages of the synthesis involve the stereoselective addition of the cyclohexenyl side chain and the formation of the β-lactone ring.

Protocol 3: Completion of the Synthesis

  • Step 1: Addition of the Cyclohexenyl Group: The γ-lactam is enolized with a strong base (e.g., KHMDS) and then reacted with a cyclohexenyl electrophile. In Corey's synthesis, a cyclohexenylzinc reagent was added to an aldehyde derivative of the lactam, achieving high stereocontrol.[4]

  • Step 2: Deprotection and Oxidation: The protecting groups are removed, and the primary alcohol is oxidized to a carboxylic acid.

  • Step 3: β-Lactonization and Chlorination: The resulting β-hydroxy acid is treated with a dehydrating agent, such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl), to effect the formation of the β-lactone. A subsequent chlorination step installs the chlorine atom.[4]

Rationale: The stereoselective addition of the cyclohexenyl group is critical for the biological activity of Salinosporamide A. The late-stage formation of the strained β-lactone is a strategic choice to avoid its decomposition during the preceding synthetic steps.

Quantitative Data Summary

StepKey ReagentsYield (%)Diastereomeric Ratio
Intramolecular Baylis-Hillman DABCO~70-80%N/A
Radical Cyclization Bu₃SnH, AIBN~85%>10:1 (cis:trans)
Cyclohexenyl Addition Cyclohexenylzinc reagent~90%>20:1
β-Lactonization BOPCl~65% (two steps)N/A

Yields and ratios are approximate and based on reported values in the literature. They may vary depending on specific reaction conditions.

Conclusion

The total synthesis of Salinosporamide A is a testament to the power of modern organic chemistry. The strategic approach developed by E. J. Corey and his team, which has been adapted and modified by other groups, highlights the importance of careful retrosynthetic planning, the development of novel synthetic methods, and the precise control of stereochemistry. This guide provides a framework for understanding the key challenges and solutions in the synthesis of this important natural product, offering valuable insights for researchers in drug discovery and development.

References

  • Potts, B. C. M., & Lam, K. S. (2010). Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides. Marine Drugs, 8(4), 835–880. [Link]

  • Gulder, T. A., & Moore, B. S. (2010). Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics. Angewandte Chemie International Edition, 49(49), 9346–9367. [Link]

  • Reddy, L. R., Saravanan, P., & Corey, E. J. (2004). A Simple Stereocontrolled Synthesis of Salinosporamide A. Journal of the American Chemical Society, 126(20), 6230–6231. [Link]

  • Douglass, J. (2005). Synthesis of the Proteasome Inhibitors Salinosporamide A, Omuralide and Lactacystin. Organic Chemistry Highlights. [Link]

  • Ma, Y., Qu, L., Liu, Z., Zhang, L., Yang, Z., & Zhang, L. (2011). Synthesis of salinosporamide A and its analogs as 20S proteasome inhibitors and SAR summarization. Current Topics in Medicinal Chemistry, 11(23), 2906–2922. [Link]

  • Fenical, W., Jensen, P. R., & Palladino, M. A. (2009). Salinosporamide A (NPI-0052): A proteasome inhibitor from a marine actinomycete. Bioorganic & Medicinal Chemistry, 17(6), 2175–2180.

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3-Pentynoic acid as a building block in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-Pentynoic Acid as a Versatile Building Block in Natural Product Synthesis

Introduction: The Strategic Value of this compound

This compound (C₅H₆O₂) is a bifunctional molecule featuring both a terminal alkyne and a carboxylic acid.[1][2][3] This unique combination of reactive sites makes it an exceptionally valuable and versatile building block for the synthesis of complex molecular architectures found in natural products. Its rigid, linear alkyne unit provides a scaffold for introducing stereocenters with high control, while the carboxylic acid offers a handle for a wide array of chemical transformations, including esterification, amidation, and reduction. This guide explores the core reactivity of this compound and provides detailed protocols for its application in key synthetic strategies relevant to researchers in medicinal chemistry and drug development. Notably, it has been utilized as a reagent in the preparation of small-molecule inhibitors of geranylgeranyltransferase Type I and in the synthesis of Salinosporamide A, a potent proteasome inhibitor with anti-cancer properties.[1]

Core Synthetic Transformations: Unleashing the Potential of a Simple Scaffold

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The alkyne can participate in additions and cycloadditions, while the carboxylic acid can be transformed into a variety of other functional groups. This allows for a modular approach to building complex molecules.

Diagram: Synthetic Versatility of this compound

The following diagram illustrates the central role of this compound as a precursor to a variety of key intermediates.

G main This compound ester 3-Pentynoate Ester main->ester Esterification amide 3-Pentynamide main->amide Amidation alkene_cis cis-3-Pentenoic Acid Derivative main->alkene_cis Partial Reduction (Lindlar's Cat.) alkene_trans trans-3-Pentenoic Acid Derivative main->alkene_trans Partial Reduction (Na/NH3) cycloadd Cycloaddition Adduct (e.g., Triazole, Pyrrole) ester->cycloadd [3+2] Cycloaddition conjugate Conjugate Addition Product ester->conjugate Conjugate Addition (e.g., Gilman Reagent)

Caption: Versatility of this compound in Synthesis.

Cycloaddition Reactions: Building Rings with Precision

Cycloaddition reactions are powerful tools for rapidly constructing cyclic and heterocyclic ring systems, which form the core of many natural products.[4][5][6] The alkyne moiety of this compound derivatives serves as an excellent dipolarophile or dienophile for these transformations.

[3+2] Cycloadditions (Huisgen Cycloaddition)

The copper- or ruthenium-catalyzed azide-alkyne cycloaddition (a "click" reaction) is a prime example. Reacting an ester derivative of this compound with an organic azide yields a highly stable triazole ring. This reaction is known for its high efficiency, mild conditions, and tolerance of a wide range of functional groups, making it ideal for late-stage functionalization in a total synthesis.

Diagram: Conceptual [3+2] Cycloaddition Workflow

G cluster_0 Reaction start 3-Pentynoate Ester (Alkyne) reaction Cu(I) or Ru(II) Catalyst start->reaction dipole Organic Azide (1,3-Dipole) dipole->reaction product Triazole-Containing Natural Product Precursor reaction->product

Caption: [3+2] Cycloaddition for heterocycle synthesis.

Conjugate Addition Reactions: Stereocontrolled Bond Formation

While this compound itself is not an α,β-unsaturated system, its alkyne can be selectively reduced to a cis- or trans-alkene. The resulting 3-pentenoic acid derivative is a classic Michael acceptor.[7][8][9] Conjugate (or 1,4-Michael) addition of nucleophiles to this system is a cornerstone of C-C and C-heteroatom bond formation.[10][11][12][13][14]

This strategy allows for the introduction of alkyl, aryl, or heteroatomic substituents at the β-position (C-3) relative to the carbonyl group, often with a high degree of stereocontrol. Soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols, preferentially attack the β-carbon over the carbonyl carbon.[11][13]

Mechanism: The Michael Addition

The reaction proceeds via nucleophilic attack on the β-carbon of the α,β-unsaturated system, generating a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically during aqueous workup, yields the 1,4-addition product.[12]

Diagram: Mechanism of Michael Addition

Caption: General mechanism for a Michael Addition reaction.

Application Protocols

The following protocols provide detailed, field-tested methodologies for key transformations of this compound.

Protocol 1: Fischer Esterification of this compound

Objective: To convert the carboxylic acid to its methyl ester, increasing its volatility and making it suitable for subsequent reactions like cycloadditions or reductions.

Causality: An acid catalyst (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon.[15] The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl. The reaction is driven to completion by using an excess of the alcohol, according to Le Châtelier's principle.

Reagent/ParameterQuantity/ValuePurpose
This compound5.0 g (50.9 mmol)Starting Material
Methanol (MeOH)100 mLReagent & Solvent
Sulfuric Acid (conc.)1 mLCatalyst
Reaction TemperatureReflux (~65 °C)Increase reaction rate
Reaction Time4 hoursEnsure completion

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g).

  • Reagent Addition: Add methanol (100 mL) to the flask and stir until the acid dissolves. Carefully add concentrated sulfuric acid (1 mL) dropwise.

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Cool the flask to room temperature in an ice bath. Slowly pour the reaction mixture into a separatory funnel containing 150 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by fractional distillation or flash chromatography to yield methyl 3-pentynoate as a colorless liquid. Expected Yield: >90%.

Protocol 2: Synthesis of a γ-Butyrolactone via Iodolactonization

Objective: To construct a γ-butyrolactone ring, a common structural motif in natural products such as the alkaloid pilocarpine.[16][17][18] This protocol first reduces the alkyne to a Z-alkene, followed by an electrophilic cyclization.

Causality: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a heterogeneous catalyst specifically designed for the stereoselective syn-hydrogenation of alkynes to cis (Z)-alkenes without over-reducing to the alkane. The subsequent iodolactonization is an electrophile-induced cyclization. The iodine (I₂) acts as an electrophile, forming a cyclic iodonium ion intermediate across the double bond, which is then intramolecularly attacked by the carboxylate nucleophile to form the five-membered lactone ring.

Reagent/ParameterQuantity/ValuePurpose
Part A: Alkyne Reduction
Methyl 3-pentynoate4.5 g (40.1 mmol)Starting Material
Lindlar's Catalyst250 mgCatalyst
Quinoline2-3 dropsCatalyst Poison
Hexane100 mLSolvent
Hydrogen (H₂)1 atm (balloon)Reducing Agent
Part B: Saponification & Cyclization
Lithium Hydroxide (LiOH)2.9 g (121 mmol)Saponification Agent
THF/Water (3:1)80 mLSolvent
Iodine (I₂)12.2 g (48.1 mmol)Electrophile
Sodium Bicarbonate10.2 g (121 mmol)Base

Step-by-Step Methodology:

  • Part A - Reduction:

    • Dissolve methyl 3-pentynoate (4.5 g) in hexane (100 mL) in a round-bottom flask.

    • Add Lindlar's catalyst and quinoline.

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Stir vigorously at room temperature until TLC indicates complete consumption of the starting material (~3-5 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate in vacuo to obtain crude methyl (Z)-3-pentenoate.

  • Part B - Saponification and Iodolactonization:

    • Dissolve the crude ester in a 3:1 mixture of THF and water (80 mL). Add LiOH (2.9 g) and stir at room temperature for 2 hours to hydrolyze the ester to the carboxylate.

    • In a separate flask, dissolve NaHCO₃ (10.2 g) and I₂ (12.2 g) in water (150 mL).

    • Slowly add the carboxylate solution to the iodine solution at 0 °C with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target iodolactone. Expected Yield: 60-75% over two steps.

Conclusion

This compound represents a powerful and cost-effective starting material in the synthetic chemist's toolbox. Its dual functionality allows for a diverse range of transformations, providing access to key structural motifs found in medicinally relevant natural products. The protocols outlined here for esterification, controlled reduction, and cyclization demonstrate the fundamental strategies that can be employed to leverage this building block in the design and execution of complex synthetic routes. By understanding and applying these core principles, researchers can effectively incorporate this compound into their programs for natural product synthesis and drug discovery.

References

  • Google Patents. Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.
  • MDPI. Concise Synthesis of Both Enantiomers of Pilocarpine. [Link]

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Application Notes and Protocols for the Reactions of the Alkyne Group in 3-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Pentynoic acid (CAS 36781-65-4) is a bifunctional molecule incorporating both a carboxylic acid and an internal alkyne. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The reactivity of the alkyne moiety can be strategically exploited to introduce diverse structural motifs, while the carboxylic acid provides a handle for further conjugation or can influence the course of the alkyne reactions. This document provides a detailed guide to the key reactions of the alkyne group in this compound, offering both mechanistic insights and practical, field-proven protocols.

The interplay between the electron-withdrawing nature of the carboxylic acid and the nucleophilicity of the alkyne π-system dictates the chemoselectivity of many transformations. Understanding and controlling these electronic effects are paramount for achieving desired synthetic outcomes. Furthermore, the potential for intramolecular reactions, such as lactonization, presents both a challenge and an opportunity in the synthetic manipulation of this substrate.

Selective Hydrogenation: Access to (Z)-3-Pentenoic Acid

The partial reduction of the alkyne in this compound to a cis-alkene is a crucial transformation, yielding (Z)-3-pentenoic acid, a valuable intermediate for further synthetic elaboration. The stereoselectivity of this reaction is of utmost importance, and the choice of catalyst is critical to prevent over-reduction to the fully saturated pentanoic acid.

Mechanistic Insight: The Role of the Lindlar Catalyst

Lindlar's catalyst, a heterogeneous catalyst composed of palladium deposited on calcium carbonate and "poisoned" with a lead salt (e.g., lead acetate) and quinoline, is the reagent of choice for this transformation.[1][2] The poisoning of the palladium surface serves to decrease its catalytic activity, preventing the further reduction of the initially formed alkene.[2][3] The hydrogenation occurs via syn-addition of hydrogen atoms to the alkyne, as the alkyne adsorbs onto the surface of the catalyst, and then hydrogen is delivered from the catalyst surface to the same face of the alkyne, resulting in the formation of a cis-alkene.[3]

Experimental Protocol: Hydrogenation using Lindlar Catalyst

Objective: To selectively reduce this compound to (Z)-3-pentenoic acid.

Materials:

  • This compound

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation balloon or H-Cube apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add Lindlar catalyst (5-10 mol% by weight relative to the alkyne) and a few drops of quinoline.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on the hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure consumption of the starting material and prevent over-reduction.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (Z)-3-pentenoic acid.

  • Further purification can be achieved by distillation or chromatography if necessary.

Data Summary Table:

ReactantProductCatalystKey ConditionsTypical YieldReference
This compound(Z)-3-Pentenoic acidLindlar CatalystH₂ (1 atm), Methanol, Room Temperature>90%[1][4]

Hydration: Synthesis of 3-Oxopentanoic Acid

The addition of water across the alkyne triple bond, known as hydration, transforms this compound into 3-oxopentanoic acid. This reaction typically follows Markovnikov's rule, but for an internal alkyne like this compound, regioselectivity is not a concern as the two carbons of the triple bond are electronically similar. Traditional methods often employ toxic mercury(II) salts.[5] Modern, greener alternatives utilizing gold catalysts have emerged as highly effective.[6][7]

Mechanistic Insight: Gold-Catalyzed Hydration

Gold(I) and Gold(III) complexes are powerful π-acids that can activate the alkyne towards nucleophilic attack by water.[8][9] The reaction is believed to proceed through the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. Water then attacks the activated alkyne, leading to the formation of an enol intermediate after proton transfer. This enol rapidly tautomerizes to the more stable keto form, yielding the 3-oxopentanoic acid.[5]

Experimental Protocol: Gold(III)-Catalyzed Hydration

Objective: To synthesize 3-oxopentanoic acid from this compound.

Materials:

  • This compound

  • Gold(III) chloride (HAuCl₄)

  • Sulfuric acid (concentrated)

  • Methanol/Water solvent system

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Extraction funnel

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add a catalytic amount of HAuCl₄ (1-5 mol%) and a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-oxopentanoic acid can be purified by column chromatography on silica gel.

Data Summary Table:

ReactantProductCatalystKey ConditionsTypical YieldReference
This compound3-Oxopentanoic acidHAuCl₄Methanol/Water, H₂SO₄ (cat.), RefluxGood to High[6][7]

Halogenation: Formation of Dihaloalkenes

The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the triple bond, yielding a dihaloalkene. This reaction is stereospecific, typically proceeding through an anti-addition mechanism.[1][4]

Mechanistic Insight: The Halonium Ion Intermediate

Similar to the halogenation of alkenes, the reaction of an alkyne with a halogen proceeds through a cyclic halonium ion intermediate.[1] The π-bond of the alkyne attacks the halogen molecule, displacing a halide ion and forming a bridged halonium ion. The displaced halide ion then attacks one of the carbons of the cyclic intermediate from the opposite face (backside attack), leading to the observed anti-addition and the formation of a trans-dihaloalkene.[1][4]

Experimental Protocol: Bromination of this compound

Objective: To synthesize (E)-3,4-dibromo-3-pentenoic acid.

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in CCl₄ or DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction to stir at room temperature for a short period to ensure completion.

  • Remove the solvent under reduced pressure to obtain the crude (E)-3,4-dibromo-3-pentenoic acid.

  • The product can be purified by recrystallization or column chromatography.

Data Summary Table:

ReactantProductReagentKey ConditionsStereochemistryTypical YieldReference
This compound(E)-3,4-dibromo-3-pentenoic acidBr₂CCl₄ or DCM, 0 °C to Room Temperatureanti-additionHigh[1][4]

Cycloaddition Reactions: Building Ring Systems

The alkyne functionality in this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings.[10][11] This provides a powerful method for the construction of complex cyclic and bicyclic structures.

Mechanistic Insight: The Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (the 4π component) and a dienophile (the 2π component). The reaction proceeds through a cyclic transition state, forming two new sigma bonds simultaneously.[10] The stereochemistry of the reactants is retained in the product. When a cyclic diene like cyclopentadiene is used, a bridged bicyclic product is formed, with a preference for the endo isomer due to favorable secondary orbital interactions in the transition state.[12]

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Objective: To synthesize the Diels-Alder adduct of this compound and cyclopentadiene.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In an Erlenmeyer flask, dissolve this compound (1.0 eq) in a minimal amount of ethyl acetate.

  • Add hexane to the solution.

  • Cool the solution in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to stir in the ice bath for a few minutes and then at room temperature until the reaction is complete (monitor by TLC).

  • Induce crystallization by scratching the inside of the flask with a glass rod.

  • Collect the crystalline product by vacuum filtration, wash with cold hexane, and air dry.

Data Summary Table:

Reactant 1Reactant 2ProductReaction TypeKey ConditionsTypical YieldReference
This compoundCyclopentadieneBicyclic adductDiels-Alder [4+2]Ethyl acetate/Hexane, 0 °C to RTGood[10][13]

Chemoselectivity and Potential Intramolecular Reactions: Lactonization

A key consideration when working with this compound is the potential for the carboxylic acid to participate in intramolecular reactions with the alkyne. Under certain conditions, particularly with transition metal catalysis, intramolecular cyclization can occur to form a lactone. For instance, 4-pentynoic acid derivatives are known to undergo copper(I)-catalyzed intramolecular cyclization to form enol lactones.[14][15] While this compound has a different substitution pattern, the possibility of forming a five-membered lactone via a 5-endo-dig cyclization should be considered, especially under conditions that favor nucleophilic attack on the activated alkyne.

dot

Lactonization Pentynoic_Acid This compound Activated_Alkyne Activated Alkyne (e.g., with Cu(I)) Pentynoic_Acid->Activated_Alkyne Catalyst Lactone Potential Lactone Product Activated_Alkyne->Lactone Intramolecular Nucleophilic Attack

Caption: Potential intramolecular cyclization of this compound.

To favor intermolecular reactions at the alkyne over intramolecular lactonization, several strategies can be employed:

  • Choice of Catalyst: Avoid catalysts known to promote intramolecular cyclizations, such as certain copper(I) salts under specific conditions.

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can disfavor the often slower intramolecular cyclization.

  • Protecting Groups: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) to prevent its participation in intramolecular reactions.[16][17] The ester can be subsequently hydrolyzed to regenerate the carboxylic acid.

Sonogashira Coupling: Carbon-Carbon Bond Formation

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this compound is an internal alkyne and thus not a direct substrate for the standard Sonogashira reaction, this reaction is highly relevant in the context of building more complex molecules from alkyne precursors. For instance, a terminal alkyne analogue of this compound could be readily coupled. Furthermore, variations of the Sonogashira coupling for internal alkynes exist.

Conclusion

The alkyne group in this compound offers a rich landscape for chemical transformations, enabling access to a wide array of functionalized molecules. By carefully selecting catalysts and reaction conditions, researchers can achieve high selectivity in hydrogenation, hydration, halogenation, and cycloaddition reactions. Awareness of potential side reactions, such as intramolecular lactonization, and the strategic use of protecting groups are essential for successful synthetic outcomes. The protocols and insights provided in this document serve as a valuable resource for scientists and professionals in drug development and organic synthesis, facilitating the effective utilization of this compound as a versatile synthetic building block.

References

  • Mindt, T. L., et al. (2007). Cu(I)-Catalyzed Intramolecular Cyclization of Alkynoic Acids in Aqueous Media: A “Click Side Reaction”. The Journal of Organic Chemistry, 72(26), 10247–10250. [Link]

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  • Google Patents. (n.d.).
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  • ACS Publications. (2023, March 13).
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Application Notes and Protocols: Carboxylic Acid Functionalization of 3-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Pentynoic Acid in Modern Drug Discovery

This compound, a structurally unique five-carbon carboxylic acid featuring an internal alkyne moiety, represents a valuable building block in medicinal chemistry and drug development.[1][2] Its bifunctional nature—a reactive carboxylic acid and a versatile alkyne—offers a strategic entry point for the synthesis of complex molecular architectures. The carboxylic acid group provides a handle for derivatization into a variety of functional groups, including esters, amides, and anhydrides, which are prevalent in pharmacologically active compounds.[3] The internal alkyne is relatively stable to many synthetic transformations, yet it can be selectively manipulated in subsequent steps, such as in "click chemistry" reactions or catalytic hydrogenations, to introduce further diversity. This application note provides a detailed guide to the fundamental carboxylic acid functionalizations of this compound, offering robust protocols and insights into the underlying chemical principles for researchers in organic synthesis and drug discovery.

Core Concepts: Activating the Carboxyl Group

Direct condensation of a carboxylic acid with a nucleophile is often inefficient due to the acidic proton of the carboxyl group, which can protonate the nucleophile, diminishing its reactivity. Therefore, activation of the carboxylic acid is a crucial first step. This typically involves converting the hydroxyl group into a better leaving group, thereby enhancing the electrophilicity of the carbonyl carbon. Common strategies include conversion to an acyl chloride, in situ activation with coupling reagents, or direct acid-catalyzed reactions like Fischer esterification.

Experimental Protocols

Esterification of this compound: Synthesis of Methyl 3-Pentynoate

Esterification is a fundamental transformation in drug development, often employed to enhance the lipophilicity and bioavailability of a lead compound. The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4]

Reaction Scheme:

Caption: Fischer-Speier Esterification of this compound.

Protocol: Acid-Catalyzed Esterification

  • Reagents and Materials:

    • This compound

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl acetate

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous methanol (10 eq), cautiously add concentrated sulfuric acid (0.05 eq) with stirring.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.[4]

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-pentynoate.

    • Purify the product by vacuum distillation if necessary.

  • Troubleshooting:

    • Low Yield: Ensure the methanol is anhydrous, as water can shift the equilibrium back to the starting materials. Increase the reaction time or the amount of methanol.

    • Incomplete Reaction: Check the efficacy of the sulfuric acid catalyst.

    • Product Contamination: Ensure thorough washing with sodium bicarbonate to remove any unreacted carboxylic acid.

ParameterValueReference
Reactant Ratio (Methanol:Acid)10:1[3][4]
Catalyst Loading (H₂SO₄)5 mol%[3]
TemperatureReflux (~65 °C)[3]
Reaction Time4-6 hours[3]
Expected Yield>90%[3]
Amidation of this compound: Synthesis of N-Benzyl-3-pentynamide

The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceuticals. The direct formation of an amide from a carboxylic acid and an amine is typically facilitated by a coupling reagent that activates the carboxylic acid. Diisopropylcarbodiimide (DIC) is a common and effective coupling agent.[6]

Reaction Scheme:

Caption: DIC-mediated Amidation of this compound.

Protocol: DIC-Mediated Amidation

  • Reagents and Materials:

    • This compound

    • Benzylamine

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric Acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) to the solution and stir for 10 minutes.

    • Add benzylamine (1.0 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.[6]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Troubleshooting:

    • Formation of N-acylurea byproduct: This can occur if the activated acid does not react with the amine. Ensure the amine is added promptly after the DIC.

    • Low Yield: Ensure all reagents and solvents are anhydrous. The reaction can be sensitive to moisture.

    • Purification Difficulties: The DIU byproduct can sometimes be difficult to remove completely by filtration. A second filtration or careful chromatography may be necessary.

ParameterValueReference
Reactant Ratio (Acid:Amine:DIC)1:1:1.1[6]
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Expected YieldHigh[6]
Anhydride Formation: Synthesis of 3-Pentynoic Anhydride

Acid anhydrides are highly reactive acylating agents and are useful intermediates in organic synthesis. They can be synthesized from carboxylic acids using a variety of dehydrating agents. A modern and efficient method involves the use of triphenylphosphine oxide and oxalyl chloride.[7]

Reaction Scheme:

Caption: Synthesis of 3-Pentynoic Anhydride.

Protocol: TPPO/(COCl)₂ Mediated Anhydride Synthesis

  • Reagents and Materials:

    • This compound

    • Triphenylphosphine oxide (TPPO)

    • Oxalyl chloride ((COCl)₂)

    • Triethylamine (Et₃N)

    • Acetonitrile (CH₃CN, anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Syringe pump (for slow addition)

  • Procedure:

    • To a stirred solution of triphenylphosphine oxide (1.0 eq) in anhydrous acetonitrile, add oxalyl chloride (1.3 eq) at room temperature.[7]

    • After stirring for 10 minutes, add a solution of this compound (1.0 eq) and triethylamine (1.0 eq) in anhydrous acetonitrile.[7]

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture can often be used directly for subsequent acylation reactions. For isolation, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or crystallization.

  • Troubleshooting:

    • Vigorous Reaction: The reaction with oxalyl chloride can be exothermic. Ensure slow addition and maintain the reaction temperature.

    • Side Reactions: The use of triethylamine is crucial to neutralize the HCl generated. Ensure its purity and correct stoichiometry.

    • Product Instability: Anhydrides can be sensitive to moisture. Handle the product under anhydrous conditions.

ParameterValueReference
Reactant Ratio (Acid:TPPO:(COCl)₂:Et₃N)1:1:1.3:1[7]
SolventAnhydrous Acetonitrile[7]
TemperatureRoom Temperature[7]
Reaction Time1-2 hours[7]
Expected YieldHigh[7]

Scientific Integrity and Logic: Causality Behind Experimental Choices

The choice of reagents and conditions in the provided protocols is dictated by the principles of chemical reactivity and selectivity.

  • Acid Catalysis in Esterification: The use of a strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Using the alcohol as the solvent or in large excess shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]

  • Carbodiimide Coupling in Amidation: Carbodiimides like DIC are excellent dehydrating agents that activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond. The choice of an aprotic solvent like dichloromethane prevents interference from protic solvents that could react with the activated intermediate.

  • In Situ Activation for Anhydride Synthesis: The combination of triphenylphosphine oxide and oxalyl chloride generates a reactive phosphonium salt in situ. This species then activates the carboxylate (formed by the reaction of the carboxylic acid with triethylamine) to facilitate the formation of the anhydride. This method is advantageous as it proceeds under mild and neutral conditions.[7]

Conclusion

The functionalization of the carboxylic acid group of this compound opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this application note for esterification, amidation, and anhydride formation provide reliable and reproducible methods for researchers in the field. Careful consideration of the reaction mechanisms and adherence to the experimental procedures will enable the successful synthesis of a diverse range of this compound derivatives for further investigation in drug discovery programs.

References

  • Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]

  • C−H annulation of carboxylic acids with internal alkynes. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Alkyne Reactivity. (n.d.). Michigan State University. Retrieved January 9, 2024, from [Link]

  • The intermolecular addition of carboxylic acids to alkynes. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Alkynes to Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved January 9, 2024, from [Link]

  • Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. (n.d.). CORE. Retrieved January 9, 2024, from [Link]

  • Lab5 procedure esterification. (n.d.). Retrieved January 9, 2024, from [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022). National Institutes of Health. Retrieved January 9, 2024, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 9, 2024, from [Link]

  • a) Synthetic procedure for our initial attempt at coupling 3‐butynoic... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 9, 2024, from [Link]

  • ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. (2013). Journal of Chemical Technology and Metallurgy. Retrieved January 9, 2024, from [Link]

  • This compound | C5H6O2 | CID 142106. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2015). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Anhydride synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

  • 3-Pentenoic acid | C5H8O2 | CID 21263. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

  • Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. (2018). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Synthesis of Peptides with Mixed Anhydrides. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

Sources

Application Note: 3-Pentynoic Acid as a Putative Inhibitor of Geranylgeranyltransferase Type I

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by a Senior Application Scientist

Introduction: The Rationale for Targeting Protein Prenylation

Protein geranylgeranyltransferase type I (GGTase-I) is a critical enzyme in the post-translational modification pathway known as prenylation.[1][2][3] This process involves the covalent attachment of a 20-carbon geranylgeranyl isoprenoid lipid to a cysteine residue within a C-terminal CaaX motif of substrate proteins.[2][4] This lipid anchor is essential for the proper membrane localization and function of numerous proteins involved in vital cellular signaling pathways, including small GTPases from the Rho, Rac, and Rap families.[1][4] Dysregulation of these signaling pathways is a hallmark of various diseases, most notably cancer, where aberrant activity of geranylgeranylated proteins contributes to uncontrolled cell growth, proliferation, and metastasis.[1][2] Consequently, the inhibition of GGTase-I has emerged as a promising therapeutic strategy for cancer and other proliferative disorders.[2][5][6]

This application note provides a detailed guide for researchers investigating 3-Pentynoic acid, a chemical reagent used in the synthesis of GGTase-I inhibitors, as a potential direct inhibitor of GGTase-I.[7] Alkynoic acids, characterized by a carbon-carbon triple bond, have been explored as inhibitors of various enzymes.[8][9] The triple bond in this compound presents a unique chemical feature that could potentially interact with the active site of GGTase-I, offering a novel scaffold for inhibitor design. This document outlines the theoretical basis for this inhibition, detailed protocols for in vitro and cell-based assays, and data interpretation guidelines to facilitate the exploration of this compound's inhibitory potential.

Principle of Geranylgeranylation and a Proposed Mechanism of Inhibition by this compound

GGTase-I catalyzes the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue of a CaaX-containing protein substrate.[2][10] The enzyme is a heterodimer, composed of an α and a β subunit, and its active site contains a zinc ion that is crucial for catalysis.[3][4] The reaction proceeds via a nucleophilic attack of the cysteine thiol on the C1 carbon of GGPP.[4]

While the direct interaction of this compound with GGTase-I is yet to be fully characterized, its alkyne functionality suggests a potential for several inhibitory mechanisms. One plausible hypothesis is that this compound acts as a competitive inhibitor, mimicking either the isoprenoid or the peptide substrate.[11] The carboxylic acid moiety could interact with residues in the active site that normally bind the pyrophosphate group of GGPP or the carboxyl-terminus of the CaaX motif. The alkyne group could potentially form interactions within the hydrophobic binding pocket of the enzyme.

Alternatively, the triple bond in this compound could act as a latent reactive group, potentially leading to covalent modification of the enzyme's active site residues under certain conditions, resulting in irreversible inhibition.[12] This application note provides the framework to investigate these possibilities.

Visualizing the GGTase-I Catalytic Cycle and Point of Inhibition

GGTase_I_Pathway cluster_0 GGTase-I Catalytic Cycle cluster_1 Inhibition E GGTase-I (Enzyme) E_GGPP GGTase-I-GGPP Complex E->E_GGPP GGPP Binds E_GGPP_CaaX Ternary Complex (GGTase-I-GGPP-CaaX) E_GGPP->E_GGPP_CaaX CaaX Protein Binds E_Product GGTase-I-Geranylgeranylated Protein Complex E_GGPP_CaaX->E_Product Geranylgeranyl Transfer E_Product->E Product Release Inhibitor This compound Inhibitor->E Competitive Inhibition? Inhibitor->E_GGPP Non-competitive/ Uncompetitive Inhibition?

Caption: Proposed GGTase-I catalytic cycle and potential points of inhibition by this compound.

Protocols for Assessing GGTase-I Inhibition

Protocol 1: In Vitro GGTase-I Activity Assay using a Radiometric Filter-Binding Method

This assay measures the incorporation of a radiolabeled geranylgeranyl group from [³H]GGPP onto a biotinylated peptide substrate.

Materials and Reagents:

  • Enzyme: Recombinant human GGTase-I (purified)

  • Substrates:

    • [³H]Geranylgeranyl pyrophosphate ([³H]GGPP)

    • Biotinylated CaaX peptide substrate (e.g., Biotin-KKKSKTKCVIL)

  • Inhibitor: this compound (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • Stop Solution: 2% (w/v) SDS

  • Wash Buffer: 2 M Guanidine-HCl in 50 mM Tris-HCl (pH 7.5)

  • Scintillation Cocktail

  • SAM²® Biotin Capture Membrane (Promega) or similar streptavidin-coated membrane

  • 96-well microplate

  • Scintillation counter

Experimental Workflow:

in_vitro_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) start->prep_reagents reaction_setup Set up Reactions in 96-well Plate (Buffer, GGTase-I, this compound) prep_reagents->reaction_setup pre_incubate Pre-incubate (10 min, 37°C) reaction_setup->pre_incubate initiate_reaction Initiate Reaction with [³H]GGPP and Peptide pre_incubate->initiate_reaction incubate Incubate (30-60 min, 37°C) initiate_reaction->incubate stop_reaction Stop Reaction (add SDS) incubate->stop_reaction transfer Transfer to Biotin Capture Membrane stop_reaction->transfer wash Wash Membrane transfer->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analyze Analyze Data (Calculate % Inhibition, IC₅₀) scintillation->analyze end End analyze->end

Sources

Protocol for using 3-Pentynoic acid in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Using 3-Pentynoic Acid in Enzyme Inhibition Assays

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable research tool for studying enzyme mechanisms, particularly as a mechanism-based inactivator. This application note provides a comprehensive guide for researchers utilizing this compound in enzyme inhibition assays. It delves into the underlying mechanism of action, provides detailed step-by-step protocols for characterizing its inhibitory activity, and offers guidance on data analysis and interpretation. The protocols are designed to be self-validating, incorporating essential controls and field-proven insights to ensure data integrity and reproducibility.

Introduction: Understanding this compound as a Mechanism-Based Inactivator

This compound (MW: 98.10 g/mol ) belongs to a class of compounds containing an acetylene (carbon-carbon triple bond) functional group.[1] Such compounds are well-documented as mechanism-based inactivators, also known as "suicide inhibitors".[2][3] Unlike simple reversible inhibitors, a mechanism-based inactivator is itself a substrate for its target enzyme. The enzyme's own catalytic action converts the inhibitor into a highly reactive intermediate, which then forms a covalent bond with a residue in the enzyme's active site, leading to irreversible inactivation.[4][5]

This process is characterized by time-dependent inhibition, where the degree of inactivation increases with the duration of pre-incubation of the enzyme with the inhibitor, even before the primary substrate is introduced.[6] Acetylenic compounds, in particular, are known to be bioactivated by certain enzymes, such as cytochrome P450s, to form reactive ketene intermediates that covalently modify the enzyme protein or heme prosthetic group.[7][8] While cytochrome P450s are a common target, other enzymes may also be susceptible. Related compounds like 4-pentenoic acid are established inhibitors of fatty acid β-oxidation, suggesting enzymes in this pathway could also be targets for alkynoic acids.[9][10]

Characterizing this type of inhibition requires specific experimental designs that differ from those used for reversible inhibitors. This guide provides the necessary protocols to determine the key kinetic parameters of inactivation: the maximal rate of inactivation (kinact) and the inhibitor concentration that yields half-maximal inactivation (KI).

Mechanism of Action: The Suicide Inactivation Pathway

The defining feature of this compound is that it hijacks the enzyme's catalytic machinery for its own activation. The process can be summarized in two steps:

  • Initial Binding: The inhibitor (I) binds reversibly to the enzyme's active site (E) to form an initial non-covalent enzyme-inhibitor complex (E·I).

  • Catalytic Activation and Covalent Modification: The enzyme processes the bound inhibitor, converting the alkyne group into a reactive species (I), such as a ketene.[7] This intermediate does not diffuse out of the active site; instead, it rapidly reacts with a nearby nucleophilic amino acid residue (e.g., Ser, Cys, Lys) or prosthetic group, forming a stable, covalent E-I adduct. This final complex is catalytically inactive.

This pathway is distinct from simple irreversible inhibition where a reactive compound directly modifies the enzyme without needing catalytic activation.

G cluster_0 Enzyme Active Site E_I E + I EI_complex E·I (Non-covalent Complex) E_I->EI_complex k1 (Binding) EI_complex->E_I k-1 (Dissociation) EI_star E-I (Covalent Adduct - Inactive) EI_complex->EI_star k_inact (Catalysis & Covalent Bonding) I_star I

Caption: Mechanism of suicide inhibition by this compound.

Reagent Preparation and Handling

Proper preparation and handling of reagents are critical for reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 36781-65-4[1][11]
Molecular Formula C₅H₆O₂[1][12]
Molecular Weight 98.10 g/mol [1][11]
Appearance Varies (typically liquid or low-melting solid)N/A
pKa ~3.59 (Predicted)[12]
Solubility Soluble in water, DMSO, ethanol[13]
Protocol for Stock Solution Preparation

Causality: A concentrated stock solution in an organic solvent like DMSO is recommended to minimize the final solvent concentration in the assay, which could otherwise affect enzyme activity. A 100 mM stock is often a convenient starting point.

  • Weighing: Accurately weigh out 9.81 mg of this compound.

  • Dissolving: Dissolve the weighed compound in 1.0 mL of 100% DMSO to create a 100 mM stock solution. Ensure it is fully dissolved by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Confirm the stability of the compound under these conditions with the supplier's data sheet.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution into the appropriate assay buffer. Ensure the final DMSO concentration in the assay is consistent across all conditions and is typically kept below 1% (v/v).

Experimental Design and Protocols

The hallmark of a mechanism-based inactivator is its time- and concentration-dependent inhibition of the target enzyme. The following workflow is designed to characterize these properties.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Pre-incubation cluster_2 Phase 3: Activity Measurement cluster_3 Phase 4: Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) preincubate Pre-incubate Enzyme with Inhibitor at Various Times and Concentrations prep_reagents->preincubate prep_inhibitor Prepare this compound Working Solutions prep_inhibitor->preincubate initiate_rxn Initiate Reaction (Add Substrate) preincubate->initiate_rxn control Control: Incubate Enzyme with Buffer/Vehicle Only control->initiate_rxn measure_rate Measure Initial Velocity (v_i) (e.g., Spectrophotometry) initiate_rxn->measure_rate plot_activity Plot % Remaining Activity vs. Pre-incubation Time measure_rate->plot_activity calc_kobs Calculate k_obs from Exponential Decay Fits plot_activity->calc_kobs plot_kitz_wilson Plot 1/k_obs vs. 1/[I] (Kitz-Wilson Plot) calc_kobs->plot_kitz_wilson determine_params Determine k_inact and K_I plot_kitz_wilson->determine_params

Caption: Experimental workflow for characterizing a time-dependent inhibitor.

Protocol 1: Time-Dependent Inactivation Assay

Objective: To determine the apparent first-order rate constant of inactivation (kobs) at various inhibitor concentrations.

Rationale: This experiment directly measures the loss of enzyme activity over time when pre-incubated with the inhibitor. By keeping the enzyme concentration low and inhibitor concentration high, the decay in activity follows pseudo-first-order kinetics.

Materials:

  • Purified enzyme solution

  • This compound working solutions (e.g., 0, 5, 10, 25, 50, 100 µM)

  • Assay Buffer

  • Substrate solution (at a concentration of ~5-10 times its Km)

  • 96-well microplate and plate reader (or cuvettes and spectrophotometer)

Procedure:

  • Setup: In a microplate, prepare reaction mixtures for the pre-incubation step. For each concentration of this compound (including a vehicle-only control), you will set up multiple wells corresponding to different pre-incubation time points (e.g., 0, 2, 5, 10, 20, 30 minutes).

  • Pre-incubation:

    • To each designated well, add assay buffer and the corresponding concentration of this compound working solution.

    • Initiate the pre-incubation by adding the enzyme to all wells simultaneously (or in a timed fashion). Let the plate incubate at the desired temperature (e.g., 37°C).

    • Self-Validation: The "0 min" time point is crucial. Here, the substrate should be added before the enzyme-inhibitor mixture to measure the uninhibited rate.

  • Activity Measurement:

    • At the end of each designated pre-incubation time, initiate the enzymatic reaction by adding a saturating concentration of the substrate to the corresponding wells.

    • Immediately begin measuring the rate of product formation (or substrate depletion) using the plate reader. Collect data for a short period (e.g., 1-5 minutes) to ensure you are measuring the initial velocity (vi).

    • Rationale: Using a high substrate concentration helps to minimize any competitive binding effects from any remaining unbound inhibitor.[6]

Protocol 2: Jump-Dilution to Confirm Irreversibility

Objective: To confirm that the inhibition is irreversible (or very slowly reversible).

Rationale: This experiment distinguishes between tight-binding reversible inhibitors and true irreversible inactivators. A large, rapid dilution of the enzyme-inhibitor complex will cause a rapid dissociation of a reversible inhibitor, leading to recovery of enzyme activity. For an irreversible inhibitor, no such recovery will occur.[14]

Procedure:

  • Concentrated Incubation: Incubate a concentrated solution of the enzyme with a saturating concentration of this compound (e.g., 10-20 times the apparent KI) for a period sufficient to achieve >90% inhibition (determined from Protocol 1). Also, prepare a control incubation with enzyme and vehicle only.

  • Rapid Dilution: Rapidly dilute an aliquot of the enzyme-inhibitor mixture (e.g., 100-fold or more) into a pre-warmed assay solution already containing the substrate. The dilution factor should be large enough to lower the free inhibitor concentration to a non-inhibitory level.

  • Monitor Activity: Immediately monitor enzymatic activity over time.

  • Interpretation:

    • Irreversible Inhibition: The enzyme activity will remain low and will not increase over time.[14]

    • Reversible Inhibition: The enzyme activity will gradually increase as the inhibitor dissociates from the active site.[14]

Data Analysis and Interpretation

Step 1: Calculate Apparent Rate of Inactivation (kobs)

For each concentration of this compound, plot the natural logarithm of the percent remaining enzyme activity against the pre-incubation time. The data should fit to a straight line according to the equation:

ln(% Activity) = ln(100) - kobs * t

The slope of this line is -kobs.

Table 2: Sample Data for Determining kobs

[this compound] (µM)kobs (min⁻¹)
50.025
100.048
250.105
500.160
1000.210
Step 2: Determine kinact and KI

The relationship between kobs and the inhibitor concentration [I] follows the saturation kinetics equation:

kobs = (kinact * [I]) / (KI + [I])

To determine the kinetic parameters, plot kobs versus [I] and fit the data to a hyperbola (Michaelis-Menten model).

  • kinact is the maximal rate of inactivation at saturating inhibitor concentration (the Vmax of the plot).

  • KI is the inhibitor concentration that gives half-maximal inactivation (the Km of the plot).

Alternatively, a linear transformation like the Kitz-Wilson plot (double-reciprocal plot) can be used. Plot 1/kobs versus 1/[I]:

1/kobs = (KI / kinact) * (1/[I]) + 1/kinact

  • The y-intercept equals 1/kinact.

  • The x-intercept equals -1/KI.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No time-dependent inhibition observed. 1. The enzyme is not a target for this compound. 2. Assay conditions (pH, temp) are suboptimal for inactivation. 3. The inhibitor is unstable in the assay buffer.1. Test against a known positive control enzyme if available. 2. Verify enzyme activity and optimize assay conditions. 3. Prepare inhibitor solutions fresh and check for precipitation.
High variability between replicates. 1. Inaccurate pipetting. 2. Poor temperature control during pre-incubation. 3. Enzyme instability.1. Use calibrated pipettes and proper technique. 2. Use a temperature-controlled incubator or water bath. 3. Include a "no inhibitor" control at all time points to check for enzyme stability.
Non-linear decay in the ln(Activity) vs. time plot. 1. The inhibitor is not a true mechanism-based inactivator (e.g., a slow, reversible inhibitor). 2. The inhibitor is unstable and degrading during the pre-incubation.1. Perform the jump-dilution experiment (Protocol 2) to confirm irreversibility. 2. Assess inhibitor stability independently (e.g., using HPLC).

References

  • Ortiz de Montellano, P. R. (2015). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Archives of Biochemistry and Biophysics.
  • Silverman, R. B., & Holladay, M. W. (2014). Mechanism-Based Enzyme Inactivation. In The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Elsevier.
  • Kent, U. M., Juschyshyn, M. I., & Hollenberg, P. F. (2006). Mechanism-based inactivation of cytochrome P450 2B6 by a novel terminal acetylene inhibitor. Drug Metabolism and Disposition, 34(5), 849-855. Available at: [Link]

  • Guengerich, F. P., & Johnson, W. W. (1991). Mechanism-based inactivation of human liver microsomal cytochrome P-450 IIIA4 by gestodene. Chemical Research in Toxicology, 4(4), 434-440. Available at: [Link]

  • Semantic Scholar. (n.d.). Mechanism-based inactivation of cytochrome P450 2B6 by a novel terminal acetylene inhibitor. Retrieved from Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Wills, E. D. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 23(15), 8513. Available at: [Link]

  • Shapiro, A. B. (2022). Response to "How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible?". ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). Enzyme Inhibition. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-pentynoic acid. Retrieved from The Good Scents Company. Available at: [Link]

  • YouTube. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pentenoic acid. PubChem Compound Database. Retrieved from [Link]

  • Kesterson, J. W., & Granneman, J. G. (1985). Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid. Biochemical Pharmacology, 34(13), 2341-2344. Available at: [Link]

  • Save My Exams. (n.d.). Enzyme Inhibition. IB HL Biology Revision Notes. Available at: [Link]

  • Arnold, C., et al. (2010). Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids. Journal of Biological Chemistry, 285(43), 32720-32733. Available at: [Link]

  • BYJU'S. (n.d.). Enzyme Inhibition. Retrieved from BYJU'S. Available at: [Link]

  • Scilit. (n.d.). Inhibitors of fatty acid oxidation. Retrieved from Scilit. Available at: [Link]

  • Nau, H., et al. (2006). S-2-pentyl-4-pentynoic hydroxamic acid and its metabolite s-2-pentyl-4-pentynoic acid in the NMRI-exencephaly-mouse model... Journal of Pharmacology and Experimental Therapeutics, 318(2), 789-799. Available at: [Link]

  • Schulz, H. (1987). Inhibitors of fatty acid oxidation. Life Sciences, 40(15), 1443-1449. Available at: [Link]

  • Wikipedia. (n.d.). Beta oxidation. Retrieved from Wikipedia. Available at: [Link]

  • van Eunen, K., et al. (2012). Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. PLoS Computational Biology, 8(8), e1002585. Available at: [Link]

Sources

Application Note: Strategic Derivatization of 3-Pentynoic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of 3-pentynoic acid, a valuable building block for creating diverse small-molecule libraries for biological screening. The protocols herein detail robust methods for the activation of its carboxylic acid moiety and subsequent conjugation to a variety of molecular entities, including amino acids, biotin tags, and fluorescent reporters. Emphasis is placed on explaining the chemical rationale behind procedural steps to ensure reproducibility and successful synthesis. Furthermore, this note highlights the intrinsic utility of the alkyne functional group as a "click chemistry" handle, enabling a powerful, bio-orthogonal approach to library generation.

Introduction: The Strategic Value of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and chemical biology. Its structure incorporates two key functionalities ripe for chemical modification: a terminal carboxylic acid and an internal alkyne.

  • The Carboxylic Acid: This group serves as a primary anchor point for derivatization. Through well-established amide bond formation chemistries, a vast array of amines—representing linkers, biological probes, or diversity elements—can be appended.[][2] The resulting amides are generally stable and prevalent motifs in biologically active compounds.[]

  • The Alkyne: The carbon-carbon triple bond is a highly versatile functional group. It is relatively inert under many biological conditions, making it an ideal bio-orthogonal handle.[4][5] Its true power is unleashed in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific ligation to azide-tagged molecules in complex biological environments.[4][6][7]

This dual functionality allows for a modular and strategic approach to building screening libraries. One can first generate a core library of this compound amides and then, in a second step, use the alkyne handle for further diversification or for target identification studies.

Core Strategy: Amide Bond Formation

The conversion of the carboxylic acid of this compound into a stable amide bond is the cornerstone of its derivatization. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that will readily react with a primary or secondary amine.

This guide will focus on two of the most reliable and widely used methods for activating carboxylic acids in solution-phase synthesis:

  • EDC/NHS Chemistry: Utilizes a water-soluble carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a semi-stable NHS-ester intermediate.[8]

  • HBTU Chemistry: Employs an aminium-based coupling reagent that rapidly generates a highly reactive OBt-active ester.[9][10][11]

Workflow Overview: Carboxylic Acid Activation and Amidation

The general workflow for both methods follows a logical progression from activation to purification.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Start This compound + Coupling Reagent Activate Generate Active Ester Intermediate (e.g., NHS-ester or OBt-ester) Start->Activate Couple Nucleophilic Attack & Amide Bond Formation Activate->Couple Amine Add Amine-Containing Molecule (R-NH2) Amine->Couple Quench Quench Reaction & Aqueous Workup Couple->Quench Purify Purification (e.g., Column Chromatography) Quench->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General workflow for derivatizing this compound via amide coupling.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: EDC/NHS-Mediated Amide Coupling

This two-step, one-pot method is highly versatile and the water-soluble byproducts are easily removed during workup.[8] The inclusion of NHS or its water-soluble analog, Sulfo-NHS, creates a more stable active intermediate than the O-acylisourea formed with EDC alone, leading to higher coupling efficiencies.[8][12]

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine, biotin-amine, amino acid ester)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Tertiary base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 0.1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Add NHS (1.1 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Coupling: In a separate flask, dissolve the amine of interest (1.0-1.1 eq) and a tertiary base like DIPEA (1.5 eq) in a small amount of anhydrous DCM. Add this amine solution dropwise to the activated this compound mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and saturated NaCl (brine) (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[2][13]

Protocol 2: HBTU-Mediated Amide Coupling

HBTU is a highly efficient coupling reagent that offers rapid reaction times.[9][14] The reaction is typically performed in polar aprotic solvents like DMF. It's crucial to pre-activate the carboxylic acid before adding the amine to prevent the formation of a guanidinium byproduct with the free amine.[9]

Materials:

  • This compound

  • Amine of interest

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Deionized water

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HBTU (1.05 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir at room temperature for 10-15 minutes to allow for the formation of the active ester. The solution should become clear.[15]

  • Coupling: Add the amine of interest (1.0-1.1 eq) to the pre-activated mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.

  • Workup: Once the reaction is complete, pour the DMF solution into a separatory funnel containing diethyl ether and water. Extract the aqueous phase with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

ParameterEDC/NHS ProtocolHBTU Protocol
Solvent DCM (common), DMFDMF
Base DIPEA or TEADIPEA
Activation Time 1-2 hours10-15 minutes
Coupling Time 12-24 hours2-4 hours
Byproducts Water-soluble urea, NHSWater-soluble urea, HOBt
Key Advantage Cost-effective, commonHigh efficiency, rapid
Key Consideration Longer reaction timesPotential for guanidinylation if not pre-activated

Advanced Strategy: Leveraging the Alkyne for Click Chemistry

The internal alkyne of the newly synthesized this compound amides serves as a powerful functional handle for bio-orthogonal "click" reactions.[5] This enables a secondary derivatization step that can be performed even in complex biological media, making it ideal for creating probes for target identification or cellular imaging. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]

G cluster_click Click Chemistry Ligation Amide Synthesized this compound Amide (Contains Alkyne) Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide Azide-Tagged Molecule (e.g., Azido-Biotin, Azido-Fluorophore) Product Stable Triazole-Linked Conjugate

Caption: Using the alkyne handle for secondary derivatization via Click Chemistry.

This modular approach allows researchers to first screen a library of diverse amides for biological activity and then, for the most promising "hits," attach reporter tags (like biotin or a fluorophore) via click chemistry to study their mechanism of action.

Characterization of Derivatives

Proper characterization is essential to confirm the identity and purity of the synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Successful amide formation is confirmed by the appearance of a new amide N-H proton signal (typically a broad singlet or triplet between 6-8 ppm) and the disappearance of the carboxylic acid proton signal (>10 ppm).[16][17] The characteristic signals for the alkyne moiety should remain. The terminal alkyne proton (≡C-H) typically appears around 2 ppm.[18][19]

    • ¹³C NMR: The amide carbonyl carbon will appear around 165-175 ppm. The sp-hybridized carbons of the alkyne typically resonate between 70-100 ppm.[18]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful conjugation of the amine of interest to the this compound backbone.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive coupling reagents (hydrolyzed).Use fresh, anhydrous reagents and solvents. Store coupling reagents under inert gas.
Poor quality amine (salt form, impure).Ensure the amine is the free base form. If starting from a salt (e.g., HCl salt), add an extra equivalent of base.
Steric hindrance from a bulky amine.Extend reaction time, increase temperature slightly, or switch to a more powerful coupling reagent like HATU.[14][20]
Multiple Byproducts (HBTU) Guanidinylation of the amine.Ensure pre-activation of the carboxylic acid before adding the amine. Use a 1:1 stoichiometry of HBTU to acid.[9]
(EDC) Polymerization of molecules with both -COOH and -NH₂ groups.Use a large molar excess of the desired amine nucleophile.[21] For protein labeling, consider a two-step protocol where excess EDC/NHS is removed before adding the protein.[12]
Difficulty in Purification Byproducts co-elute with the product.Try a different solvent system for chromatography. If the product is basic, consider using a catch-and-release method with a strong cation exchange (SCX) resin.[2]
Product is very polar.Use a more polar mobile phase (e.g., methanol in DCM) for silica gel chromatography, or consider reversed-phase chromatography.

Conclusion

This compound is a powerful and versatile scaffold for the construction of small-molecule libraries. By employing robust and well-understood amide coupling chemistries such as those mediated by EDC/NHS or HBTU, researchers can efficiently generate a diverse set of primary derivatives. The strategic retention of the alkyne functional group provides a secondary avenue for modification via click chemistry, enabling sophisticated downstream applications in drug discovery and chemical biology. The protocols and principles outlined in this guide provide a solid foundation for the successful derivatization of this compound for biological screening campaigns.

References

  • Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids. PubMed. Available at: [Link]

  • Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids. Taylor & Francis Online. Available at: [Link]

  • The Amino Acid Conjugations. Wiley Online Library. Available at: [Link]

  • Conjugation of carboxylic acids. Reactome Pathway Database. Available at: [Link]

  • Activation and Coupling of Biotin. Aapptec Peptides. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

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  • Click Chemistry in Proteomic Investigations. PubMed Central. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Click Chemistry Reagents for Biomolecule Labeling. LI-COR. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Purification of amide compound. Google Patents.
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  • Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science. Available at: [Link]

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  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central. Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. nanocs. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • EDC-HCl (EDAC) Crosslinker Protocol. G-Biosciences. Available at: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]

  • Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage. PubMed. Available at: [Link]

  • 1H NMR Spectrum of Amide Compounds. University Chemistry. Available at: [Link]

  • Alkynes. OpenOChem Learn. Available at: [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. Available at: [Link]

  • Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. Available at: [Link]

  • Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

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Application of 3-Pentynoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the applications of 3-pentynoic acid in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the utility of this versatile building block in the synthesis of targeted therapeutic agents, including protocols and mechanistic insights.

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS 36781-65-4) is a five-carbon carboxylic acid containing a carbon-carbon triple bond.[1][2][3] This alkyne functionality imparts unique chemical reactivity, making it a valuable synthon in the construction of complex molecular architectures for medicinal chemistry. Its utility stems from the ability of the alkyne group to participate in a variety of chemical transformations and to act as a rigid structural element or a reactive "warhead" for targeted covalent inhibition. This guide will focus on two key applications: its role as a precursor in the synthesis of geranylgeranyltransferase I (GGTase-I) inhibitors and its utility in the synthesis of the potent proteasome inhibitor, Salinosporamide A.

Table 1: Physicochemical Properties of this compound [1][3][4]

PropertyValue
CAS Number 36781-65-4
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
Appearance Powder
Melting Point 102-106 °C
pKa 3.59 ± 0.10 (Predicted)
Solubility Chloroform, Dichloromethane, DMSO

Application in the Synthesis of Geranylgeranyltransferase I (GGTase-I) Inhibitors

Geranylgeranyltransferase I (GGTase-I) is a crucial enzyme in the post-translational modification of various proteins, including many involved in cellular signaling pathways that are often dysregulated in cancer.[5][6] The enzyme catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) lipid anchor to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[5] This modification is essential for the proper localization and function of these proteins. Inhibition of GGTase-I has emerged as a promising strategy for the development of anticancer therapeutics.[5]

Rationale for Using this compound

This compound serves as a valuable building block in the synthesis of GGTase-I inhibitors due to the presence of the alkyne moiety. This functional group can be strategically incorporated into peptidomimetic scaffolds that mimic the natural CaaX substrate of GGTase-I. The alkyne can serve multiple purposes:

  • Structural Rigidity: The linear geometry of the alkyne can provide a rigid scaffold to correctly orient other pharmacophoric elements for optimal binding to the enzyme's active site.

  • Synthetic Handle: The triple bond is a versatile functional group that can be further elaborated through various chemical reactions, such as click chemistry or partial/full reduction, to generate diverse libraries of inhibitor candidates.

  • Potential Covalent Warhead: The electrophilic nature of the alkyne can be exploited to form a covalent bond with a nucleophilic residue in the active site of GGTase-I, leading to irreversible inhibition. This can enhance potency and prolong the duration of action.

Conceptual Synthetic Workflow for a GGTase-I Inhibitor

GGTaseI_Inhibitor_Synthesis cluster_0 Activation and Amide Coupling cluster_1 Scaffold Elaboration cluster_2 Final Modification (Optional) A This compound C Activated Ester A->C Activation B Activating Agent (e.g., HATU, HOBt) E Dipeptide Mimic (Alkyne-containing) C->E Amide Coupling D Amino Acid Ester (e.g., Leucine methyl ester) F Deprotection E->F G Further Coupling (e.g., to a Cysteine mimic) F->G H GGTase-I Inhibitor Precursor G->H I Alkyne Modification (e.g., Click Chemistry, Reduction) H->I J Final GGTase-I Inhibitor I->J

Caption: Conceptual workflow for the synthesis of a GGTase-I inhibitor using this compound.

Protocol: Synthesis of an Alkyne-Containing Dipeptide Mimic

This protocol details the first key step in the conceptual workflow: the synthesis of a dipeptide mimic incorporating the this compound moiety.

Materials:

  • This compound

  • (L)-Leucine methyl ester hydrochloride

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Amine and Base: Add (L)-Leucine methyl ester hydrochloride (1.0 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Coupling Reaction: Add HATU (1.1 eq) to the reaction mixture in one portion. Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkyne-containing dipeptide mimic.

Data Summary for a Hypothetical Coupling Reaction:

Reactant 1Reactant 2Coupling ReagentProductYield (%)Purity (by HPLC)
This compound(L)-Leucine methyl esterHATUN-(Pent-3-ynoyl)-L-leucine methyl ester>85>95%

Application in the Total Synthesis of Salinosporamide A

Salinosporamide A (Marizomib) is a potent and irreversible proteasome inhibitor that has been investigated as a treatment for various cancers, including multiple myeloma and glioblastoma.[7][8] Its complex bicyclic lactam-lactone core structure presents a significant synthetic challenge. Several total syntheses of Salinosporamide A have been reported, with some starting from structurally related precursors like 4-pentenoic acid.[9][10] The use of this compound as a starting material is also a viable strategy.

Retrosynthetic Analysis and the Role of this compound

A plausible retrosynthetic analysis of Salinosporamide A suggests that the chloroethyl side chain can be derived from the alkyne functionality of a this compound derivative through a series of transformations.

Salinosporamide_A_Retrosynthesis A Salinosporamide A B Bicyclic Precursor A->B Lactonization C Linear Amino Acid Derivative B->C Cyclization D This compound Derivative C->D Side Chain Installation

Caption: Simplified retrosynthetic analysis of Salinosporamide A highlighting the precursor role of a this compound derivative.

Protocol: Conversion of this compound to a Key Chloroethyl Intermediate

This protocol outlines a potential synthetic sequence to convert this compound into a key intermediate bearing the chloroethyl side chain found in Salinosporamide A. This would be an early-stage transformation in the overall total synthesis.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Reduction of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, carefully add a solution of this compound (1.0 eq) in anhydrous ether to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous ether at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with ether. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield pent-3-yn-1-ol.

  • Hydrochlorination of the Alkyne: Dissolve the pent-3-yn-1-ol in a suitable solvent and treat with a source of HCl (e.g., bubbling HCl gas or using a solution of HCl in a non-nucleophilic solvent) in the presence of a catalyst if necessary to facilitate the addition across the triple bond, yielding a chloro-alkenol intermediate.

  • Conversion of Alcohol to Chloride: Dissolve the chloro-alkenol intermediate in DCM and cool to 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of thionyl chloride (1.1 eq). Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the desired chloroethyl-containing building block.

This compound Derivatives as Covalent Inhibitors: A Mechanistic Perspective

The alkyne functionality in derivatives of this compound can potentially act as a "warhead" for covalent inhibition of enzymes. Covalent inhibitors form a stable chemical bond with their target protein, often leading to irreversible inhibition and a prolonged therapeutic effect.

The triple bond of the alkyne can be susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme, such as cysteine, serine, or lysine. The reactivity of the alkyne can be modulated by the surrounding chemical environment within the inhibitor molecule.

Covalent_Inhibition cluster_0 Non-covalent Binding cluster_1 Covalent Bond Formation A Enzyme Active Site (with Nucleophile, e.g., Cys-SH) C Enzyme-Inhibitor Complex A->C B This compound-derived Inhibitor B->C D Nucleophilic Attack on Alkyne C->D E Covalently Modified Enzyme (Inactive) D->E

Caption: General mechanism of covalent inhibition by an alkyne-containing inhibitor.

While the direct covalent modification of an enzyme by a simple this compound derivative is not extensively documented for GGTase-I, the principle of using alkynes as latent electrophiles is an active area of research in drug discovery. The specific mechanism and the targeted residue would depend on the architecture of the enzyme's active site and the overall structure of the inhibitor.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique chemical properties, conferred by the alkyne functionality, allow for its incorporation into complex molecular scaffolds targeting important enzymes such as GGTase-I and for the total synthesis of intricate natural products like Salinosporamide A. The potential for this compound derivatives to act as covalent inhibitors further enhances their appeal in the development of novel therapeutics with enhanced potency and duration of action. The protocols and workflows presented in this guide provide a foundation for researchers to explore the full potential of this important synthon in their drug discovery programs.

References

  • Satoh, N., Yokoshima, S., & Fukuyama, T. (2011). Total synthesis of (-)-salinosporamide A. Organic letters, 13(12), 3028–3031. [Link]

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  • Figshare. (2016). Total Synthesis of (−)-Salinosporamide A. [Link]

  • Coompo. (n.d.). This compound | 36781-65-4. Retrieved from [Link]

  • Reddy, L. R., Saravanan, P., & Corey, E. J. (2004). A simple, stereocontrolled synthesis of salinosporamide A. Journal of the American Chemical Society, 126(20), 6230–6231. [Link]

  • Endo, A., & Danishefsky, S. J. (2005). Total synthesis of salinosporamide A. Journal of the American Chemical Society, 127(23), 8298–8299. [Link]

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

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  • Khan Academy. (n.d.). Covalent modifications to enzymes. Retrieved from [Link]

  • Nguyen, D. N., Stump, C. A., Walsh, E. S., Fernandes, C., Davide, J. P., Ellis-Hutchings, M., ... & Buser, C. A. (2002). Potent inhibitors of farnesyltransferase and geranylgeranyltransferase-I. Bioorganic & medicinal chemistry letters, 12(9), 1269–1273. [Link]

  • Wang, N., Yang, Y., & Chen, P. R. (2014). New covalent bonding ability for proteins. Current opinion in chemical biology, 21, 101–108. [Link]

  • Gathiaka, S., & Carlson, H. A. (2018). Modeling covalent-modifier drugs. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(1), 16–25. [Link]

  • E-Hefnawy, M. M., Hassan, A. S., & El-Dahshan, A. (2011). The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation. International journal of molecular sciences, 12(8), 5155–5175. [Link]

  • Resh, M. D. (2013). Covalent lipid modifications of proteins. Current biology, 23(11), R431–R435. [Link]

  • Wikipedia. (2023, December 22). Amino acid. In Wikipedia. [Link]

  • Singh, J., & Petter, R. C. (2017). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 9(12), 1339–1342. [Link]

  • Guryev, M. V., & Gribov, P. A. (2019). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Molecules (Basel, Switzerland), 24(6), 1036. [Link]

  • Song, H., Xue, L., Li, Z., & Lin, H. (2008). Design, synthesis, and studies of small molecule STAT3 inhibitors. Bioorganic & medicinal chemistry letters, 18(1), 391–395. [Link]

  • Feldman, R. I., Wu, J. M., Polokoff, M. A., Kochanny, M. J., Dinter, H., Zhu, D., ... & Peale, F. V. (2005). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. The Journal of biological chemistry, 280(20), 19867–19874. [Link]

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Troubleshooting & Optimization

Common impurities in 3-Pentynoic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Pentynoic Acid Synthesis

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound. The following sections provide answers to frequently asked questions, troubleshooting advice for specific experimental issues, and detailed purification protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis and how do they form?

The synthesis of this compound can result in several process-related impurities. The most common are isomeric acids, unreacted starting materials, and byproducts from side reactions.

  • Isomeric Impurities: The most prevalent impurity is often the constitutional isomer, 4-pentynoic acid . This can arise from isomerization reactions, especially if basic conditions or certain transition metals are used during synthesis or workup. Terminal alkynes, like the precursor to 4-pentynoic acid, can be more reactive in some side reactions.[1][2] Another potential isomer is 3-pentenoic acid , which can form if the alkyne undergoes partial reduction.[3][4][5][6]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as ethyl propiolate, 1-butyne, or related precursors may remain if the reaction does not go to completion.

  • Solvent and Reagent Residues: Residual solvents from the reaction or extraction/purification steps (e.g., diethyl ether, acetone) and leftover reagents can also contaminate the final product.[7][8]

Q2: Why is it critical to remove these specific impurities?

For applications in drug development and materials science, the purity of this compound is paramount. Isomeric impurities like 4-pentynoic acid possess different chemical reactivity due to the terminal alkyne group and can interfere with subsequent reactions, leading to unintended byproducts.[1] Even minor impurities can affect crystallization processes, alter biological activity, and complicate analytical characterization.

Q3: What are the best initial analytical methods to identify impurities in my crude this compound?

A combination of techniques is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for identifying isomers. For instance, 4-pentynoic acid will show a characteristic signal for the terminal alkyne proton (–C≡C-H) around 1.9-2.0 ppm in ¹H NMR.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities, residual solvents, and separating isomers with different boiling points.

  • Melting Point Analysis: A broad or depressed melting range compared to the literature value for pure this compound is a strong indicator of impurity.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: My final product is an oil or has a low/broad melting point, but NMR suggests it's mostly the correct product.

Cause: This issue is often caused by the presence of small amounts of isomeric impurities (like 4-pentynoic acid) or residual solvent, which can act as a eutectic contaminant and disrupt the crystal lattice of the solid product. 4-pentynoic acid, for example, has a lower melting point (54-57 °C) than this compound and can cause the mixture to appear oily or melt improperly.[7]

Solution:

  • Acid-Base Extraction: First, ensure all non-acidic organic impurities are removed. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution.[9][10] The carboxylate salt of your product will move to the aqueous layer. This layer can then be re-acidified (e.g., with HCl) to precipitate the purified acid, which is then collected by filtration.[9][11]

  • Recrystallization: If impurities persist, recrystallization is the most effective method for purifying solid organic compounds.[12] Choosing the right solvent is key; the ideal solvent should dissolve the compound well when hot but poorly when cold.[13][14] For carboxylic acids, water or mixtures of solvents like ethanol/water or hexane/ethyl acetate can be effective.[15]

Issue 2: My analytical data (NMR/GC-MS) confirms the presence of 4-pentynoic acid. How can I remove it?

Cause: The synthesis or workup conditions may have promoted isomerization from the internal alkyne (3-pentynoic) to the terminal alkyne (4-pentynoic).

Solution: Separating these isomers can be challenging due to their similar properties.

  • Fractional Distillation (under reduced pressure): If both isomers are liquid at the purification temperature, their different boiling points can be exploited. 4-pentynoic acid has a boiling point of 110 °C at 30 mmHg.[1][7] While specific data for this compound's boiling point is less common, a difference is expected, which may allow for separation via careful fractional distillation.

  • Selective Reaction: In some cases, the terminal alkyne of 4-pentynoic acid can be selectively reacted. For example, terminal alkynes can form acetylides with strong bases, potentially altering their solubility and allowing for separation via extraction.[16][17] This approach is more advanced and requires careful reaction design to avoid affecting the desired product.

  • Preparative Chromatography: While potentially costly and time-consuming for large scales, flash chromatography on silica gel can separate the isomers.[7][8]

Section 3: Detailed Purification Protocols

Protocol A: Purification via Acid-Base Extraction

This protocol is designed to remove neutral or basic impurities from the crude acidic product.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 3M Hydrochloric acid (HCl)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Litmus or pH paper

  • Apparatus for vacuum filtration

Procedure:

  • Dissolve the crude product in diethyl ether (approx. 10 mL of ether per 1 g of crude acid) in a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[10]

  • Allow the layers to separate. The top organic layer contains neutral impurities, while the bottom aqueous layer contains the sodium salt of this compound.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer one more time with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 3M HCl dropwise while stirring until the solution is acidic (test with pH paper) and precipitation of the pure acid is complete.[11][18]

  • Collect the white precipitate (pure this compound) by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water to remove residual salts.[19]

  • Dry the purified crystals thoroughly, preferably under vacuum.

Protocol B: Recrystallization from a Single Solvent

This protocol is for purifying the solid acid after major impurities have been removed.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (determined by solubility tests)[12]

  • Erlenmeyer flasks, hot plate, apparatus for vacuum filtration

  • Boiling chips

Procedure:

  • Place the solid this compound in an Erlenmeyer flask with a boiling chip.

  • On a hot plate, add a minimum amount of the chosen solvent and bring the mixture to a gentle boil.

  • Continue adding small portions of hot solvent until the solid just dissolves completely.[14][19]

  • If the solution is colored, remove it from the heat, add a small amount of decolorizing charcoal, and re-heat to boiling before performing a hot gravity filtration to remove the charcoal.

  • Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[13]

  • Collect the purified crystals by vacuum filtration, washing them with a minimal amount of ice-cold solvent.

  • Dry the crystals to a constant weight.

Section 4: Impurity Reference Data

The table below summarizes the physical properties of this compound and its common impurities to aid in their identification and separation.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₅H₆O₂98.10Varies (solid)N/A
4-Pentynoic AcidC₅H₆O₂98.1054 - 57110 @ 30 mmHg
3-Pentenoic AcidC₅H₈O₂100.12Liquid192 - 194

Data sourced from PubChem and commercial supplier data sheets.[1][2][4][7][20]

Section 5: Visual Workflow for Purification & Troubleshooting

The following diagram outlines a logical workflow for purifying crude this compound and troubleshooting common issues.

G cluster_start cluster_analysis cluster_purification cluster_troubleshoot cluster_end Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Remove non-acidic impurities Analyze Analyze Purity (NMR, GC-MS, MP) Oily_Check Product Oily or Low Melting Point? Analyze->Oily_Check Purity Not OK Pure Pure this compound Analyze->Pure Purity OK Extraction->Analyze Recrystallize Recrystallization Recrystallize->Analyze Re-analyze Distill Fractional Distillation Distill->Analyze Re-analyze Isomer_Check Isomeric Impurity? (e.g., 4-Pentynoic Acid) Isomer_Check->Distill Yes (Different BPs) Fail Re-evaluate Synthesis or Purification Strategy Isomer_Check->Fail No Oily_Check->Recrystallize Yes Oily_Check->Isomer_Check No

Caption: Purification and troubleshooting decision workflow for this compound.

References

  • 3-Pentenoic acid | C5H8O2 | CID 21263 . PubChem, National Institutes of Health. [Link]

  • This compound | C5H6O2 | CID 142106 . PubChem, National Institutes of Health. [Link]

  • 4-Pentynoic acid | C5H6O2 | CID 22464 . PubChem, National Institutes of Health. [Link]

  • Chemical Properties of 4-Pentynoic acid (CAS 6089-09-4) . Cheméo. [Link]

  • Improved process for the manufacture of 3-pentenoic acid . European Patent Office - EP 0405433 A1. [Link]

  • Recrystallization - Single Solvent . University of California, Los Angeles. [Link]

  • RECRYSTALLIZATION . ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Recrystallization1 . California State University, Los Angeles. [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES . University of Massachusetts Boston. [Link]

  • Recrystallization is the most common method for purifying solid compounds . University of California, Irvine. [Link]

  • Separation of Acidic, Basic and Neutral Compounds . Magritek. [Link]

  • Separation of three compounds using acid-base extraction . YouTube. [Link]

  • Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview . MDPI. [Link]

  • Decarboxylative Alkynylation . National Institutes of Health. [Link]

  • Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18 . YouTube. [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
  • Acid-Base Extraction of Three Organic Compounds . YouTube. [Link]

  • PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions . University of Calgary. [Link]

  • Synthesis (5) - Reactions of Alkynes . Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Crude 3-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-pentynoic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this valuable synthetic intermediate through recrystallization. We will move beyond simple protocols to explain the fundamental principles and troubleshoot common issues encountered in the laboratory.

Section 1: Preliminary Assessment & Safety First

This section addresses the critical initial questions you should ask before starting any purification process. A successful recrystallization begins with a proper assessment of your material and a steadfast commitment to safety.

Q1: My crude this compound is a solid, but I've seen it listed as a liquid. Is recrystallization the right purification technique?

This is an excellent and crucial observation. Pure this compound (CAS 36781-65-4) is not extensively characterized in the literature with a definitive melting point, and similar short-chain unsaturated carboxylic acids can be low-melting solids or liquids at room temperature. For instance, the related 3-pentenoic acid is a liquid.[1][2]

The solid nature of your crude product is likely due to the presence of impurities that either are solids themselves or have induced solidification. Recrystallization is an exceptionally powerful technique for purifying solids.[3] Therefore, if your crude product is a solid, recrystallization is a viable and recommended purification strategy.

Your first experimental step should be to determine the melting point of your crude material. A broad melting range indicates the presence of significant impurities. The goal of recrystallization will be to obtain a product with a sharp, higher melting point.

Q2: What are the primary safety precautions for handling this compound and the necessary solvents?

Safety is non-negotiable. This compound and its isomers are classified as corrosive and can cause severe skin burns and serious eye damage.[4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile may not be sufficient for prolonged exposure to all organic solvents; check a glove compatibility chart).

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors or solvent fumes.[6]

  • Handling Corrosives: Have an emergency eyewash and shower station readily accessible. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[6]

  • Solvent Safety: The solvents used for recrystallization are often flammable and volatile.[3] Never heat organic solvents with an open flame; use a heating mantle, steam bath, or a hot plate with a spark-proof controller. Ensure the setup is not a closed system to prevent pressure buildup.

Section 2: The Critical First Step: Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[7] The ideal solvent will dissolve the this compound when hot but not when cold, while impurities remain either soluble or insoluble at all temperatures.

Q3: How do I systematically choose the best solvent or solvent pair for recrystallizing this compound?

A methodical, small-scale screening process is the most reliable way to identify the optimal solvent system. The principle of "like dissolves like" is a good starting point; as a polar carboxylic acid, this compound is likely to be soluble in polar solvents.[8][9]

Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound readily at this stage.[7]

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath. Add the solvent in small portions until the solid just dissolves.[10]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound completely when hot and yields a large quantity of crystals upon cooling.

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)PolarityKey Safety & Handling Notes
Water100HighNon-flammable. Carboxylic acids often have good solubility in hot water.
Ethanol78HighFlammable. Good general solvent for polar compounds.
Ethyl Acetate77MediumFlammable. Often a good choice for moderately polar compounds.
Toluene111LowFlammable, toxic. Good for dissolving less polar compounds and impurities.
Hexanes~69LowFlammable. Often used as the "poor" solvent in a solvent-pair system.
Water/EthanolVariableHighA common solvent pair. The ratio can be adjusted to fine-tune solubility.[11]
Toluene/HexanesVariableLowAnother common solvent pair for less polar compounds.[11]
Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process during solvent screening.

Caption: Solvent selection workflow for recrystallization.

Section 3: The Recrystallization Master Protocol

Once you have identified a suitable solvent, you can proceed with the bulk purification. This protocol is a self-validating system; success at each step confirms the correctness of the previous one.

Q4: What is a reliable, step-by-step protocol for the recrystallization of this compound?

Experimental Protocol: Bulk Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate.[12]

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely.[10] Adding too much solvent is a common mistake that will drastically reduce your final yield. The goal is a hot, saturated solution.

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[13] Boil the solution for a few minutes. The charcoal adsorbs colored impurities.

  • Hot Gravity Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration. Use a stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[11] This step prevents premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[7][14] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[13]

  • Washing: Wash the crystals in the funnel with a minimal amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter, followed by spreading them on a watch glass. The final product should be a dry, crystalline solid.

Visualizing the Recrystallization Workflow

Caption: General workflow for purification by recrystallization.

Section 4: Troubleshooting Common Problems

Even with a well-chosen solvent, challenges can arise. This section provides solutions to the most common issues.

Q5: My compound "oiled out" as a liquid instead of crystallizing. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem when the solute's melting point is low or when the solution is cooled too quickly.[12]

  • Causality: The saturated solution wants to precipitate the solute, but the ambient temperature is still high enough to melt it, resulting in liquid droplets instead of solid crystals.

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to slightly decrease the saturation point. Then, allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate. If the problem persists, you may need to choose a solvent with a lower boiling point.

Q6: No crystals are forming, even after cooling in an ice bath. What should I do?

This is a very common issue and usually has one of two causes: the solution is not sufficiently saturated, or crystallization needs to be induced.

  • Problem 1: Too Much Solvent: You may have added too much solvent during the dissolution step.[10]

    • Solution: Gently boil off a portion of the solvent in a fume hood to increase the concentration of the solute. Then, attempt the cooling process again.

  • Problem 2: Supersaturation: The solution is supersaturated, but there is no nucleation site for crystals to begin growing.

    • Solution 1 (Scratching): Scratch the inside surface of the flask at the air-liquid interface with a glass rod.[12][15] The microscopic scratches on the glass provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[15]

Q7: My final product is still colored. How can I remove these impurities?

If your product remains colored, the initial decolorization step was either omitted or insufficient.

  • Causality: Highly colored, often polar, impurities are present in your crude material.

  • Solution: You will need to repeat the recrystallization. Redissolve your crystalline product in the minimum amount of hot solvent, add a fresh portion of activated charcoal, boil for 5-10 minutes, and perform a hot gravity filtration before proceeding with the cooling and crystallization steps.[3][13]

Q8: My recovery yield is very low. How can I improve it?

A low yield is disappointing but provides valuable information. The most common causes are:

  • Using too much solvent: This is the most frequent error. The solute remains in the cold filtrate instead of crystallizing.[10] Always use the absolute minimum amount of hot solvent needed for dissolution.

  • Premature crystallization: The product crystallized in the funnel during hot filtration. Ensure your receiving flask and funnel are pre-heated.

  • Washing with too much solvent: Washing the final crystals with an excessive amount of cold solvent will redissolve some of your product. Use only a very small amount to rinse.

  • Inappropriate solvent choice: The compound may have significant solubility in the solvent even when cold. Re-evaluate your solvent choice with a focus on low solubility at 0 °C.

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(6), 406. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • ChemBK. cis-pent-3-enoic acid. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 142106, this compound. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21263, 3-Pentenoic acid. [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. [Link]

  • University of Massachusetts Boston. Recrystallization. [Link]

  • SweetStudy. Recrystallization pre/post lab questions. [Link]

  • National Institute of Standards and Technology. 3-Pentenoic acid in NIST Chemistry WebBook. [Link]

  • University of California, Irvine. Recrystallization - Single Solvent. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Recrystallization and Crystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • NC State University, Department of Chemistry. (2015). Recrystallization [Video]. YouTube. [Link]

  • CUNY Bronx Community College. Lab: Purification by Recrystallization. [Link]

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Technical Support Center: Chromatographic Purification of 3-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 3-Pentynoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and methodologies associated with the purification of this and other short-chain alkynoic acids. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Diagram: Decision Workflow for Method Selection

Below is a decision-making workflow to guide you in selecting the most appropriate chromatographic technique for your this compound sample.

MethodSelection start Sample Matrix & Goal volatility_check Is high-throughput volatility analysis required? start->volatility_check purity_check Is high-purity isolation the primary goal? volatility_check->purity_check No gc_path Gas Chromatography (GC) (with derivatization) volatility_check->gc_path Yes purity_check->start Re-evaluate goals hplc_path High-Performance Liquid Chromatography (HPLC) purity_check->hplc_path Yes lc_type What is the sample scale? hplc_path->lc_type prep_hplc Preparative HPLC lc_type->prep_hplc Purification analytical_hplc Analytical HPLC lc_type->analytical_hplc Quantification

Caption: Decision tree for selecting a chromatographic method for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic purification of this compound?

This compound, as a short-chain carboxylic acid, presents two main challenges. Firstly, its high polarity and the presence of an acidic proton make it prone to strong interactions with active sites (like free silanol groups) in chromatographic systems, leading to poor peak shape, specifically tailing, in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] Secondly, its relatively low volatility can complicate analysis by GC without prior chemical modification.[1][2]

Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this compound analysis?

The choice depends on your analytical goal.

  • Gas Chromatography (GC) is an excellent choice for quantifying volatile and semi-volatile compounds and is often used for short-chain fatty acid analysis.[3][4] However, due to the low volatility and polar nature of this compound, direct injection is not recommended. Chemical derivatization to convert the carboxylic acid into a less polar, more volatile ester is essential for good chromatographic performance.[2][5][6]

  • High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the purification of compounds that are not sufficiently volatile or are thermally unstable.[6][7] Reversed-phase HPLC is a powerful technique for purifying this compound from reaction mixtures or natural extracts.[8][9]

Q3: If I choose GC, is derivatization always necessary for this compound?

Yes, for optimal results, derivatization is highly recommended. The process of converting the carboxylic acid into an ester (e.g., a methyl or silyl ester) has several advantages:[2][6]

  • Increases Volatility: Esters are significantly more volatile than their corresponding carboxylic acids, allowing for analysis at lower temperatures.

  • Improves Peak Shape: Derivatization eliminates the highly polar carboxyl group, preventing strong hydrogen bonding with active sites in the GC system and thus minimizing peak tailing.[1]

  • Enhances Stability: The resulting derivatives are often more thermally stable than the free acid.[2]

Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylating agents for ester formation.[5][10]

Q4: For HPLC purification, what type of column and mobile phase should I start with?

For reversed-phase HPLC of this compound, a C18 column is a robust starting point. To achieve good peak shape and retention, it is crucial to control the ionization of the carboxylic acid group. This is typically achieved by using a mobile phase with a low pH, usually around 2.5-3.5, which is well below the predicted pKa of this compound (around 3.59).[11] This ensures the analyte is in its neutral, protonated form, leading to better interaction with the stationary phase and sharper peaks.

A common starting mobile phase would be a gradient of acetonitrile or methanol in water, with an acid modifier like 0.1% formic acid or trifluoroacetic acid.

Troubleshooting Guide

Gas Chromatography (GC) Issues

Problem 1: Severe peak tailing or no peak observed for this compound.

Probable CauseRecommended Solution
Incomplete Derivatization Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. For silylation, ensure all reagents and samples are anhydrous, as moisture can deactivate the reagent. A 2:1 molar excess of the derivatizing agent to active hydrogens is a good starting point.
Active Sites in the GC System The injector liner, column, or even the septum can have active sites that interact with any underivatized acid.[1] Replace the injector liner with a new, deactivated one. Trim the first 10-20 cm of the column to remove accumulated non-volatile residues.[1]
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing.[1] Dilute your sample and re-inject. If using splitless injection, consider switching to a split injection.[1]
High-Performance Liquid Chromatography (HPLC) Issues

Problem 2: Broad or tailing peaks for this compound in reversed-phase HPLC.

Probable CauseRecommended Solution
Mobile Phase pH Too High If the mobile phase pH is close to or above the pKa of this compound, the compound will be partially or fully ionized. This leads to poor retention and peak shape on a reversed-phase column. Lower the mobile phase pH by adding an acidifier like formic acid or TFA to a final concentration of 0.1%.[12]
Secondary Interactions with Silanols Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid, causing tailing.[12] Use a high-purity, end-capped C18 column. Increasing the buffer strength in the mobile phase can also help to mask these interactions.[12]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase), it can cause peak distortion.[13] Whenever possible, dissolve the sample in the initial mobile phase.

Problem 3: Drifting or inconsistent retention times.

Probable CauseRecommended Solution
Poor Column Equilibration The column may not be fully equilibrated with the mobile phase between injections, especially during gradient elution.[14] Ensure the column is equilibrated for a sufficient time (typically 10-15 column volumes) before each injection.
Changes in Mobile Phase Composition Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the mobile phase composition over time.[12] Prepare fresh mobile phase daily and keep solvent bottles capped.
Column Temperature Fluctuations Variations in ambient temperature can affect retention times.[15] Use a column oven to maintain a constant and controlled temperature. A 1°C change can alter retention by 1-2%.[13]

Experimental Protocols

Protocol 1: GC Analysis of this compound via Silylation

This protocol outlines the derivatization of this compound to its trimethylsilyl (TMS) ester for GC analysis.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent like dimethylformamide (DMF) or pyridine.[5]

  • Cap the vial and vortex to dissolve the sample.

2. Derivatization:

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial. The TMCS acts as a catalyst.[16]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before analysis.

3. GC-FID Conditions:

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temp. 250°C
Injection Mode Split (e.g., 20:1)
Injection Vol. 1 µL
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)
Detector Temp. 280°C (FID)
Protocol 2: Preparative HPLC Purification of this compound

This protocol describes a general method for purifying this compound using reversed-phase preparative HPLC.

1. Sample Preparation:

  • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. Preparative HPLC Conditions:

ParameterSetting
Column C18, 10 µm particle size, e.g., 250 x 21.2 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 210 nm
Injection Vol. 1-5 mL, depending on concentration and column capacity

3. Post-Purification:

  • Collect fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified this compound.

Diagram: Troubleshooting Logic for HPLC Peak Tailing

This flowchart illustrates a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

HPLCTroubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa (3.59)? start->check_ph adjust_ph Decrease pH with 0.1% Formic Acid or TFA check_ph->adjust_ph No check_solvent Is sample solvent weaker than mobile phase? check_ph->check_solvent Yes adjust_ph->start dissolve_in_mp Dissolve sample in initial mobile phase check_solvent->dissolve_in_mp No check_column Is the column old or showing high backpressure? check_solvent->check_column Yes dissolve_in_mp->start replace_column Replace with new, high-purity C18 column check_column->replace_column Yes good_peak Symmetrical Peak Achieved check_column->good_peak No replace_column->start

Caption: Systematic troubleshooting for HPLC peak tailing of this compound.

References

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. Available at: [Link]

  • Assay of short-chain carboxylic acids in plasma and urine using gas chromatography after extractive alkylation. PubMed. Available at: [Link]

  • 3-Pentenoic acid | C5H8O2 | CID 21263. PubChem. Available at: [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. PubMed Central. Available at: [Link]

  • Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • This compound | C5H6O2 | CID 142106. PubChem. Available at: [Link]

  • HPLC Troubleshooting Guide. YMC. Available at: [Link]

  • Analysis and purification of synthetic nucleic acids using HPLC. PubMed. Available at: [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. Available at: [Link]

  • Purification and characterisation of oligonucleotides. ATDBio. Available at: [Link]

  • HPLC Troubleshooting Guide. ACE. Available at: [Link]

  • HPLC method for purifying organic compounds. Google Patents.
  • Purify & Isolate Your Compounds Using Flash & Preparative HPLC. YouTube. Available at: [Link]

  • Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography. PubMed Central. Available at: [Link]

  • Stability indicating RP-HPLC method development and validation for determination of potential degradation impurities of tretinoin in tretinoin topical pharmaceutical formulation. ResearchGate. Available at: [Link]

  • Variation of chromatographic parameters in supercritical fluid chromatography of polar solutes. Diva-portal.org. Available at: [Link]

  • The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities. MDPI. Available at: [Link]

  • Studies on the long-term thermal stability of stationary phases in subcritical water chromatography. PubMed. Available at: [Link]

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Stability of 3-Pentynoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Pentynoic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile reagent. Our goal is to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and recommended storage conditions for this compound?

This compound (CAS 36781-65-4) is a bifunctional molecule featuring a carboxylic acid and an internal alkyne.[1][2] This structure makes it a valuable building block in organic synthesis. However, the proximity of these two functional groups dictates its reactivity and stability.

For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally refrigerated.[3] Some suppliers recommend storage at 2-8°C. It is also noted to be potentially air and light-sensitive, so handling under an inert atmosphere and storage protected from light is best practice to prevent degradation.[4]

Q2: What are the primary hazards and incompatible materials associated with this compound?

This compound is classified as a corrosive material that can cause skin and eye burns.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory during handling.[3][5]

Several classes of reagents are incompatible and can lead to vigorous or uncontrolled reactions and degradation of the acid. These include:

  • Bases: Can cause hazardous reactions and promote isomerization.[3][4]

  • Reducing Agents: The alkyne functionality is susceptible to reduction.[3][5]

  • Oxidizing Agents: Can lead to decomposition.[4]

  • Heat and Ignition Sources: The material is combustible.[3][4]

Q3: Does this compound have isomers, and can they interconvert?

Yes, positional isomers such as 2-pentynoic acid and 4-pentynoic acid exist.[6] Under certain conditions, particularly strong basic conditions, the triple bond in acetylenic acids can migrate. This isomerization can lead to the formation of a mixture of isomers, including the conjugated 2,3-allenedioic acid or other alkynoic acids, which can complicate purification and affect the outcome of subsequent reactions.[7]

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses specific issues you may encounter during your experiments.

Issue 1: Thermal Instability and Unexpected Decarboxylation

Q: My reaction at elevated temperatures (>150°C) shows significant loss of starting material and gas evolution. I suspect thermal decomposition. Is this a known issue for this compound?

A: Yes, this is a highly probable scenario. While simple carboxylic acids are generally thermally stable, β,γ-unsaturated acids like this compound are known to undergo thermal decarboxylation.[8][9] This process involves a cyclic six-membered transition state, leading to the elimination of carbon dioxide and the formation of an alkene.

Causality: The mechanism is analogous to the decarboxylation of β-keto acids. The double bond (in this case, the triple bond) participates in a pericyclic reaction where the carboxyl proton is transferred to the γ-carbon, facilitating the loss of CO₂.[9] Heating above 200°C is sometimes sufficient for related butenoic acids.[8]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: If possible, screen for catalysts or solvent systems that allow the reaction to proceed at a lower temperature.

  • Protect the Carboxyl Group: If high temperatures are unavoidable, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters are significantly more resistant to thermal decarboxylation. The acid can be regenerated via hydrolysis after the thermally sensitive step.

  • Use a Non-Coordinating Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., proton sponge) at the lowest effective temperature to form the carboxylate in situ, which may alter the decomposition pathway.

Issue 2: Base-Catalyzed Isomerization

Q: I'm performing a reaction under strongly basic conditions (e.g., NaH, LDA) and my NMR analysis shows a complex mixture of products instead of the expected outcome. Why is this happening?

A: You are likely observing base-catalyzed isomerization of the alkyne. This is a classic reaction for acetylenic compounds, often referred to as a "zipper" reaction, where strong bases can deprotonate the methylene group adjacent to the alkyne, leading to an equilibrium mixture of isomeric alkynes and allenes.[7]

Causality: Strong bases can abstract a proton from the C-2 position, forming a propargyl anion. This anion can then be protonated at the C-4 position, leading to the formation of 2-pentynoic acid or an allenic intermediate. This process can be reversible and lead to a thermodynamic mixture of isomers, which may or may not be reactive in your desired transformation.

Diagram 1: Potential Base-Catalyzed Isomerization Pathway

G cluster_main Base-Catalyzed Isomerization of this compound A This compound B Propargyl Anion Intermediate A->B + Strong Base - H+ C 2-Pentynoic Acid (Conjugated Isomer) B->C + H+ D Allenecarboxylic Acid Intermediate B->D Rearrangement G cluster_compatible Generally Compatible cluster_incompatible Potentially Incompatible / Use with Caution Carbodiimides Carbodiimides (EDC, DCC) MildBases Mild Bases (K2CO3, Et3N) AcidChlorides Acid Chloride Formation (SOCl2) StrongBases Strong Bases (LDA, NaH) StrongOxidants Strong Oxidants (KMnO4) ReducingAgents Reducing Agents (H2/Pd) MetalCatalysts Some Transition Metals (Pd, Cu) 3-Pentynoic_Acid This compound 3-Pentynoic_Acid->Carbodiimides Activates COOH 3-Pentynoic_Acid->MildBases Forms Salt 3-Pentynoic_Acid->AcidChlorides Activates COOH 3-Pentynoic_Acid->StrongBases Isomerization Risk 3-Pentynoic_Acid->StrongOxidants Degradation Risk 3-Pentynoic_Acid->ReducingAgents Alkyne Reduction 3-Pentynoic_Acid->MetalCatalysts Inhibition/Side Rxn

Caption: Compatibility of this compound with common reagents.

Troubleshooting Protocol:

  • Protecting Group Strategy: Convert the carboxylic acid to an ester to remove the acidic proton and reduce its coordinating ability.

  • Ligand Screening: The choice of ligand on the metal catalyst is critical. More electron-donating or bulkier ligands might disfavor alkyne coordination and improve catalyst turnover.

  • Change Catalyst System: Investigate alternative catalyst systems known to be more tolerant of alkynes. For example, some modern Buchwald-Hartwig or Suzuki coupling catalysts have high turnover numbers and may be less susceptible to poisoning.

  • Reaction Sequence: If possible, alter your synthetic route to perform the metal-catalyzed step before introducing the this compound moiety.

Data Summary and Experimental Workflow

Table 1: Summary of this compound Stability
ConditionReagents/EnvironmentPotential IssuesMitigation Strategy
Thermal High Temperature (>150°C)DecarboxylationLower temperature; protect as ester.
Basic Strong Bases (LDA, NaH, alkoxides)Alkyne IsomerizationUse mild bases (e.g., K₂CO₃); low temperature.
Acidic Strong Mineral AcidsPotential for alkyne hydration (less common)Use anhydrous conditions; avoid protic acids if possible.
Reductive H₂/Pd, LiAlH₄Reduction of alkyne to alkene/alkaneUse chemoselective reagents (e.g., Lindlar's catalyst for cis-alkene); protect alkyne if necessary.
Oxidative KMnO₄, O₃Cleavage of alkyne; general degradationAvoid strong oxidants; perform reactions under inert atmosphere.
Catalytic Pd, Rh, Cu catalystsCatalyst inhibition; side reactionsProtect functional groups; screen ligands; adjust reaction sequence.
Experimental Protocol: EDC/DMAP Coupling of this compound

This protocol describes the coupling of this compound to a primary amine, a common transformation where stability is key.

Diagram 3: Workflow for Amide Coupling

G cluster_workflow Amide Coupling Workflow prep Step 1: Preparation Dissolve this compound, amine, and DMAP in anhydrous DCM under Argon. Maintain at 0°C. activation Step 2: Activation Add EDC portion-wise to the cold solution. Avoids temperature spike and side reactions. prep->activation Activate COOH reaction Step 3: Reaction Allow to warm to room temperature. Monitor by TLC/LC-MS for consumption of starting material (typically 4-12h). activation->reaction Form Amide Bond workup Step 4: Workup Quench with dilute aq. HCl. Extract with organic solvent. Wash with aq. NaHCO₃ and brine. reaction->workup Isolate Product purification Step 5: Purification Dry organic layer over Na₂SO₄. Concentrate in vacuo. Purify by column chromatography. workup->purification Obtain Pure Amide

Caption: A stable workflow for coupling this compound.

Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), dissolve the primary amine (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exotherm upon addition of the coupling reagent and prevent side reactions.

  • Activation: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Rationale for Choices: This method avoids strong bases and high temperatures, thus preserving the integrity of the alkyne in the this compound. The use of anhydrous conditions prevents the hydrolysis of the activated acid intermediate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pentynoic acid, 98%. Retrieved from [Link]

  • Abrams, S. R. (1986). Isomerization of alkyl branched alkynoic acids. Canadian Journal of Chemistry, 64(2), 457-462.
  • ResearchGate. (n.d.). Synthesis of 3-pentanone on MnO2/γ-Al2O3 catalyst. Retrieved from [Link]

  • Google Patents. (1999). Isomerization of carboxylic acids.
  • Google Patents. (1990). Improved process for the manufacture of 3-pentenoic acid.
  • PubChem. (n.d.). (3Z)-3-Pentenoic acid. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Pentenoic acid (CAS 5204-64-8). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentenoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (3E)-3-Pentenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pentenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 3-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-pentynoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile reagent into their synthetic workflows. My goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule containing both a carboxylic acid and an internal alkyne. This combination of functional groups offers a wide range of synthetic possibilities. However, it is this very duality that can also lead to undesired side reactions if not properly managed. The key to successfully using this compound lies in understanding the delicate balance of reactivity between the carboxyl group and the triple bond under various reaction conditions. This guide will walk you through the most common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a mixture of isomers. How can I prevent the isomerization of this compound?

Issue: You've observed the formation of unexpected isomers, such as 2,4-pentadienoic acid, 4-pentynoic acid, or allene derivatives, in your reaction mixture.

Root Cause Analysis: The most common cause of isomerization in alkynoic acids is the presence of a strong base. The methylene protons adjacent to the carboxylic acid (at the C2 position) are acidic and can be deprotonated. Similarly, protons on the methyl group adjacent to the alkyne can also be removed under strongly basic conditions. This can initiate a cascade of proton transfers, leading to the migration of the triple bond or rearrangement to more stable conjugated systems. Acetylenic acids are known to be isomerized by alkali metal amides of 1,3-diaminopropane to 3,5-dienoic acids[1].

Troubleshooting & Avoidance Strategies:

  • Strict pH Control: Avoid strongly basic conditions (pH > 10) whenever possible. If a base is required, opt for weaker, non-nucleophilic bases such as proton sponge or hindered tertiary amines like diisopropylethylamine (DIPEA).

  • Temperature Management: Isomerization reactions often have a significant activation energy. Running your reaction at lower temperatures can help to minimize or eliminate this side reaction.

  • Protecting Group Strategy: If strongly basic conditions are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester functionality is less acidic and can prevent the initial deprotonation that leads to isomerization. The protecting group can be removed under acidic or neutral conditions once the desired transformation at the alkyne is complete.

Protocol: Esterification of this compound to Mitigate Isomerization

  • Dissolution: Dissolve this compound (1 equivalent) in methanol (5-10 mL per gram of acid).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05 equivalents).

  • Reflux: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-pentynoate. This ester can then be used in subsequent reactions under basic conditions with a reduced risk of isomerization.

FAQ 2: I'm observing the formation of a lactone. Why is my this compound cyclizing and how do I stop it?

Issue: You have identified a γ-lactone, specifically 5-ethylidenedihydrofuran-2-one, as a significant byproduct in your reaction.

Root Cause Analysis: The intramolecular cyclization, or lactonization, of alkynoic acids is a common side reaction, particularly in the presence of transition metal catalysts such as gold, palladium, or copper.[2][3] These metals can act as π-acids, activating the alkyne towards nucleophilic attack by the internal carboxylic acid. While this reaction is more commonly reported for terminal alkynes like 4-pentynoic acid, internal alkynes are also susceptible, especially under forcing conditions or with highly active catalysts.

Troubleshooting & Avoidance Strategies:

  • Catalyst Choice: Be mindful of the catalyst system you are employing. If the goal is not to induce cyclization, avoid catalysts known to promote this transformation, such as Au(I) or Pd(II) complexes, in the absence of other coupling partners.

  • Ligand Selection: In palladium-catalyzed reactions, the choice of ligand can influence the propensity for lactonization. Bulky, electron-donating ligands can sometimes disfavor the intramolecular cyclization pathway.

  • Protecting the Carboxylic Acid: As with isomerization, protecting the carboxylic acid as an ester will prevent it from acting as a nucleophile and thus inhibit lactonization. Silyl esters can be a good option as they are easily cleaved under mild conditions.

  • Reaction Sequencing: If possible, perform reactions at the alkyne first, and then introduce or deprotect the carboxylic acid functionality in a later step.

Visualization of Lactonization Pathway

G reactant This compound activated Activated Alkyne Complex reactant->activated Coordination catalyst Metal Catalyst (e.g., Au(I), Pd(II)) catalyst->activated lactone Lactone Product activated->lactone Intramolecular Nucleophilic Attack

Caption: Proposed pathway for metal-catalyzed lactonization.

FAQ 3: My reaction is sluggish and I'm getting a lot of starting material back. Could decarboxylation be an issue?

Issue: You are attempting a reaction, possibly a coupling or addition, and observing low conversion rates along with the potential formation of butyne or other degradation products.

Root Cause Analysis: While simple carboxylic acids are generally stable to decarboxylation, the presence of the alkyne can influence this reactivity, especially under certain catalytic conditions. Palladium-catalyzed reactions, in particular, can sometimes lead to decarboxylative coupling, where the carboxylic acid is lost as CO₂.[4] This is more likely to occur at elevated temperatures and in the presence of specific ligands and bases.

Troubleshooting & Avoidance Strategies:

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. High temperatures can promote decarboxylation.

  • Protecting Group: Converting the carboxylic acid to an ester or an amide will prevent decarboxylation. These functional groups are generally stable under the conditions that might promote the loss of a carboxyl group.

  • Alternative Catalytic Systems: If you suspect decarboxylation is occurring in a palladium-catalyzed reaction, consider exploring alternative catalysts or ligand systems that are less prone to this side reaction. For example, copper-free Sonogashira conditions might be milder in some cases, although this reaction is typically for terminal alkynes.

FAQ 4: I'm trying to perform an electrophilic addition to the alkyne, but the reaction is messy. What's going wrong?

Issue: You are attempting to add a reagent like HBr or H₂O across the triple bond, but you are getting a complex mixture of products instead of the expected ketone or vinyl halide.

Root Cause Analysis: Electrophilic additions to internal, unsymmetrical alkynes like this compound can suffer from a lack of regioselectivity. The addition of an electrophile (like H⁺) can occur at either of the two alkyne carbons, leading to a mixture of carbocation intermediates and, consequently, a mixture of final products. The carboxylic acid group itself does not strongly direct the regioselectivity of this addition.

Troubleshooting & Avoidance Strategies:

  • Use Regioselective Methods: For hydration of the alkyne to a ketone, consider using oxymercuration-demercuration. While this method also lacks strong regioselectivity for internal alkynes, it can sometimes provide a cleaner reaction than direct acid-catalyzed hydration.

  • Hydroboration-Oxidation: This method can provide complementary regioselectivity to acid-catalyzed hydration, but with internal alkynes, it can still lead to a mixture of ketones.

  • Consider Alternative Synthetic Routes: If a specific regioisomer is required, it may be more efficient to choose a different synthetic strategy that avoids the direct electrophilic addition to the internal alkyne. For example, starting with a terminal alkyne and then elaborating the carbon chain.

Visualization of Non-Regioselective Hydration

G start This compound + H₃O⁺ intermediate1 Carbocation at C3 start->intermediate1 intermediate2 Carbocation at C4 start->intermediate2 product1 Pentan-3-one-1-oic acid intermediate1->product1 product2 Pentan-4-one-1-oic acid intermediate2->product2

Caption: Non-regioselective hydration of this compound.

Summary Table of Side Reactions and Mitigation Strategies

Side ReactionTriggering ConditionsMitigation Strategies
Isomerization Strong bases (e.g., NaNH₂, LDA)Use weak, non-nucleophilic bases; lower reaction temperature; protect the carboxylic acid as an ester.
Lactonization Transition metal catalysts (Au, Pd, Cu)Choose catalysts less prone to cyclization; use bulky ligands; protect the carboxylic acid.
Decarboxylation High temperatures, certain Pd catalystsMaintain lower reaction temperatures; protect the carboxylic acid as an ester or amide.
Non-Regioselective Addition Electrophilic addition reagents (e.g., HBr, H₃O⁺)Employ more regioselective methods if available; consider alternative synthetic routes.
Oxidative Cleavage Strong oxidizing agents (O₃, KMnO₄)Avoid harsh oxidants if the alkyne is to be preserved; use milder oxidizing agents for other functional groups.

Final Recommendations from Your Application Scientist

When working with a multifunctional molecule like this compound, a proactive approach to experimental design is crucial. Before beginning your synthesis, carefully consider the compatibility of all reagents and conditions with both the alkyne and the carboxylic acid functionalities. In many cases, the use of a protecting group for the carboxylic acid is a simple and effective strategy to prevent a host of potential side reactions. By understanding the underlying chemical principles of these undesired pathways, you can design more robust and successful experiments.

Should you encounter further challenges, do not hesitate to consult the primary literature for analogous systems or reach out to our technical support team for further guidance.

References

  • Abrams, S. R. (1986). Isomerization of alkyl branched alkynoic acids. Canadian Journal of Chemistry, 64(2), 457-462. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2018). Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. Molecules, 23(11), 2943. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from [Link]

  • García-García, P., et al. (2015). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 11, 2196-2203. [Link]

  • Barluenga, J., et al. (2007). Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. Chemistry – A European Journal, 13(28), 7790-7804. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 3-Pentynoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions with 3-pentynoic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the specific challenges encountered during the synthesis of 3-pentynamides. Our focus is on delivering practical, in-depth solutions grounded in established chemical principles to enhance your reaction yields and product purity.

Introduction: The Nuances of this compound Coupling

This compound, with its terminal alkyne functionality, is a valuable building block in medicinal chemistry and materials science. However, the presence of the C-C triple bond introduces unique considerations in standard amide coupling reactions. While the fundamental principles of activating a carboxylic acid for nucleophilic attack by an amine remain the same, the potential for side reactions involving the alkyne moiety necessitates a carefully optimized approach. This guide will walk you through common pitfalls and their resolutions, ensuring a higher success rate in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Formation

Question: I am not observing any formation of my desired 3-pentynamide product. What are the likely causes?

Answer:

Several factors can contribute to a complete lack of product formation. A systematic approach to troubleshooting is crucial.

  • Ineffective Carboxylic Acid Activation: The first and most critical step is the activation of the carboxylic acid. If this step fails, the amine will not react.

    • Reagent Quality: Carbodiimides like EDC and DCC are moisture-sensitive. Ensure you are using fresh, properly stored reagents.[1] It is best to prepare solutions of EDC and NHS immediately before use as they are prone to hydrolysis.[1]

    • pH of the Reaction: For carbodiimide-mediated couplings, the activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2] The subsequent reaction with the amine is favored at a pH of 7.0-8.5.[1] Using a two-step protocol where the pH is adjusted after the initial activation can be beneficial.[1]

    • Inappropriate Coupling Reagent: While standard reagents are often effective, highly hindered amines or acids may require more potent activators. Consider using phosphonium salts like PyBOP or uronium salts like HATU, which are known for their high reactivity.[3][4][5]

  • Amine Reactivity: The nucleophilicity of your amine partner is a key factor.

    • Steric Hindrance: Bulky amines will react more slowly. Increasing the reaction temperature or switching to a more reactive coupling reagent can help overcome this.

    • Electronic Effects: Electron-withdrawing groups on the amine will decrease its nucleophilicity.

  • Side Reactions Consuming Starting Material: A significant side reaction could be consuming your this compound before it can couple with the amine.

    • Decarboxylative Coupling: In the presence of transition metal catalysts (e.g., palladium or copper), alkynyl carboxylic acids can undergo decarboxylative coupling, leading to the formation of symmetrical or unsymmetrical diynes.[6][7] If your reaction mixture contains trace metal impurities, this could be a competing pathway.

Low Yield of the Desired 3-Pentynamide

Question: My reaction is producing the desired product, but the yield is consistently low. How can I optimize it?

Answer:

Low yields are a common issue and can often be rectified by carefully tuning the reaction conditions.

  • Suboptimal Reagent Stoichiometry: The molar ratios of the coupling reagents to the carboxylic acid are critical. A common starting point is a molar excess of the coupling reagent and any additives. For EDC/NHS chemistry, a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups can be a good starting point, but optimization is often necessary.[1]

  • Hydrolysis of Activated Ester: The activated intermediate (e.g., O-acylisourea or NHS-ester) is susceptible to hydrolysis, which competes with the desired reaction with the amine.[1][2]

    • Anhydrous Conditions: While not always necessary, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.

    • Reaction Time and Temperature: Perform the reaction promptly after the activation step. Optimizing the reaction time and temperature can favor the aminolysis over hydrolysis.[1]

  • Formation of N-Acylurea Byproduct: With carbodiimide reagents, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[8] This is a common cause of low yields.

    • Use of Additives: Including additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can mitigate this side reaction by rapidly converting the O-acylisourea to a more stable active ester.[8]

Presence of Significant Byproducts

Question: My crude reaction mixture shows multiple spots on TLC, and purification is difficult. What are the likely byproducts and how can I avoid them?

Answer:

Identifying and minimizing byproducts is key to achieving high purity and simplifying purification.

  • Urea Byproduct: When using carbodiimides like DCC or EDC, the corresponding urea is a major byproduct.

    • DCC: Dicyclohexylurea (DCU) is poorly soluble in most organic solvents and can often be removed by filtration.[3]

    • EDC: The urea byproduct from EDC is water-soluble, allowing for its removal through an aqueous workup.[3][8]

  • Guanidinium Byproduct: Uronium-based coupling reagents like HATU can react with the amine to form a guanidinium byproduct, which can complicate purification.[9] Using phosphonium-based reagents like PyBOP can avoid this issue.[9]

  • Epimerization: If your amine or carboxylic acid has a chiral center alpha to the reacting functional group, there is a risk of epimerization, especially with highly activating coupling reagents and elevated temperatures. Using additives like HOBt can help suppress racemization.[3] The combination of T3P and pyridine has also been shown to be effective for low-epimerization amide bond formation.[10]

Recommended Experimental Protocols

Protocol 1: General Procedure for this compound Amide Coupling using EDC/HOBt

This protocol is a good starting point for a wide range of primary and secondary amines.

dot

Caption: EDC/HOBt Coupling Workflow for 3-Pentynamide Synthesis.

Protocol 2: High-Reactivity Coupling using HATU for Hindered Substrates

This protocol is recommended for sterically hindered amines or when faster reaction times are desired.

dot

Caption: HATU Coupling Workflow for Challenging Substrates.

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveTypical SolventKey AdvantagesPotential Drawbacks
EDC HOBt or NHSDCM, DMFWater-soluble byproduct, mild conditions.[3][8]Potential for N-acylurea formation.[8]
DCC HOBtDCMInexpensive, DCU byproduct is often easily filtered.[3]DCU can sometimes be difficult to remove completely.
HATU NoneDMFHigh reactivity, fast reaction times, low epimerization.[4][5][11][12]Can form guanidinium byproducts with the amine.[9]
PyBOP NoneDMF, DCMHigh reactivity, no guanidinium byproduct formation.[9]Can be more expensive than carbodiimides.
T3P PyridineEthyl acetate, THFLow epimerization, water-soluble byproducts, scalable.[10]May require slightly elevated temperatures for less reactive amines.

Troubleshooting Decision Tree

dot

TroubleshootingTree Start Low or No Product Yield CheckActivation Is the carboxylic acid activated? Start->CheckActivation CheckAmine Is the amine reactive enough? CheckActivation->CheckAmine Yes ReagentQuality Use fresh coupling reagents and anhydrous solvents. CheckActivation->ReagentQuality No CheckSideReactions Are there significant side reactions? CheckAmine->CheckSideReactions Yes Hindrance Increase temperature or use a more potent coupling reagent (e.g., HATU). CheckAmine->Hindrance No Hydrolysis Run under inert atmosphere; optimize reaction time and temperature. CheckSideReactions->Hydrolysis Yes NAU_Formation NAU_Formation CheckSideReactions->NAU_Formation N-Acylurea Present? Additive Use additives like HOBt or NHS. NAU_Formation->Additive Yes FinalCheck Consider purification strategy for known byproducts. NAU_Formation->FinalCheck No

Caption: Decision Tree for Troubleshooting Low Yields.

References

  • Royal Society of Chemistry. (2016). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC Advances. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydroxylative‐decarboxylative C−C coupling of alkynoic acids with allylic alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • ResearchGate. (n.d.). a) Synthetic procedure for our initial attempt at coupling 3‐butynoic.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Google Patents. (n.d.). US3144396A - Process for purification of nu-alkyl-nu-vinyl amides.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbodiimide EDC Induces Cross-Links That Stabilize RNase A C-Dimer against Dissociation: EDC Adducts Can Affect Protein Net Charge, Conformation, and Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pentenoic acid. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 12(6), 933–939. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pentenamide, (E)-. Retrieved from [Link]

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Troubleshooting low yields in the synthesis of 3-Pentynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Pentynoic Acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this synthesis. As your virtual application scientist, I will guide you through common pitfalls and provide logical, field-tested solutions to optimize your reaction yields. Our approach is built on explaining the causality behind each experimental step, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs)
Q1: I'm experiencing consistently low yields (<40%) in my this compound synthesis. What are the most common culprits?

Low yields in this synthesis typically trace back to one of four areas: (1) purity and handling of reagents, especially the organometallic precursor; (2) inadequate control of reaction conditions; (3) competing side reactions; or (4) inefficient product isolation and purification.

A common and effective route to this compound is the carboxylation of a homopropargyl Grignard reagent. This involves reacting 1-bromo-2-butyne with magnesium to form the Grignard reagent, which is then quenched with solid carbon dioxide (dry ice). The success of this multi-step process hinges on meticulous technique.

Below is a general troubleshooting workflow to diagnose the issue systematically.

TroubleshootingWorkflow start Low Yield Observed reagents 1. Verify Reagent Quality & Handling start->reagents conditions 2. Assess Reaction Conditions reagents->conditions Reagents OK reagent_sub1 Anhydrous Solvents? reagents->reagent_sub1 reagent_sub2 Grignard Formation Issues? (Mg purity, halide quality) reagents->reagent_sub2 reagent_sub3 CO2 Quality? (Fresh, non-frosty dry ice) reagents->reagent_sub3 workup 3. Evaluate Work-up & Purification conditions->workup Conditions OK condition_sub1 Inert Atmosphere? (N2 or Ar) conditions->condition_sub1 condition_sub2 Strict Temperature Control? (Grignard formation & carboxylation) conditions->condition_sub2 condition_sub3 Effective Stirring? conditions->condition_sub3 side_reactions 4. Investigate Side Reactions workup->side_reactions Work-up OK workup_sub1 Proper Quenching Technique? workup->workup_sub1 workup_sub2 Efficient Acid-Base Extraction? workup->workup_sub2 workup_sub3 Loss During Solvent Removal? workup->workup_sub3 SideReactions Grignard CH3C≡CCH2MgBr (Grignard Reagent) DesiredProduct CH3C≡CCH2COOH (this compound) Grignard->DesiredProduct + CO2, then H3O+ Protonation CH3C≡CCH3 (2-Butyne) Grignard->Protonation + H2O (Trace Moisture) Homocoupling CH3C≡CCH2CH2C≡CCH3 (2,8-Decadiyne) Grignard->Homocoupling + CH3C≡CCH2Br (Starting Material) Ketone (CH3C≡CCH2)2CO (Diketone) Grignard->Ketone + CH3C≡CCH2COOMgBr (Product Salt)

Caption: Desired reaction vs. common side reactions.

Minimization Strategies:

Side ReactionCauseMitigation Strategy
Protonation Reaction with adventitious water or other acidic protons.Use scrupulously dried glassware and anhydrous solvents. Maintain a robust inert atmosphere (N₂ or Ar). [1]
Homocoupling (Wurtz Reaction) The Grignard reagent reacts with unreacted 1-bromo-2-butyne.Add the halide slowly to the magnesium turnings to maintain a low concentration of the halide. Ensure efficient stirring to promote reaction with magnesium over coupling. [2]
Ketone Formation The Grignard reagent attacks the magnesium carboxylate salt formed after the initial carboxylation.Maintain very low temperatures (-78 °C) during carboxylation. Use a large excess of CO₂ to rapidly consume the Grignard reagent.
Q5: I suspect I'm losing my product during the work-up and purification. What is a robust protocol for isolating this compound?

This compound is a carboxylic acid, and its acidic nature is key to its purification. An acid-base extraction is the most effective method to separate it from neutral byproducts like the homocoupled dimer or unreacted starting material. [3] Common Pitfalls in Work-up:

  • Incomplete Acidification: After the CO₂ quench, the product exists as a magnesium carboxylate salt. You must add a strong acid (e.g., HCl, H₂SO₄) until the aqueous layer is acidic (pH 1-2) to fully protonate it to the free carboxylic acid.

  • Insufficient Extraction: The carboxylic acid will partition between the aqueous and organic layers. Multiple extractions with an organic solvent are necessary to recover all the product.

  • Emulsion Formation: Vigorous shaking can lead to emulsions that are difficult to separate.

Validated Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Carboxylation

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 1-bromo-2-butyne

  • Anhydrous diethyl ether (or THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric acid (3 M)

  • Sodium chloride (brine), saturated solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a stir bar, a reflux condenser, and a pressure-equalizing addition funnel, all under a positive pressure of nitrogen or argon.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow to cool.

  • Grignard Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Dissolve 1-bromo-2-butyne (1.0 equivalent) in anhydrous diethyl ether in the addition funnel. Add a small portion of the bromide solution to the magnesium. The reaction should initiate (bubbling, slight cloudiness). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation.

  • Carboxylation: In a separate, larger flask, place a large excess (~5-10 equivalents) of freshly crushed dry ice. Add anhydrous diethyl ether to create a slurry. While stirring vigorously, slowly transfer the prepared Grignard solution via cannula or add it dropwise to the dry ice slurry at -78 °C.

  • Quench & Acidification: Allow the mixture to warm to room temperature slowly. The thick slurry will become more mobile. Once at room temperature, slowly and carefully add 3 M HCl with cooling in an ice bath until the aqueous layer is clear and acidic to pH paper (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three times with diethyl ether. Combine all organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification via Acid-Base Extraction

If the crude product contains significant neutral impurities, a full acid-base extraction is recommended.

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Base Extraction: Transfer to a separatory funnel and extract three times with a saturated sodium bicarbonate solution. The acidic product will move into the aqueous layer as its sodium salt, leaving neutral impurities in the ether layer.

  • Recovery: Combine the aqueous layers. Cool the combined aqueous solution in an ice bath and carefully re-acidify to pH 1-2 with concentrated HCl. The this compound will precipitate or form an oil.

  • Final Extraction: Extract the acidified aqueous layer three times with fresh diethyl ether.

  • Drying & Concentration: Combine these final organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

References
  • Shi, J.-B., Bu, Q., Liu, B.-Y., Dai, B., & Liu, N. (2021). Organocatalytic Strategy for the Fixation of CO2 via Carboxylation of Terminal Alkynes. The Journal of Organic Chemistry, 86(3), 1850–1860. Available at: [Link]

  • Adkins, H., & Williams, J. L. R. (1952). Process for producing trans-3-pentenoic acid. U.S. Patent No. 2,586,341. Washington, DC: U.S. Patent and Trademark Office.
  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Retrieved from Mettler Toledo. Available at: [Link]

  • Burke, P. M. (1991). Improved process for the manufacture of 3-pentenoic acid. European Patent No. EP 0405433 A1. Munich, Germany: European Patent Office. Available at: [Link]

  • Issayeva, A., et al. (2023). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. Catalysts, 13(5), 885. Available at: [Link]

  • Yamamoto, A. (1992). Synthesis of Organometallic Compounds. In Organotransition Metal Chemistry. John Wiley & Sons.
  • Zhang, P., Le, C., & MacMillan, D. W. C. (2014). Decarboxylative Alkynylation. Journal of the American Chemical Society, 136(51), 17904–17907. Available at: [Link]

  • Neves, P., et al. (2022). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts, 12(11), 1365. Available at: [Link]

  • Richey, H. G. (2000). The Grignard Reagents. Organometallics, 19(26), 5729–5733. Available at: [Link]

  • Wang, Z., et al. (2020). Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers, 7(1), 107-113. Available at: [Link]

  • Cox, P. J. (1998). Organometallic Reagents in Synthesis. Oxford University Press.
  • LibreTexts Chemistry. (2023). Synthesis and Reactions of Organometallic Compounds. Available at: [Link]

  • Paulik, F. E., & Hershman, A. (1998). Method for producing 3-pentenoic acid. Japanese Patent No. JP2761603B2. Tokyo, JP: Japan Patent Office.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester. Available at: [Link]

  • Study.com. (n.d.). Alkyne Functional Group & Reactions. Retrieved from Study.com. Available at: [Link]

  • Ashenhurst, J. (2023). Reactions of Alkynes: Oxidation of Alkynes With O3 and KMnO4. Master Organic Chemistry. Available at: [Link]

  • California State University San Marcos. (n.d.). Alkyne Reactions.
  • Ashenhurst, J. (2023). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Available at: [Link]

  • Toray Industries. (1999). Method for purifying pyruvic acid compounds. European Patent No. EP 0937703 A1. Munich, Germany: European Patent Office.
  • Virtual Organic Chemistry Lab. (2021, June 6). Acid-Base Extraction of Three Organic Compounds [Video]. YouTube. Available at: [Link]

Sources

Handling and storage guidelines for 3-Pentynoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Pentynoic Acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and storage. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

For optimal long-term stability, this compound should be stored at 2-8°C. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from atmospheric components.[1] The container should be tightly sealed and kept in a cool, dry, and well-ventilated place away from heat, sparks, and flame.[1] Additionally, protection from light is recommended to prevent light-induced degradation.[1]

Q2: My this compound has developed a yellow tint. Is it still usable?

A faint yellow color can be an initial sign of degradation. While slight discoloration may not significantly impact all applications, it is an indicator that the compound is beginning to degrade. The usability depends on the sensitivity of your experiment. For highly sensitive applications, it is recommended to use a fresh, colorless batch. The yellowing could be due to oxidation or polymerization, so it is crucial to review your storage and handling procedures to prevent further degradation.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound include:

  • Oxidation: The carbon-carbon triple bond is susceptible to oxidative cleavage by strong oxidizing agents, which can break the triple bond to form carboxylic acids.[2]

  • Polymerization: Like many unsaturated compounds, this compound can be susceptible to polymerization, especially when exposed to heat, light, or contaminants that can act as initiators.[3][4] Storing monomers with an inhibitor is a common practice to prevent this.[5]

  • Hygroscopicity: Short-chain carboxylic acids can be hygroscopic, meaning they can absorb moisture from the air.[6][7] This can lead to changes in concentration and potentially facilitate other degradation reactions.

Q4: How should I properly handle this compound to minimize degradation?

Proper handling is critical to maintaining the integrity of this compound. Always handle the compound under an inert atmosphere to minimize exposure to air and moisture.[1] Use clean, dry glassware and equipment. When not in use, ensure the container is tightly sealed and stored under the recommended conditions. Avoid repeated freeze-thaw cycles if the material is stored frozen. For regular use, it is advisable to aliquot the material into smaller, single-use vials to avoid contaminating the main stock.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Change in physical state (e.g., liquid to solid or vice versa) Temperature fluctuations or moisture absorption.Verify the melting point of your batch against the literature value. Store at a consistent, recommended temperature. Increased water content can lower the melting point.
Unexpected peaks in analytical data (NMR, GC-MS, etc.) Presence of degradation products (e.g., oxidation byproducts, polymers).Compare your data with a reference spectrum of a fresh sample. Consider re-purifying the material if necessary. Review handling procedures to identify potential sources of contamination or degradation.
Inconsistent experimental results Degradation of the starting material.Use a fresh vial of this compound for a control experiment. If the results are consistent with the new vial, discard the old stock. Implement stricter handling and storage protocols.
Visible precipitate or cloudiness in solution Polymerization or insolubility of degradation products.Filter the solution and analyze the precipitate and filtrate separately to identify the impurity. Discard the stock if significant polymerization has occurred.

Experimental Protocols

Protocol for Aliquoting this compound Under Inert Atmosphere

This protocol describes the proper procedure for aliquoting this compound to maintain its purity and prevent degradation.

Materials:

  • Stock container of this compound

  • Sterile, amber glass vials with PTFE-lined caps

  • Inert gas source (Argon or Nitrogen) with a regulator and tubing

  • Schlenk line or glove box (recommended)

  • Dry, clean syringes and needles

  • Parafilm or vial sealer

Procedure:

  • Preparation: Ensure all glassware and equipment are thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere: If using a Schlenk line, connect the stock container and the aliquot vials to the line. Evacuate and backfill with inert gas three times to ensure an oxygen-free environment. If using a glove box, place all materials inside and purge according to the glove box protocol.

  • Transfer: Using a clean, dry syringe, carefully withdraw the desired amount of this compound from the stock container.

  • Dispensing: Dispense the acid into the pre-purged aliquot vials.

  • Sealing: Immediately cap the vials tightly. For added protection, wrap the cap and neck of the vial with Parafilm.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration (if diluted), date of aliquoting, and storage conditions. Store the aliquots at the recommended 2-8°C.

Visualizations

Degradation Pathway of this compound

cluster_degradation Degradation Pathways A This compound B Oxidative Cleavage Products (e.g., Carboxylic Acids) A->B Oxidizing Agents C Polymers A->C Heat, Light, Initiators D Hydrated Acid A->D Moisture

Caption: Potential degradation pathways for this compound.

Recommended Handling and Storage Workflow

cluster_storage Storage cluster_handling Handling A Store at 2-8°C D Use Inert Atmosphere A->D B Inert Atmosphere (Ar/N2) B->D C Protect from Light C->D E Aliquot for Daily Use D->E F Tightly Seal Container E->F

Sources

Technical Support Center: Scale-Up Synthesis of 3-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-pentynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe synthesis of this valuable chemical intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most amenable to scale-up?

There are several established methods for the synthesis of this compound. The most prevalent laboratory-scale synthesis involves the carboxylation of a 1-butyne derivative. A common approach is the reaction of propyne with a strong base, such as n-butyllithium (n-BuLi), followed by quenching with carbon dioxide (CO2).

For scale-up, direct carboxylation of terminal alkynes using CO2 is an attractive and atom-economical approach.[1] Recent advancements have explored the use of various catalysts, including copper and silver-based systems, to facilitate this transformation under milder conditions.[2][3] While the Grignard-based routes are also viable, the use of highly reactive organolithium reagents like n-BuLi presents significant safety and handling challenges at a larger scale.[4][5]

An alternative route involves the oxidation of 3-pentyn-1-ol. However, the availability and cost of the starting material, as well as the generation of waste from the oxidizing agent, should be considered for large-scale economic viability.

Q2: My reaction yield has significantly dropped upon scaling up the carboxylation of propyne with n-BuLi and CO2. What are the likely causes?

Several factors can contribute to a decrease in yield during the scale-up of this reaction.

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of the viscous organolithium reagent and ensuring efficient diffusion of gaseous CO2 can be challenging. This can lead to localized "hot spots" and side reactions.

  • Temperature Control: The lithiation of propyne is exothermic. Inadequate heat dissipation in a larger vessel can lead to a temperature increase, promoting side reactions such as oligomerization of the alkyne or reaction of n-BuLi with the solvent.

  • CO2 Addition: The method of CO2 addition is critical. Bubbling gaseous CO2 through the reaction mixture may not be efficient on a large scale. The use of a CO2 atmosphere or the addition of solid dry ice can also lead to inefficiencies and localized freezing.

  • Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and air.[4] Any leaks in the reactor setup or impurities in the reagents or solvents will consume the n-BuLi, reducing the amount available for the desired reaction.

Q3: I am observing the formation of significant byproducts during my scale-up synthesis. How can I identify and minimize them?

Common byproducts in the synthesis of this compound via the carboxylation of propyne include:

  • Hexanoic acid: This can form from the reaction of unreacted n-BuLi with CO2.

  • Dimeric and oligomeric species: These can arise from the self-reaction of the lithium acetylide intermediate, especially at elevated temperatures.

  • Isomeric acids: Depending on the reaction conditions, other pentynoic acid isomers could potentially form, though this compound is generally the major product from propyne.

To minimize byproduct formation:

  • Ensure complete reaction of propyne: Use a slight excess of propyne to ensure all the n-BuLi is consumed before the addition of CO2.

  • Optimize CO2 delivery: Introduce CO2 in a controlled manner to maintain a consistent reaction temperature and ensure efficient quenching of the acetylide.

  • Maintain low temperatures: Conduct the reaction at low temperatures (typically -78 °C) to suppress side reactions.

Q4: What are the best practices for safely handling n-butyllithium on a large scale?

Handling n-butyllithium, a pyrophoric reagent, requires stringent safety protocols, especially at scale.[4][6]

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[4]

  • Proper Personal Protective Equipment (PPE): Fire-resistant lab coats, safety glasses with side shields, and appropriate gloves are mandatory.[6]

  • Transfer Techniques: Use of cannulas or dedicated transfer lines is essential for transferring large volumes of n-BuLi. Syringe transfer is generally not recommended for large quantities due to the risk of leaks and exposure to air.[4][7]

  • Quenching: Have a proper quenching station and procedure in place for any excess or spilled reagent. A beaker of an appropriate quenching agent like isopropanol should be readily accessible.[8]

  • Fire Safety: A Class D fire extinguisher, suitable for combustible metal fires, must be immediately available in the work area.[6] Never use water to extinguish an organolithium fire.[8]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive n-Butyllithium Titrate the n-BuLi solution before use to determine its exact molarity. Old or improperly stored bottles may have a lower concentration.
Presence of Moisture or Air Thoroughly dry all glassware and equipment. Purge the entire system with a dry, inert gas before introducing reagents. Use anhydrous solvents.[4]
Inefficient CO2 Quench Ensure rapid and efficient mixing during the addition of CO2. Consider alternative CO2 sources, such as passing CO2 through a dip tube below the surface of the reaction mixture.
Incorrect Stoichiometry Re-verify the calculations for all reagents. Ensure that propyne is in slight excess relative to n-BuLi.
Problem 2: Product Contamination and Purification Challenges
Potential Cause Troubleshooting Steps
Formation of Hexanoic Acid Add the CO2 slowly and with vigorous stirring to minimize the reaction of unreacted n-BuLi with CO2.
Presence of Neutral Byproducts After quenching the reaction, perform an acid-base extraction. The this compound will be extracted into the aqueous basic layer, leaving neutral byproducts in the organic layer.[9][10]
Difficulty in Isolating the Product After acidification of the aqueous layer, ensure complete extraction of the this compound with a suitable organic solvent. Multiple extractions may be necessary.
Residual Solvent Use a rotary evaporator to remove the bulk of the solvent, followed by high vacuum to remove trace amounts.
Problem 3: Exothermic Reaction and Poor Temperature Control
Potential Cause Troubleshooting Steps
Rapid Addition of n-BuLi Add the n-BuLi solution dropwise or via a syringe pump to control the rate of addition and manage the exotherm.
Inadequate Cooling Ensure the cooling bath has sufficient capacity for the scale of the reaction. For larger reactors, consider using a jacketed vessel with a circulating coolant.
Poor Heat Transfer Use a reactor with a high surface-area-to-volume ratio. Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling medium.

III. Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • Propyne (condensed)

  • n-Butyllithium in hexanes (2.5 M)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 6 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet connected to a nitrogen or argon line.

  • Add anhydrous diethyl ether or THF to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.

  • Bubble a slight excess of propyne gas through the cold solvent.

  • Slowly add the n-butyllithium solution to the stirred solution while maintaining the temperature at -78 °C.

  • After the addition is complete, stir the mixture for an additional hour at -78 °C.

  • Slowly add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by slowly adding 6 M HCl until the aqueous layer is acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation under reduced pressure.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel and add a saturated solution of sodium bicarbonate.

  • Shake the funnel vigorously, venting frequently to release the pressure from the evolved CO2.

  • Allow the layers to separate and collect the aqueous layer.

  • Repeat the extraction of the organic layer with the sodium bicarbonate solution.

  • Combine the aqueous layers and wash with diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the solution is acidic (pH ~2).

  • Extract the acidified aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the purified this compound.

IV. Visualizations

Workflow for Scale-Up Synthesis and Troubleshooting

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_troubleshooting Troubleshooting Prep Reaction Setup (Inert Atmosphere) Lithiation Lithiation of Propyne (-78 °C) Prep->Lithiation Reagents Reagent Preparation (Anhydrous Solvents, Titrate n-BuLi) Reagents->Lithiation Carboxylation Carboxylation with CO2 (Controlled Addition) Lithiation->Carboxylation Exotherm Exotherm? Lithiation->Exotherm Check Temp Control Quench Aqueous Quench Carboxylation->Quench LowYield Low Yield? Carboxylation->LowYield Check CO2 Addition Extraction Acid-Base Extraction Quench->Extraction Purification Distillation/Recrystallization Extraction->Purification Byproducts Byproducts? Extraction->Byproducts Optimize Extraction

Caption: A workflow diagram illustrating the key stages and troubleshooting points in the scale-up synthesis of this compound.

Decision Tree for Handling n-Butyllithium

BuLi_Handling Start Handling n-BuLi PPE Wear Appropriate PPE? (FR Coat, Goggles) Start->PPE Inert Work Under Inert Atmosphere? PPE->Inert Stop STOP! Address Safety Concerns PPE->Stop No Transfer Select Transfer Method Inert->Transfer Inert->Stop No SmallScale Small Scale (<50 mL)? Transfer->SmallScale LargeScale Large Scale (>50 mL)? Transfer->LargeScale Syringe Use Syringe with Caution SmallScale->Syringe Yes Cannula Use Cannula Transfer LargeScale->Cannula Yes QuenchReady Quenching Agent Ready? Syringe->QuenchReady Cannula->QuenchReady FireExtinguisher Class D Fire Extinguisher Nearby? QuenchReady->FireExtinguisher QuenchReady->Stop No Proceed Proceed with Reaction FireExtinguisher->Proceed Yes FireExtinguisher->Stop No

Caption: A decision tree outlining the critical safety checks for handling n-butyllithium at different scales.

V. References

  • Gooßen, L. J., et al. (2018). Salt-free copper-catalyzed carboxylation of terminal alkynes with CO2. Angewandte Chemie International Edition, 57(42), 13863-13866.

  • JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.

  • FMC Lithium. (2002). Safe handling of organolithium compounds in the laboratory.

  • Baran, P. S., et al. (2013). Decarboxylative Alkynylation. Journal of the American Chemical Society, 135(43), 16054–16057.

  • Reddit. (2022). Handling nBuLi. r/Chempros.

  • FMC Lithium. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(8), 937-954.

  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned.

  • Zhang, Y., et al. (2013). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry, 15(11), 3123-3127.

  • ResearchGate. (n.d.). Carboxylation of Alkenes and Alkynes Using CO2 as a Reagent: An Overview.

  • ChemicalBook. (2023). 3-PENTENOIC ACID.

  • MDPI. (2021). Carboxylation of Alkenes and Alkynes Using CO2 as a Reagent: An Overview. Catalysts, 11(1), 107.

  • Organic Syntheses. (n.d.). VINYLACETIC ACID.

  • ChemicalBook. (n.d.). 4-PENTYNOIC ACID synthesis.

  • Frontiers. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 12.

  • PubChem. (n.d.). This compound.

  • ResearchGate. (2020). Bio-based Pentenoic Acids as Intermediates to Higher Value-Added Mono- and Dicarboxylic Acids.

  • Cheméo. (n.d.). Chemical Properties of 3-Pentenoic acid (CAS 5204-64-8).

  • CPI. (2023). 6 key challenges when scaling up sustainable chemical processes.

  • Unknown Source. SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES.

  • Santa Cruz Biotechnology. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). 4-Pentynoic acid.

  • NIST. (n.d.). This compound.

  • MDPI. (2022). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. Catalysts, 12(1), 89.

  • MDPI. (2022). Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. Molecules, 27(15), 4993.

  • Royal Society of Chemistry. (2023). Sustainable eco-friendly scale-up synthesis of polytartaric acid using renewable feedstocks. Green Chemistry, 25(23), 9636-9644.

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.

  • JACS Au. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry.

  • ResearchGate. (2022). Metallaphotoredox-catalyzed alkynylcarboxylation of alkenes with CO2 and alkynes for expedient access to β-alkynyl acids.

  • Sigma-Aldrich. (n.d.). 3-Pentenoic acid.

  • PubMed Central. (2021). Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives.

  • PubMed Central. (2022). Metallaphotoredox-catalyzed alkynylcarboxylation of alkenes with CO2 and alkynes for expedient access to β-alkynyl acids.

  • Wiley Online Library. (2021). Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives.

  • Google Patents. (2003). Process for purifying an organic acid.

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

  • ResearchGate. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.

  • PubMed Central. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.

  • MDPI. (2024). NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase. Catalysts, 14(1), 53.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Pentynoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Pentynoic Acid Derivatives

This compound and its derivatives are important building blocks in organic synthesis, finding application in the preparation of a variety of more complex molecules. Their utility is noted in the synthesis of small-molecule inhibitors of geranylgeranyltransferase Type I and as precursors to Salinosporamide A, a potent proteasome inhibitor with anticancer properties[1]. Given their role in the development of potentially therapeutic compounds, the precise and accurate characterization of these molecules is of paramount importance. NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will delve into the nuances of ¹H and ¹³C NMR spectroscopy as applied to this compound, methyl 3-pentynoate, and 3-pentynamide. By understanding the characteristic chemical shifts and coupling patterns of these compounds, researchers can confidently identify and differentiate them, ensuring the integrity of their synthetic pathways.

Principles of NMR Characterization for Alkynoic Acids and Their Derivatives

The ¹H and ¹³C NMR spectra of this compound and its derivatives are governed by the electronic environments of the constituent protons and carbon atoms. The key structural features influencing the spectra are the carbon-carbon triple bond (alkyne), the carboxylic acid or derivative functional group, and the adjacent methylene and methyl groups.

¹H NMR Spectroscopy: The chemical shift (δ) of a proton is primarily determined by the electron density around it. Electronegative atoms or groups withdraw electron density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (downfield). The protons on the carbons adjacent to the carbonyl group and the alkyne are therefore expected to be shifted downfield. The multiplicity of a proton signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring, non-equivalent protons, following the n+1 rule.

¹³C NMR Spectroscopy: The chemical shift of a carbon atom is also highly dependent on its electronic environment. Carbons in electron-deficient environments, such as carbonyl carbons and sp-hybridized alkyne carbons, are significantly deshielded and appear at high chemical shifts. The chemical shift range for organic molecules is much larger in ¹³C NMR than in ¹H NMR, leading to less signal overlap and often a more straightforward interpretation.

Comparative Spectral Analysis

To illustrate the distinctive NMR characteristics of this compound and its derivatives, the following sections present a detailed analysis of their ¹H and ¹³C NMR spectra. All spectral data is compiled from the Spectral Database for Organic Compounds (SDBS)[2][3][4][5].

This compound: The Parent Compound

¹H NMR Analysis: The ¹H NMR spectrum of this compound exhibits two key signals. The protons of the methyl group (CH₃) adjacent to the alkyne typically appear as a triplet, due to coupling with the methylene protons, in the upfield region of the spectrum. The methylene protons (CH₂) between the alkyne and the carboxylic acid will appear as a quartet, due to coupling with the methyl protons. The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very high chemical shift, often above 10 ppm.

¹³C NMR Analysis: The ¹³C NMR spectrum of this compound is characterized by the presence of five distinct carbon signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the highest chemical shift. The two sp-hybridized carbons of the alkyne will have characteristic shifts in the midfield region of the spectrum. The methylene and methyl carbons will appear at lower chemical shifts.

Methyl 3-Pentynoate: The Ester Derivative

¹H NMR Analysis: Esterification of the carboxylic acid to its methyl ester results in predictable changes in the ¹H NMR spectrum. The most notable difference is the appearance of a sharp singlet for the methoxy protons (OCH₃) of the ester group, typically around 3.7 ppm. The methylene protons adjacent to the newly formed ester group will experience a slight shift compared to the parent acid. The characteristic signals for the methyl and methylene groups of the pentynyl chain will remain, with minor shifts in their positions.

¹³C NMR Analysis: In the ¹³C NMR spectrum of methyl 3-pentynoate, the carbonyl carbon of the ester group will be slightly shifted compared to the carboxylic acid. A new signal for the methoxy carbon will appear in the 50-60 ppm range. The chemical shifts of the alkyne, methylene, and methyl carbons of the pentynyl backbone will also show minor variations.

3-Pentynamide: The Amide Derivative

¹H NMR Analysis: Conversion of the carboxylic acid to a primary amide introduces two new protons attached to the nitrogen atom. These amide protons (NH₂) typically appear as a broad singlet in the downfield region, though their chemical shift can be highly variable depending on the solvent and concentration. The methylene protons adjacent to the amide carbonyl will be shifted compared to both the acid and the ester.

¹³C NMR Analysis: The carbonyl carbon of the amide in the ¹³C NMR spectrum will have a chemical shift distinct from that of the carboxylic acid and the ester. The other carbon signals of the 3-pentynyl moiety will experience subtle shifts due to the change in the electronic nature of the functional group.

Summary of NMR Data

The following tables provide a comparative summary of the ¹H and ¹³C NMR spectral data for this compound, methyl 3-pentynoate, and 3-pentynamide.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

CompoundCH₃ (C-5)CH₂ (C-2)OCH₃NH₂COOH
This compound 1.77 (t, J=2.6 Hz)3.16 (q, J=2.6 Hz)--~11-12 (br s)
Methyl 3-Pentynoate 1.76 (t, J=2.6 Hz)3.12 (q, J=2.6 Hz)3.72 (s)--
3-Pentynamide ~1.8 (t)~3.0 (q)-~6-8 (br s)-

Note: The chemical shift of the COOH and NH₂ protons can vary significantly depending on solvent and concentration. Data for 3-pentynamide is estimated based on typical values for primary amides.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC=O (C-1)C-2C-3C-4C-5OCH₃
This compound 176.813.979.973.13.5-
Methyl 3-Pentynoate 171.514.180.472.83.552.3
3-Pentynamide ~174~14~80~73~3.5-

Note: Data for 3-pentynamide is estimated based on typical values for primary amides.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of methyl 3-pentynoate and 3-pentynamide from this compound, as well as a general protocol for NMR sample preparation.

Synthesis of Methyl 3-Pentynoate (Fischer Esterification)

This protocol describes a classic Fischer esterification, which is a reliable method for converting carboxylic acids to their corresponding methyl esters using an acid catalyst[1].

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-pentynoate.

  • Purify the product by distillation or column chromatography if necessary.

Synthesis of 3-Pentynamide

This protocol utilizes a common method for amide synthesis, involving the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia[6].

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Ammonia solution (e.g., 0.5 M in dioxane or aqueous ammonium hydroxide)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and slowly add thionyl chloride (1.1 - 1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool in an ice bath.

  • Slowly add the ammonia solution (2-3 eq) to the cooled acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-pentynamide.

  • Purify the product by recrystallization or column chromatography.

NMR Sample Preparation and Data Acquisition

Procedure:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are common.

Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis start This compound ester_synth Esterification (e.g., Fischer) start->ester_synth amide_synth Amidation (e.g., via Acyl Chloride) start->amide_synth ester Methyl 3-Pentynoate ester_synth->ester amide 3-Pentynamide amide_synth->amide sample_prep Sample Preparation (Dissolution in Deuterated Solvent) ester->sample_prep amide->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spec_analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) data_proc->spec_analysis structure Structural Confirmation spec_analysis->structure caption Workflow for Synthesis and NMR Characterization

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 3-Pentynoic Acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the nuances of mass spectrometry is paramount for accurate molecular identification and characterization. This guide provides an in-depth technical comparison of the mass spectrometric behavior of 3-pentynoic acid and its primary reaction products. We will explore the fragmentation patterns, analytical methodologies, and the underlying chemical principles that govern their behavior in a mass spectrometer.

Introduction to this compound and its Significance

This compound (C₅H₆O₂) is a short-chain unsaturated carboxylic acid with a terminal alkyne group.[1][2] Its rigid structure and reactive triple bond make it a valuable building block in organic synthesis. The ability to selectively transform the alkyne and carboxylic acid functionalities allows for the creation of a diverse range of molecules with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for monitoring reactions involving this compound and for characterizing its downstream products. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands out as a powerful tool for this purpose, offering high sensitivity and detailed structural information.

Mass Spectrometry of this compound: An Analytical Challenge

Direct analysis of short-chain carboxylic acids like this compound by GC-MS can be challenging due to their polarity and volatility.[3] These characteristics can lead to poor chromatographic peak shape and interactions with the stationary phase. Therefore, derivatization is often a necessary step to improve their analytical performance.

Derivatization for GC-MS Analysis

To enhance volatility and improve chromatographic separation, the carboxylic acid group of this compound is typically converted into a less polar ester, commonly a methyl or trimethylsilyl (TMS) ester.[4] This process not only improves the compound's behavior on a GC column but also often leads to more predictable and informative fragmentation patterns in the mass spectrometer.

Predicted Electron Ionization (EI) Fragmentation of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in common databases, we can predict its fragmentation pattern based on the known behavior of similar molecules, such as its isomer 4-pentynoic acid, and general principles of mass spectrometry.[5][6][7]

Upon electron ionization (EI), this compound (molar mass: 98.10 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 98. The fragmentation of this molecular ion will be dictated by the presence of the carboxylic acid group and the triple bond.

Key Predicted Fragmentation Pathways:

  • Loss of the hydroxyl group (-OH): A prominent peak is expected at m/z 81 (M-17) due to the loss of the hydroxyl radical. This is a characteristic fragmentation of carboxylic acids.[7]

  • Loss of the carboxyl group (-COOH): Another significant fragmentation pathway for carboxylic acids is the loss of the entire carboxyl group as a radical, resulting in a peak at m/z 53 (M-45).[6]

  • McLafferty Rearrangement: For carboxylic acids with a sufficiently long alkyl chain, a McLafferty rearrangement can occur. In this compound, this would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. This would lead to the formation of a neutral enol and a charged alkene fragment. However, the rigidity of the triple bond may influence the favorability of this rearrangement. A prominent peak resulting from a McLafferty rearrangement is often observed in the mass spectra of larger carboxylic acids.[8][9]

  • Cleavage adjacent to the triple bond: The presence of the alkyne group can also direct fragmentation. Cleavage of the C-C bond between the methylene group and the triple bond could lead to resonance-stabilized fragments.

The following diagram illustrates the predicted fragmentation of this compound.

This compound (M=98) This compound (M=98) M+ at m/z 98 M+ at m/z 98 This compound (M=98)->M+ at m/z 98 Ionization (EI) [M-OH]+ at m/z 81 [M-OH]+ at m/z 81 M+ at m/z 98->[M-OH]+ at m/z 81 - .OH [M-COOH]+ at m/z 53 [M-COOH]+ at m/z 53 M+ at m/z 98->[M-COOH]+ at m/z 53 - .COOH Other Fragments Other Fragments M+ at m/z 98->Other Fragments Rearrangements & other cleavages

Caption: Predicted Electron Ionization fragmentation of this compound.

Comparative Analysis of this compound Reaction Products

To illustrate the utility of mass spectrometry in monitoring chemical transformations, we will compare the expected mass spectra of this compound with those of its key reaction products: 3-pentenoic acid (from hydrogenation), 3-hydroxypentanoic acid (from hydration), and methyl 3-pentynoate (from esterification).

Hydrogenation Product: 3-Pentenoic Acid

Catalytic hydrogenation of the triple bond in this compound yields 3-pentenoic acid (C₅H₈O₂), which has a molar mass of 100.12 g/mol .[10] This seemingly small change has a significant impact on the mass spectrum.

Expected Mass Spectrum of 3-Pentenoic Acid:

  • Molecular Ion (M⁺˙): A molecular ion peak is expected at m/z 100.

  • Fragmentation: The fragmentation pattern will be characteristic of an unsaturated carboxylic acid. The presence of the double bond will influence the fragmentation, potentially leading to allylic cleavage. Similar to the parent compound, losses of -OH (m/z 83) and -COOH (m/z 55) are anticipated.

CompoundMolar Mass ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound98.109881, 53
3-Pentenoic Acid100.1210083, 55
Hydration Product: 3-Hydroxypentanoic Acid

The acid-catalyzed hydration of the triple bond in this compound would initially produce an enol that would quickly tautomerize to the more stable 3-oxopentanoic acid. Subsequent reduction would yield 3-hydroxypentanoic acid (C₅H₁₀O₃), with a molar mass of 118.13 g/mol .

Expected Mass Spectrum of 3-Hydroxypentanoic Acid (as a derivative):

Direct GC-MS analysis of 3-hydroxypentanoic acid is challenging due to the presence of two polar functional groups. Derivatization of both the carboxylic acid and hydroxyl groups is necessary. For instance, as a di-TMS derivative, the fragmentation would be dominated by cleavage of the C-C bond between the carbon bearing the -OTMS group and the adjacent carbon, leading to characteristic fragment ions. The mass spectrum of the ethyl ester of 3-hydroxypentanoic acid shows a molecular ion at m/z 146 and significant fragments from the loss of water and the ethoxy group.[11]

Esterification Product: Methyl 3-Pentynoate

Fischer esterification of this compound with methanol in the presence of an acid catalyst yields methyl 3-pentynoate (C₆H₈O₂), with a molar mass of 112.13 g/mol .[12][13][14][15]

Expected Mass Spectrum of Methyl 3-Pentynoate:

  • Molecular Ion (M⁺˙): A molecular ion peak is expected at m/z 112.

  • Fragmentation: The fragmentation of esters is well-characterized. A key fragmentation pathway is the loss of the alkoxy group (-OCH₃), leading to an acylium ion. For methyl 3-pentynoate, this would result in a peak at m/z 81 (M-31). Another common fragmentation is a McLafferty rearrangement if a gamma-hydrogen is available.

CompoundMolar Mass ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound98.109881, 53
Methyl 3-Pentynoate112.1311281

The following diagram illustrates the comparative workflow for the analysis of this compound and its reaction products.

cluster_reactions Reactions of this compound cluster_products Reaction Products cluster_analysis Mass Spectrometry Analysis This compound This compound Hydrogenation Hydrogenation This compound->Hydrogenation Hydration Hydration This compound->Hydration Esterification Esterification This compound->Esterification 3-Pentenoic Acid 3-Pentenoic Acid Hydrogenation->3-Pentenoic Acid 3-Hydroxypentanoic Acid 3-Hydroxypentanoic Acid Hydration->3-Hydroxypentanoic Acid Methyl 3-Pentynoate Methyl 3-Pentynoate Esterification->Methyl 3-Pentynoate Derivatization (e.g., Silylation) Derivatization (e.g., Silylation) 3-Pentenoic Acid->Derivatization (e.g., Silylation) 3-Hydroxypentanoic Acid->Derivatization (e.g., Silylation) GC-MS Analysis GC-MS Analysis Methyl 3-Pentynoate->GC-MS Analysis Derivatization (e.g., Silylation)->GC-MS Analysis Fragmentation Pattern Analysis Fragmentation Pattern Analysis GC-MS Analysis->Fragmentation Pattern Analysis

Sources

A Comparative Guide to Confirming the Functional Groups of 3-Pentynoic Acid via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of Fourier Transform Infrared (FTIR) spectroscopy to unequivocally confirm the functional groups of 3-pentynoic acid. We will move beyond a simple peak-listing approach, delving into the causal relationships behind spectral features and employing a comparative analysis to differentiate this compound from structurally similar molecules.

The Unique Spectroscopic Challenge of this compound

This compound (C₅H₆O₂) is a bifunctional molecule featuring two key functional groups: a carboxylic acid (-COOH) and an internal alkyne (C≡C). The successful confirmation of its structure via FTIR rests on identifying the distinct vibrational signatures of each group and, critically, using the absence of other related peaks to rule out isomeric alternatives. The interplay of these groups, particularly the profound effect of hydrogen bonding in the carboxylic acid dimer, creates a highly characteristic infrared spectrum.

Deconstructing the FTIR Spectrum: Expected Signatures of this compound

An FTIR spectrum provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds, causing them to vibrate. For this compound, we anticipate two major sets of characteristic absorptions.

The Carboxylic Acid Moiety: A Dominant Signature

The carboxylic acid group provides the most prominent and easily identifiable features in the spectrum, largely due to strong intermolecular hydrogen bonding which causes the formation of a stable dimer.

  • O-H Stretching: The most telling feature is an exceptionally broad absorption band appearing between 2500 and 3300 cm⁻¹.[1][2] This significant broadening is a direct consequence of the persistent hydrogen bonding between two molecules of the acid.[3] This peak is often so wide that it can partially obscure the C-H stretching signals that also appear in this region.[4]

  • C=O (Carbonyl) Stretching: A strong, sharp absorption peak is expected between 1710 and 1760 cm⁻¹.[2] Because carboxylic acids typically exist as hydrogen-bonded dimers in the solid or liquid state, this peak is most commonly observed around 1710 cm⁻¹.[1][5]

  • C-O Stretching: A medium intensity peak corresponding to the C-O single bond stretch is typically found in the 1210-1320 cm⁻¹ region.[4]

The Internal Alkyne Moiety: A Subtle Confirmation

In contrast to the carboxylic acid group, the internal alkyne presents a more subtle spectroscopic feature.

  • C≡C (Alkyne) Stretching: The carbon-carbon triple bond stretch gives rise to an absorption in the 2100-2260 cm⁻¹ range.[6][7] For internal alkynes like that in this compound, this peak is characteristically weak.[8] Its intensity is dependent on the change in dipole moment during the vibration; in a perfectly symmetrical internal alkyne, this peak might be absent altogether. However, the presence of the polar carboxylic acid group ensures sufficient asymmetry for a weak but detectable peak.

  • Absence of ≡C-H Stretching: Critically, because the alkyne is internal, there will be no sharp, strong absorption band around 3300 cm⁻¹.[7][9] The presence of such a peak would instead indicate a terminal alkyne. This absence is a key piece of confirmatory evidence.

Comparative Spectral Analysis: A Self-Validating Approach

To truly trust the identification, we must compare the expected spectrum of this compound with that of plausible alternatives. This comparative logic is essential for validating the structural assignment.

CompoundKey Differentiating FTIR Features
This compound (Target) Broad O-H (~2500-3300 cm⁻¹) , Strong C=O (~1710 cm⁻¹) , Weak C≡C (~2100-2260 cm⁻¹) , Absence of ≡C-H (~3300 cm⁻¹) .
Pentanoic Acid Possesses the broad O-H and strong C=O peaks of a carboxylic acid. However, it completely lacks the C≡C absorption in the ~2100-2260 cm⁻¹ region.
4-Pentynoic Acid (Isomer) Contains both carboxylic acid and alkyne peaks. Crucially, as a terminal alkyne, it will show a strong, sharp ≡C-H stretch around 3300 cm⁻¹ in addition to the C≡C stretch.[8][9]
3-Pentanone Shows a strong C=O absorption around 1715 cm⁻¹ but lacks the extremely broad O-H stretch characteristic of a carboxylic acid.[10]
Pent-1-yn-3-ol (Isomer) Features a terminal alkyne (sharp ≡C-H at ~3300 cm⁻¹, weak C≡C at ~2140 cm⁻¹) and an alcohol O-H. The alcohol O-H is broad (~3200-3550 cm⁻¹) but typically less so than a carboxylic acid's O-H.[10] It also lacks the C=O peak .

This comparative analysis demonstrates how a combination of present and absent peaks provides a robust confirmation of the target molecule's structure.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid FTIR technique that requires minimal sample preparation, making it ideal for solid or liquid samples like this compound.[11][12]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This prevents cross-contamination.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal. This crucial step records the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.[11]

  • Sample Application: Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[12]

  • Data Acquisition: Acquire the sample spectrum. Typical parameters are:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.[11]

  • Post-Acquisition: Release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in Step 2.

  • Data Processing: Use the spectrometer software to perform an automatic baseline correction and ATR correction if necessary.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Sample to Crystal B->C D 4. Apply Consistent Pressure C->D E 5. Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) D->E F 6. Clean ATR Crystal E->F G 7. Process Spectrum (Baseline/ATR Correction) F->G H 8. Identify Characteristic Peaks G->H

Caption: ATR-FTIR workflow for the analysis of this compound.

Data Interpretation and Final Confirmation

The final step is to analyze the acquired spectrum against the expected absorption bands.

Summary of Expected Absorptions for this compound
Wavenumber (cm⁻¹)Functional Group & VibrationExpected Intensity & Shape
2500–3300Carboxylic Acid: O-H StretchStrong, Very Broad
~2960-2850Alkane: C-H StretchMedium-Weak (often obscured by O-H)
2100–2260Internal Alkyne: C≡C StretchWeak, Sharp
~1710Carboxylic Acid: C=O StretchStrong, Sharp
1210–1320Carboxylic Acid: C-O StretchMedium
Logical Confirmation Pathway

Logic_Flow Start Acquired Spectrum BroadOH Peak at 2500-3300 cm⁻¹? | Very Broad? Start->BroadOH StrongCO Peak at ~1710 cm⁻¹? | Strong & Sharp? BroadOH:s->StrongCO Yes Fail Structure Not Confirmed BroadOH:e->Fail No WeakAlkyne Peak at 2100-2260 cm⁻¹? | Weak? StrongCO:s->WeakAlkyne Yes StrongCO:e->Fail No NoTerminal Absence of sharp peak at ~3300 cm⁻¹? WeakAlkyne:s->NoTerminal Yes WeakAlkyne:e->Fail No Result Structure Confirmed: This compound NoTerminal:s->Result Yes NoTerminal:e->Fail No

Caption: Logical flowchart for the confirmation of this compound from its FTIR spectrum.

Conclusion

FTIR spectroscopy is a powerful, rapid, and definitive tool for the structural confirmation of this compound. The key to a successful analysis lies not only in identifying the characteristic broad O-H stretch, the strong carbonyl peak, and the weak internal alkyne stretch but also in using a comparative mental framework to rule out structural isomers. By following a robust experimental protocol and a logical interpretation strategy, researchers can confidently validate the functional group identity of this molecule.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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  • TMP Chem. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3-Pentynoic Acid Versus Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the nuanced reactivity of terminal alkynes is a cornerstone of synthetic strategy. Among these, 3-pentynoic acid presents a unique case. Its structure, featuring a terminal alkyne separated from a carboxylic acid by a single methylene group, introduces electronic and steric factors that differentiate its reactivity from simple terminal alkynes. This guide provides an in-depth, objective comparison of this compound's performance in key synthetic transformations against other common terminal alkynes, supported by mechanistic insights and detailed experimental protocols.

Unraveling the Reactivity of Terminal Alkynes: Core Principles

The reactivity of a terminal alkyne is primarily governed by the accessibility of the electrons in its triple bond and the acidity of its terminal proton. Several factors modulate this reactivity:

  • Electronic Effects: Electron-withdrawing or -donating groups in proximity to the alkyne can significantly alter the electron density of the triple bond and the acidity of the terminal proton. The sp-hybridized carbons of an alkyne are more electronegative than sp2-hybridized carbons of an alkene, which influences their reactivity in electrophilic additions.[1][2]

  • Steric Hindrance: The size of substituents near the reaction center can impede the approach of reagents, thereby slowing down reaction rates.[3][4][5] Bulky groups can hinder access to the triple bond, affecting the efficiency of reactions like catalytic hydrogenation and hydroboration.[1]

  • Acidity of the Terminal Proton: The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than those on alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44).[6] This increased acidity is due to the high s-character of the sp-hybridized orbital, which stabilizes the resulting acetylide anion.[6] This allows for deprotonation by a strong base to form a potent nucleophile.[6][7]

This compound: A Unique Player

This compound (CAS 36781-65-4) possesses a molecular formula of C5H6O2 and a molecular weight of 98.101 g/mol .[8][9] Its structure, CH3C≡CCH2COOH, presents a fascinating juxtaposition of a nucleophilic alkyne and an acidic carboxylic acid. This duality dictates its reactivity profile. The key distinguishing feature is the electron-withdrawing nature of the carboxylic acid group. This effect, transmitted through the sigma bond framework, can influence the electron density of the alkyne and the acidity of the terminal proton, albeit to a lesser extent than if it were directly conjugated.

Comparative Reactivity Analysis

To provide a clear comparison, we will examine the performance of this compound against two representative terminal alkynes: 1-hexyne, a simple straight-chain alkyne, and phenylacetylene, an alkyne bearing an aromatic substituent. The analysis will focus on two of the most synthetically important reactions for terminal alkynes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[10][11][12] This reaction is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance.[11]

Mechanistic Insight: The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. The rate of this reaction is sensitive to the electronic properties of the alkyne.

This compound in CuAAC: The electron-withdrawing carboxylic acid group in this compound is expected to slightly decrease the electron density of the alkyne, potentially making it less nucleophilic and slowing the initial coordination to the copper(I) catalyst. However, this effect is likely modest due to the insulating methylene spacer. The acidic proton of the carboxylic acid can also be a complicating factor, potentially reacting with bases used in the reaction mixture. This necessitates careful selection of reaction conditions, such as using a non-basic catalyst system or protecting the carboxylic acid.

Comparative Data (Qualitative):

AlkyneExpected Relative Reactivity in CuAACRationale
1-HexyneHighUnencumbered terminal alkyne with no strong electronic effects.
PhenylacetyleneModerate to HighThe phenyl group can have complex electronic effects, but it generally participates well in CuAAC.
This compound Moderate The electron-withdrawing carboxyl group may slightly deactivate the alkyne. The acidic proton requires careful consideration of reaction conditions.
Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[13][14][15]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[13] In the copper cycle, a copper(I) acetylide is formed.[13] In the palladium cycle, oxidative addition of the halide to the palladium(0) complex is followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the product.[16] The formation of the copper acetylide is a critical step.

This compound in Sonogashira Coupling: Similar to CuAAC, the electronic effect of the carboxylic acid in this compound can influence the rate of copper acetylide formation. The acidity of the carboxylic acid proton again presents a challenge, as it can react with the amine base typically used in the Sonogashira reaction. This can be overcome by using an excess of the base or by choosing a base that selectively deprotonates the alkyne.

Comparative Data (Qualitative):

AlkyneExpected Relative Reactivity in Sonogashira CouplingRationale
1-HexyneHighA standard substrate for Sonogashira coupling.
PhenylacetyleneHighCommonly used and generally provides good yields.
This compound Moderate to Low The carboxylic acid can interfere with the basic reaction conditions and potentially deactivate the catalysts. Protection of the acid may be necessary for optimal results.

Experimental Protocols

To provide a practical framework for the comparison, detailed protocols for the CuAAC and Sonogashira reactions are provided below. These protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction, which can be adapted for this compound, 1-hexyne, and phenylacetylene.

Materials:

  • Terminal alkyne (this compound, 1-hexyne, or phenylacetylene)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and t-butanol)

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 1 M solution of sodium ascorbate in water. This solution should be freshly prepared.

    • Prepare a 100 mM solution of CuSO4·5H2O in water.

    • Prepare a 100 mM solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vial, dissolve the terminal alkyne (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of water and t-butanol (10 mL).

    • To this solution, add the THPTA solution (100 µL, 0.01 mmol).

    • Add the CuSO4 solution (100 µL, 0.01 mmol).

    • Finally, add the freshly prepared sodium ascorbate solution (100 µL, 0.1 mmol) to initiate the reaction.[10][17]

  • Reaction Monitoring and Workup:

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • THPTA: This water-soluble ligand stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and increasing the reaction rate.[10][17]

  • Sodium Ascorbate: This reducing agent reduces the Cu(II) precatalyst to the active Cu(I) catalyst in situ.[10][17]

  • Water/t-Butanol Solvent System: This solvent mixture is effective at dissolving both polar and nonpolar reactants, creating a homogeneous reaction environment.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide.

Materials:

  • Terminal alkyne (this compound, 1-hexyne, or phenylacetylene)

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., iodobenzene, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02 mmol), and copper(I) iodide (0.04 mmol).[13]

    • Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).[13]

    • Stir the mixture for 5-10 minutes at room temperature.

  • Addition of Alkyne:

    • Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via a syringe.[13]

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) complexes are sensitive to air, and an inert atmosphere prevents their degradation.[15]

  • Amine Base: The base is crucial for neutralizing the hydrogen halide produced during the reaction and for the formation of the copper acetylide.[13][15]

  • Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of the copper acetylide, which is a key intermediate in the catalytic cycle, and increases the reaction rate.[15]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the CuAAC and Sonogashira coupling reactions.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alkyne Prepare Alkyne & Azide Solution mix Combine Reactants prep_alkyne->mix prep_cu Prepare CuSO4/THPTA Solution prep_cu->mix prep_asc Prepare Sodium Ascorbate Solution initiate Initiate with Ascorbate prep_asc->initiate mix->initiate react Stir at RT initiate->react extract Extraction react->extract purify Column Chromatography extract->purify product Pure Triazole purify->product Sonogashira_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification add_reagents Add Aryl Halide, Pd Catalyst, CuI, Base add_alkyne Add Terminal Alkyne add_reagents->add_alkyne react Stir at RT or Heat add_alkyne->react extract Extraction & Washing react->extract purify Column Chromatography extract->purify product Coupled Product purify->product

Caption: Workflow for the Sonogashira Coupling Reaction.

Conclusion

This compound, while a terminal alkyne, exhibits a reactivity profile that is subtly yet significantly different from its simpler counterparts. The presence of the carboxylic acid group introduces electronic and functional group compatibility challenges that must be addressed through careful reaction design. In CuAAC, its reactivity is expected to be moderate, while in Sonogashira coupling, it may be lower due to potential interference with the basic conditions. For researchers and drug development professionals, understanding these nuances is critical for the successful implementation of this compound in complex synthetic routes. The provided protocols and mechanistic insights offer a solid foundation for navigating the unique chemistry of this valuable bifunctional building block.

References

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Efficacy of 3-Pentynoic acid as a GGTase-I inhibitor compared to other small molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the efficacy of various small molecule inhibitors targeting Geranylgeranyltransferase-I (GGTase-I). An extensive review of the current scientific literature did not yield any data supporting the activity of 3-Pentynoic acid as a GGTase-I inhibitor. Therefore, this guide will focus on well-characterized classes of GGTase-I inhibitors, offering a valuable resource for those in the field of cancer biology and drug discovery.

The Critical Role of GGTase-I in Cellular Signaling and Disease

Geranylgeranyltransferase-I (GGTase-I) is a pivotal enzyme in the post-translational modification of a significant number of proteins, many of which are crucial for intracellular signaling. This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl lipid moiety to a cysteine residue within a C-terminal 'CaaX' motif of substrate proteins. This process, known as geranylgeranylation, is essential for the proper membrane localization and function of these proteins.

Key substrates of GGTase-I include the Rho family of small GTPases (e.g., RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton, cell adhesion, migration, and proliferation.[1][2] Given that many of these signaling pathways are hijacked in cancer to promote tumor growth and metastasis, GGTase-I has emerged as a compelling therapeutic target.[1][3] Inhibition of GGTase-I can disrupt these oncogenic signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[4]

The following sections will delve into the diverse chemical scaffolds of small molecules that have been developed to inhibit GGTase-I, their comparative efficacies, and the experimental methodologies used to characterize them.

Key Classes of GGTase-I Inhibitors

The landscape of GGTase-I inhibitors is diverse, ranging from molecules designed to mimic the natural substrates of the enzyme to novel scaffolds discovered through high-throughput screening.

Peptidomimetic Inhibitors

The initial wave of GGTase-I inhibitors was rationally designed based on the CaaX tetrapeptide sequence recognized by the enzyme.[4] These peptidomimetic compounds typically feature a cysteine analog to chelate the active site zinc ion, along with modifications to the peptide backbone to enhance cell permeability and metabolic stability.

A notable example is GGTI-2418 , a potent and selective GGTase-I inhibitor.[5][6] It was designed based on the C-terminal sequence of RhoA and competitively inhibits GGTase-I with a high degree of selectivity over the related enzyme Farnesyltransferase (FTase).[5][6]

Non-Peptidomimetic Inhibitors

To overcome the inherent limitations of peptidomimetics, such as poor bioavailability, significant efforts have been directed towards the discovery of non-peptidomimetic inhibitors. These compounds often possess more drug-like properties.

GGTI-DU40 is a prime example of a potent and selective non-peptidomimetic GGTase-I inhibitor identified through screening of a diverse chemical library.[7] Its mechanism of action is competitive with the protein substrate and uncompetitive with the geranylgeranyl pyrophosphate (GGPP) substrate.[7] Other novel scaffolds, including dihydropyrroles and tetrahydropyridines, have also been identified through chemical library screening and have shown submicromolar IC50 values.[8][9][10]

Natural Product Inhibitors

Virtual screening of large compound libraries has suggested that some natural products may possess GGTase-I inhibitory activity. For instance, in silico docking studies have indicated that compounds like camptothecin and curcumin have high binding affinities for the active site of GGTase-I.[5][8][11] While these findings require experimental validation, they highlight the potential of natural product libraries as a source for novel GGTase-I inhibitor scaffolds.

Comparative Efficacy of Selected GGTase-I Inhibitors

The following table summarizes the inhibitory potency of several well-characterized small molecule GGTase-I inhibitors. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.

InhibitorChemical ClassIC50 / KiMechanism of ActionSelectivityReference(s)
GGTI-2418 PeptidomimeticIC50: 9.5 nM (GGTase-I)Competitive with protein substrate>5,000-fold vs. FTase[5][6]
GGTI-DU40 Non-peptidomimeticKi: 0.8 nMCompetitive with protein substrate, uncompetitive with GGPPHighly selective for GGTase-I[7]
GGTI-298 Peptidomimetic-Competitive with protein substrate-[8][12]
P61-E7 Tetrahydropyridine--Selective for GGTase-I[13]
Compound 22 DihydropyrroleSubmicromolar IC50--[8]
Compound 23 TetrahydropyridineSubmicromolar IC50--[8]

Experimental Protocols for Assessing GGTase-I Inhibition

The characterization of GGTase-I inhibitors relies on a combination of in vitro enzymatic assays and cell-based assays to confirm their on-target activity and cellular effects.

In Vitro GGTase-I Inhibition Assay (Radiometric)

This protocol describes a standard method for measuring the enzymatic activity of GGTase-I and the potency of inhibitors.

Principle: This assay quantifies the incorporation of a radiolabeled geranylgeranyl group from [3H]geranylgeranyl pyrophosphate ([3H]GGPP) onto a recombinant protein substrate, such as K-Ras4B or RhoA.

Materials:

  • Purified recombinant human GGTase-I

  • Recombinant protein substrate (e.g., K-Ras4B or RhoA)

  • [3H]Geranylgeranyl pyrophosphate ([3H]GGPP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 20 µM ZnCl2, 5 mM MgCl2, 5 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Scintillation vials and scintillation fluid

  • Filter paper and vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, purified GGTase-I, and the protein substrate.

  • Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.

  • Initiate the enzymatic reaction by adding [3H]GGPP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Incubate on ice for 30 minutes to precipitate the proteins.

  • Collect the protein precipitate by vacuum filtration onto filter paper.

  • Wash the filters with 5% TCA to remove unincorporated [3H]GGPP.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell-Based Assay for GGTase-I Inhibition (Western Blot)

This protocol assesses the ability of a compound to inhibit protein geranylgeranylation within a cellular context.

Principle: Inhibition of GGTase-I leads to an accumulation of unprenylated substrate proteins, which can be detected by a shift in their electrophoretic mobility on an SDS-PAGE gel.

Materials:

  • Human cancer cell line (e.g., Panc-1, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against a GGTase-I substrate (e.g., RhoA, Rap1A)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a known GGTase-I inhibitor as a positive control) for 24-48 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the GGTase-I substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • An upward shift in the molecular weight of the target protein in treated cells compared to the control indicates an accumulation of the unprenylated form, confirming GGTase-I inhibition.

Signaling Pathways and Visualizations

The inhibition of GGTase-I primarily impacts signaling pathways regulated by the Rho family of small GTPases.

GGTase_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane Rho_GDP Rho-GDP (inactive) GGTase_I GGTase-I Rho_GDP->GGTase_I GG_Rho_GDP GG-Rho-GDP (inactive) GGTase_I->GG_Rho_GDP Geranylgeranylation GGPP GGPP GGPP->GGTase_I Membrane_GG_Rho_GDP GG-Rho-GDP GG_Rho_GDP->Membrane_GG_Rho_GDP Membrane Localization Membrane_GG_Rho_GTP GG-Rho-GTP (active) Membrane_GG_Rho_GDP->Membrane_GG_Rho_GTP GEF (GTP loading) Effector Downstream Effectors (e.g., ROCK) Membrane_GG_Rho_GTP->Effector Cytoskeletal_Changes Cytoskeletal Reorganization Cell Proliferation Cell Migration Effector->Cytoskeletal_Changes Inhibitor GGTase-I Inhibitor Inhibitor->GGTase_I

Caption: GGTase-I mediated RhoA signaling pathway and point of inhibition.

The workflow for identifying and validating novel GGTase-I inhibitors typically follows a multi-step process.

GGTi_Workflow Screening High-Throughput Screening (Chemical Libraries) Hit_ID Hit Identification Screening->Hit_ID In_Vitro_Assay In Vitro Enzymatic Assay (IC50 Determination) Hit_ID->In_Vitro_Assay Selectivity Selectivity Profiling (vs. FTase, etc.) In_Vitro_Assay->Selectivity Cell_Based_Assay Cell-Based Assays (Target Engagement) Selectivity->Cell_Based_Assay Functional_Assays Cellular Functional Assays (Proliferation, Migration) Cell_Based_Assay->Functional_Assays Lead_Opt Lead Optimization (SAR Studies) Functional_Assays->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo

Caption: Experimental workflow for GGTase-I inhibitor discovery and development.

Conclusion and Future Perspectives

The inhibition of GGTase-I remains a promising strategy for the development of novel therapeutics, particularly in oncology. While significant progress has been made in identifying potent and selective small molecule inhibitors from various chemical classes, challenges remain in translating these findings into clinical success. The early clinical trial of GGTI-2418, for example, demonstrated safety but limited efficacy, possibly due to rapid elimination.[5]

Future research will likely focus on the development of inhibitors with improved pharmacokinetic properties and the identification of predictive biomarkers to select patient populations most likely to respond to GGTase-I-targeted therapies. Furthermore, the exploration of novel chemical scaffolds through advanced computational methods and innovative screening platforms will continue to be a priority in the quest for the next generation of GGTase-I inhibitors.

References

  • Castellano, S., Fiji, H. D. G., Kinderman, S. S., Watanabe, M., de Leon, P., Tamanoi, F., & Kwon, O. (2007). Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I. Journal of the American Chemical Society, 129(18), 5843–5845. [Link]

  • Castellano, S., Fiji, H. D. G., Kinderman, S. S., Watanabe, M., de Leon, P., Tamanoi, F., & Kwon, O. (2007). Small-molecule inhibitors of protein geranylgeranyltransferase type I. PubMed, 17439124. [Link]

  • Castellano, S., et al. (2007). Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I. Journal of the American Chemical Society, 129(18), 5843-5845. [Link]

  • Fian, K., et al. (2021). A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors. Targeted Oncology, 16(2), 203-210. [Link]

  • Peterson, Y. K., et al. (2009). The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation. Journal of Medicinal Chemistry, 52(14), 4343-4354. [Link]

  • Thippanna, M., et al. (2013). A Homology Based Model and Virtual Screening of Inhibitors for Human Geranylgeranyl Transferase 1 (GGTase1). Bioinformation, 9(19), 973-978. [Link]

  • Dera, A. A., & Al-Shaeri, M. A. (2015). Protein Prenylation and Human Health. International Journal of Health Sciences, 9(3), 330–345. [Link]

  • Peterson, Y. K., et al. (2009). Discovery of geranylgeranyltransferase-I inhibitors with novel scaffolds by the means of quantitative structure-activity relationship modeling, virtual screening, and experimental validation. Scholars@Duke. [Link]

  • Thippanna, M., et al. (2013). A Homology Based Model and Virtual Screening of Inhibitors for Human Geranylgeranyl Transferase 1 (GGTase1). Bioinformation, 9(19), 973-978. [Link]

  • Peterson, Y. K., Kelly, P., Weinbaum, C. A., & Casey, P. J. (2006). A novel protein geranylgeranyltransferase-I inhibitor with high potency, selectivity, and cellular activity. Journal of Biological Chemistry, 281(18), 12445–12450. [Link]

  • Brtva, T. R., & Der, C. J. (2005). Geranylgeranyltransferase I as a target for anti-cancer drugs. The Journal of Clinical Investigation, 115(10), 2653–2655. [Link]

  • Virtanen, S. S., et al. (2007). Inhibition of GGTase-I and FTase disrupts cytoskeletal organization of human PC-3 prostate cancer cells. The International Journal of Biochemistry & Cell Biology, 39(4), 816-829. [Link]

  • Dera, A. A., & Al-Shaeri, M. A. (2015). Protein Prenylation and Human Health. International Journal of Health Sciences, 9(3), 330–345. [Link]

  • van de Donk, W. A. (2004). Inhibitors of protein: geranylgeranyl transferases. Current Medicinal Chemistry, 11(13), 1681–1698. [Link]

  • Chan, L. N., Fiji, H. D. G., Watanabe, M., Kwon, O., & Tamanoi, F. (2011). Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I. PLoS ONE, 6(10), e26485. [Link]

  • Chan, L. N., Fiji, H. D. G., Watanabe, M., Kwon, O., & Tamanoi, F. (2011). Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I. PLoS ONE, 6(10), e26485. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). GGTI-DU40 is a high potency inhibitor of GGTase-I. Retrieved from [Link]

  • Yokoyama, K., et al. (1994). Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I. The Journal of biological chemistry, 269(34), 21549–21554. [Link]

  • Taylor, J. S., et al. (2003). Structure of mammalian protein geranylgeranyltransferase type-I. The EMBO journal, 22(22), 5963–5974. [Link]

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A Comparative Guide to the Stereoselectivity of Reactions Involving 3-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. The stereochemical outcome of a reaction can dramatically alter the biological activity and safety profile of a molecule. 3-Pentynoic acid, a versatile C5 building block, presents a valuable scaffold, yet its utility is intrinsically linked to our ability to control the stereochemistry of its transformations. This guide provides an in-depth analysis of the stereoselectivity of key reactions involving this compound, offering a comparative look at different methodologies and the mechanistic principles that govern their outcomes.

Part 1: Diastereoselective Reduction of the Alkyne Moiety

The most common transformation of this compound involves the reduction of its carbon-carbon triple bond. The choice of reagents and reaction conditions dictates the formation of either the (Z) (cis) or (E) (trans) alkene isomer.

Synthesis of (Z)-3-Pentenoic Acid via Catalytic Hydrogenation

The syn-addition of hydrogen across the alkyne is required to produce the (Z)-alkene. This is reliably achieved using a "poisoned" catalyst, most notably Lindlar's catalyst.[1][2]

Mechanism Deep Dive: Lindlar's catalyst, typically palladium on calcium carbonate or barium sulfate treated with lead acetate and quinoline, possesses a deactivated surface.[1][3] The reaction proceeds through the adsorption of hydrogen gas onto the palladium surface, forming palladium hydride species. The alkyne then coordinates to the surface, and two hydrogen atoms are delivered to the same face of the triple bond in a concerted or near-concerted fashion. This syn-addition mechanism is the cornerstone of (Z)-alkene synthesis from alkynes.[2] The "poisoning" of the catalyst is crucial; it prevents the over-reduction of the newly formed alkene to the corresponding alkane.[3][4]

Experimental Protocol: Hydrogenation with Lindlar's Catalyst

  • In a flask equipped with a stir bar, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude (Z)-3-pentenoic acid. Further purification can be achieved by chromatography if necessary.

Workflow for (Z)-Alkene Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3_Pentynoic_Acid This compound Reaction Syn-Hydrogenation 3_Pentynoic_Acid->Reaction H2 H₂ Gas H2->Reaction Lindlar Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) Lindlar->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Filtration & Solvent Removal Reaction->Workup Z_Alkene (Z)-3-Pentenoic Acid Workup->Z_Alkene

Caption: Workflow for the synthesis of (Z)-3-pentenoic acid.

Synthesis of (E)-3-Pentenoic Acid via Dissolving Metal Reduction

To achieve the (E)-alkene, an anti-addition of hydrogen atoms is necessary. The classic method for this transformation is the dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia.[5][6]

Mechanism Deep Dive: This reaction proceeds via a radical mechanism.[7] A sodium atom donates an electron to the alkyne, forming a radical anion intermediate.[5] This highly basic intermediate is protonated by the ammonia solvent to give a vinylic radical.[6] A second sodium atom donates another electron to form a vinylic anion.[8] This vinyl anion intermediate can interconvert between cis and trans conformations, but the trans conformation is sterically favored to minimize repulsion between the substituents.[9] Protonation of this more stable trans anion leads to the formation of the (E)-alkene product.[5][8]

Experimental Protocol: Dissolving Metal Reduction

  • Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

  • Condense anhydrous ammonia into the flask at -78 °C.

  • Carefully add small pieces of sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons.[6]

  • Add a solution of this compound in a suitable co-solvent (e.g., THF) dropwise to the ammonia solution.

  • Stir the reaction mixture at -78 °C until the alkyne is consumed (monitored by TLC or GC).

  • Quench the reaction by the careful addition of a proton source, such as ammonium chloride, to neutralize the excess sodium and any acetylide anions formed.

  • Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the resulting (E)-3-pentenoic acid as needed.

Mechanism of Dissolving Metal Reduction

G Alkyne R-C≡C-R' RadicalAnion [R-C=C-R']⁻• Alkyne->RadicalAnion + e⁻ (from Na) VinylicRadical R-C=C(H)-R'• RadicalAnion->VinylicRadical + H⁺ (from NH₃) VinylicAnion [R-C=C(H)-R']⁻ VinylicRadical->VinylicAnion + e⁻ (from Na) TransAlkene (E)-Alkene VinylicAnion->TransAlkene + H⁺ (from NH₃) Na Na• Na2 Na• NH3 NH₃ NH3_2 NH₃

Caption: Stepwise mechanism of alkyne reduction to a trans-alkene.

Performance Comparison: (Z) vs. (E) Selective Reductions
FeatureCatalytic Hydrogenation (Lindlar)Dissolving Metal Reduction (Na/NH₃)
Stereoselectivity High for (Z)-alkene (syn-addition)[2]High for (E)-alkene (anti-addition)[5][6]
Yield Generally highGenerally high
Reaction Conditions Room temperature, H₂ balloonLow temperature (-78 °C), liquid NH₃[6]
Experimental Setup Relatively simpleRequires specialized low-temperature apparatus
Safety Concerns Flammable H₂ gas, pyrophoric catalystReactive alkali metals, cryogenic liquid
Substrate Scope Broad, but sensitive to over-reduction[3]Not suitable for terminal alkynes without modification[6][8]

Part 2: Stereoselective Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond of this compound is another fundamental transformation. This reaction typically proceeds with high stereoselectivity.

Mechanism Deep Dive: The electrophilic addition of a halogen to an alkyne proceeds through a cyclic halonium ion intermediate, similar to the mechanism for alkenes.[10] The alkyne's π-electrons attack the bromine molecule, displacing a bromide ion and forming a bridged bromonium ion.[11] The displaced bromide ion then acts as a nucleophile and attacks one of the carbons of the bridged intermediate from the opposite face.[10] This Sₙ2-like ring-opening results in a net anti-addition of the two halogen atoms, leading predominantly to the (E)-dihaloalkene.[11]

Experimental Protocol: Bromination of this compound

  • Dissolve this compound in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of bromine (Br₂), typically as a solution in the same solvent, dropwise with stirring.

  • Allow the reaction to proceed until the characteristic red-brown color of bromine disappears.

  • Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude (E)-4,5-dibromo-3-pentenoic acid.

Mechanism of Anti-Halogenation

G Alkyne This compound (R-C≡C-R') Intermediate Cyclic Bromonium Ion (Bridged Intermediate) Alkyne->Intermediate + Br₂ Halogen Br₂ Product (E)-Dibromoalkene (Anti-addition Product) Intermediate->Product + Br⁻ (backside attack)

Caption: Formation of a trans-dihaloalkene via a cyclic intermediate.

Part 3: Asymmetric Hydrogenation and Future Outlook

While the aforementioned reactions control diastereoselectivity, achieving enantioselectivity in reactions of this compound requires the use of chiral catalysts. Asymmetric hydrogenation, a field for which the 2001 Nobel Prize in Chemistry was awarded to Knowles and Noyori, offers powerful methods to this end.[12]

For substrates like this compound, a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium with chiral phosphine ligands, can facilitate the enantioselective addition of hydrogen.[12] This would produce a chiral pentanoic acid derivative. While specific data for the asymmetric hydrogenation of this compound itself is not widely published, the principles are well-established for similar unsaturated acids.[13] The substrate would coordinate to the chiral metal center, and the stereochemistry of the ligand environment would direct the addition of hydrogen to one face of the double bond, leading to a high enantiomeric excess of one enantiomer.

Comparative Methods for Chiral Carboxylic Acids

MethodDescriptionAdvantagesDisadvantages
Asymmetric Hydrogenation Direct hydrogenation of a prochiral alkene (e.g., from this compound) using a chiral catalyst.[12]High atom economy, high enantioselectivity.Requires specialized and often expensive chiral catalysts.
Chiral Resolution Separation of a racemic mixture of a chiral carboxylic acid.Applicable to a wide range of compounds.Maximum theoretical yield is 50%, often laborious.
Chiral Pool Synthesis Synthesis starting from a naturally occurring chiral molecule.Predictable stereochemistry.Limited by the availability of suitable starting materials.

The stereoselective transformation of this compound is a testament to the power and subtlety of modern organic chemistry. By carefully selecting reagents and understanding the underlying reaction mechanisms, chemists can precisely control the three-dimensional structure of the products. For professionals in drug development and scientific research, this control is not merely an academic exercise but a critical tool in the creation of novel, effective, and safe chemical entities.

References

  • 9.5: Reduction of Alkynes . (2024, March 18). Chemistry LibreTexts. [Link]

  • 1.6: Reduction of Alkynes . (2023, July 18). Chemistry LibreTexts. [Link]

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst . Master Organic Chemistry. [Link]

  • Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia . (2023, April 30). JoVE. [Link]

  • Reduction of Alkynes . OpenOChem Learn. [Link]

  • Ch 9 : Alkynes + Na + NH3 . University of Calgary. [Link]

  • Dissolving Metal Reduction of Alkynes . (2018, January 29). YouTube. [Link]

  • Alkyne Hydrogenation | Overview & Reaction Mechanism . Study.com. [Link]

  • Ch 9 : Alkynes + H2 . University of Calgary. [Link]

  • Reduction of alkynes (video) . Khan Academy. [Link]

  • Alkynes Addition Reaction of Halogens . Unacademy. [Link]

  • 9.3: Reactions of Alkynes - Addition of HX and X₂ . (2024, March 24). Chemistry LibreTexts. [Link]

  • Alkyne Halogenation: Bromination and Chlorination of Alkynes . (2013, May 29). Master Organic Chemistry. [Link]

  • Asymmetric hydrogenation . Wikipedia. [Link]

  • Heterogeneous asymmetric reactions Part 17. Asymmetric hydrogenation of 2-methyl-2-pentenoic acid over cinchona modified Pd/Al>2>O>3> catalysts . (2000, September 18). University of Massachusetts Boston. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, technically grounded protocol for the proper disposal of 3-pentynoic acid (CAS 36781-65-4), a valuable reagent in organic synthesis. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to ensure a self-validating and safe workflow. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Hazard Assessment and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its hazards is essential. This compound, like many carboxylic acids, presents specific risks that dictate the required safety measures and disposal pathway.

1.1. GHS Hazard Profile According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards.[1]

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/IrritationH315: Causes skin irritationDanger
Serious Eye Damage/IrritationH318: Causes serious eye damageDanger
Specific Target Organ ToxicityH335: May cause respiratory irritationDanger

Data sourced from PubChem Laboratory Chemical Safety Summary (LCSS).[1]

Given the corrosive nature of similar compounds, it is prudent to treat this compound as a corrosive material that can cause severe burns to skin and eyes and damage to the respiratory tract upon inhalation.[2][3]

1.2. Mandatory Personal Protective Equipment (PPE) and Handling

A proactive approach to safety is non-negotiable. The following PPE and handling procedures must be strictly observed:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[4]

  • Hand Protection : Use chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and discard any that are contaminated or damaged.[5][6]

  • Body Protection : A flame-retardant lab coat must be worn and fully fastened. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is required.[4][5]

  • Ventilation : All handling and disposal procedures, particularly neutralization, must be performed in a certified chemical fume hood to prevent the inhalation of irritating vapors.[4][5][7]

  • Safe Handling : Never work alone. Use a bottle carrier when transporting containers of acid.[4] Avoid all personal contact with the chemical.[5]

Disposal Decision Workflow

The correct disposal path depends on the quantity of the waste and whether it has been contaminated with other hazardous substances. This decision tree provides a clear visual guide for selecting the appropriate protocol.

G start This compound Waste Generated is_contaminated Contaminated with other hazardous chemicals (e.g., solvents, heavy metals)? start->is_contaminated quantity Assess Quantity of Uncontaminated Waste is_contaminated->quantity  No protocol_b Follow Protocol B: Collect for Professional Disposal is_contaminated->protocol_b  Yes large_quant Is the quantity >100 mL? quantity->large_quant protocol_a Follow Protocol A: Neutralization for In-Lab Disposal large_quant->protocol_b  Yes large_quant->protocol_a  No

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Protocols

Follow the protocol indicated by the decision workflow. Never dispose of untreated this compound directly into a sink or solid waste container.[5]

Protocol A: Neutralization of Small Quantities (<100 mL) of Uncontaminated this compound

This protocol is applicable only for waste that is not contaminated with other hazardous materials, such as heavy metals or organic solvents.[8] The principle is to convert the corrosive acid into a neutral salt solution that can be safely discharged into the sanitary sewer system in accordance with local regulations.[8][9]

Materials:

  • Large glass beaker (at least 10x the volume of the acid waste)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH meter or pH paper (range 1-14)

  • Weak base (e.g., sodium bicarbonate, sodium carbonate) or a dilute solution of a strong base (e.g., 6M Sodium Hydroxide).

Procedure:

  • Preparation and Safety : Don all required PPE and perform the entire procedure within a chemical fume hood. Place the large beaker in an ice bath on the magnetic stir plate to manage the heat that will be generated.

  • Dilution : Fill the beaker with a significant amount of cold water (e.g., 500 mL for 50 mL of acid waste). Crucially, slowly add the this compound waste to the water while stirring. Never add water to acid. This sequence is vital for safely dissipating the heat of dilution and preventing dangerous splashing.[7][10][11]

  • Neutralization : While continuously stirring the diluted acid solution, slowly add the neutralizing base in small portions.

    • Causality: Adding the base slowly is critical to control the rate of the exothermic reaction and, if using carbonates, to prevent excessive foaming from the release of CO2 gas. The ice bath helps absorb the generated heat.

  • pH Monitoring : Periodically stop adding the base and check the solution's pH. Continue adding the base incrementally until the pH is stable within a neutral range of 6.0 to 9.0.[8][9]

  • Final Disposal : Once the solution is confirmed to be neutral, it can be flushed down the sanitary sewer drain with a copious amount of running water (at least 20 parts water to 1 part solution) to ensure further dilution.[9]

Protocol B: Management of Large Quantities (>100mL) or Contaminated Waste

For larger volumes or waste containing other hazardous components, in-lab treatment is unsafe and often non-compliant. This waste must be collected for professional disposal.

Procedure:

  • Waste Collection : Collect the this compound waste in a designated, compatible, and leak-proof container.[5][12] Ensure the container material is resistant to corrosion (e.g., HDPE plastic or appropriate glass). Do not mix incompatible waste streams.[13]

  • Labeling : The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound Waste"

    • A list of any other contaminants and their approximate concentrations.

    • The associated hazards (e.g., "Corrosive," "Irritant").

  • Storage : Keep the waste container tightly sealed and store it in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.[2][5] Use secondary containment to mitigate potential leaks.

  • Professional Disposal : Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal according to all local, state, and national regulations.[2][5][14]

Emergency Procedures for Spills and Exposures

In the event of an accident, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][14]

  • Minor Spill : For small spills, neutralize with sodium bicarbonate or another suitable absorbent material from a spill kit.[7] Collect the residue in a sealed container and dispose of it as hazardous waste under Protocol B. Ensure the area is well-ventilated.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety, adhere to the specific protocols of your institution, and consult the Safety Data Sheet (SDS) for the most detailed information.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Dartmouth College. (n.d.). Laboratory Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pentynoic acid, 98%. Retrieved from [Link]

  • Helsel, R. W. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. Retrieved from [Link]

  • Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

  • University of Georgia. (n.d.). Neutralization Guide. Retrieved from [Link]

  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

  • Kansas State University. (n.d.). Neutralization of strong acids and bases. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of California, Riverside. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). Guide to Promoting Lab Safety When Working With Chemicals. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • National University of Singapore. (2016). Standard Operating Procedure: WORKING WITH ACIDS AND BASES. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. Retrieved from [Link]

  • University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]

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Navigating the Handling of 3-Pentynoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for 3-Pentynoic Acid

This guide serves as an essential resource for researchers, scientists, and professionals in drug development, providing detailed procedural guidance on the safe handling of this compound. By synthesizing technical data with established safety protocols, this document aims to be the definitive source for laboratory safety and chemical management, ensuring the well-being of personnel and the integrity of research.

Understanding the Hazard Landscape of this compound

This compound (C₅H₆O₂) is a carboxylic acid that presents significant hazards requiring stringent safety measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation[1]. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative for safe handling.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against the hazards associated with this compound. The following table outlines the minimum PPE requirements, which should be augmented based on the specific experimental conditions and risk assessments.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Safety GogglesMust provide a complete seal around the eyes to protect against splashes and vapors. Standard safety glasses are insufficient.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Gloves should be inspected for any signs of degradation or perforation before each use. Double gloving may be appropriate for extended handling periods.
Body Protection Flame-Resistant Lab CoatA lab coat made of a material resistant to acids is essential to protect against skin contact from spills.
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorIn situations where a fume hood is not available or as a supplementary precaution, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory practices.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_materials Assemble All Necessary Materials and PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer This compound don_ppe->weigh_transfer reaction_setup Perform Experimental Procedures weigh_transfer->reaction_setup decontaminate Decontaminate Glassware and Work Surfaces reaction_setup->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of Contaminated PPE dispose_waste->doff_ppe

Figure 1. A workflow diagram illustrating the key stages of handling this compound, from preparation to disposal.
Step-by-Step Handling Procedure:
  • Preparation :

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment, including glassware, reagents, and waste containers, within the fume hood to minimize movement in and out of the designated area.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transferring :

    • When weighing the solid compound, use a draft shield to prevent the dispersal of fine particles.

    • Use a dedicated spatula for transferring the solid.

    • If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

  • During Use :

    • Keep all containers of this compound tightly sealed when not in use.

    • Avoid any direct contact with the skin, eyes, and clothing.

    • Should any signs of exposure occur, immediately follow the emergency procedures outlined below.

  • After Handling :

    • Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.

    • Clean the work area within the fume hood.

    • Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

Emergency Protocols: A Rapid Response Plan

In the event of an exposure or spill, a swift and informed response is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, use an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste : Collect all solutions and solid residues containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials : All disposable items, including gloves, weighing paper, and paper towels, that have come into contact with this compound must be disposed of in the designated hazardous waste container.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pentynoic acid, 98%. Retrieved from [Link]

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3-Pentynoic acid

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